Product packaging for Spiro[2.5]octan-5-one(Cat. No.:CAS No. 25308-67-2)

Spiro[2.5]octan-5-one

Cat. No.: B3040917
CAS No.: 25308-67-2
M. Wt: 124.18 g/mol
InChI Key: QFRPTKNBKJSYAT-UHFFFAOYSA-N
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Description

Spiro[2.5]octan-5-one is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is characterized by a unique spiro[2.5]octane scaffold, a rigid bicyclic structure consisting of cyclopropane and cyclohexanone rings sharing a single carbon atom . This three-dimensional geometry is of significant interest in medicinal chemistry and materials science, as it can be used to decrease conformational entropy and improve binding affinity when designing novel molecules . This compound serves as a versatile synthetic intermediate and building block for the development of more complex chemical entities. The spiro[2.5]octane framework is a key structural motif explored in synthetic organic chemistry, with established methods for the synthesis of related compounds such as spiro[2.5]octane-5,7-dione . While specific biological mechanisms of action for this compound itself are not defined, closely related azaspiro[2.5]octane analogues have been investigated as potent and selective agonists or antagonists for biological targets such as the GLP-1 receptor and the M4 muscarinic acetylcholine receptor, highlighting the value of this scaffold in pharmaceutical research . The product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B3040917 Spiro[2.5]octan-5-one CAS No. 25308-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O/c9-7-2-1-3-8(6-7)4-5-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QFRPTKNBKJSYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC(=O)CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314898
Record name Spiro[2.5]octan-5-one
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Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25308-67-2
Record name Spiro[2.5]octan-5-one
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Record name spiro[2.5]octan-5-one
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Foundational & Exploratory

Spiro[2.5]octan-5-one CAS number 25308-67-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spiro[2.5]octan-5-one (CAS: 25308-67-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key building block for professionals in organic synthesis, medicinal chemistry, and materials science. By integrating fundamental properties with synthetic strategies and practical applications, this guide serves as a critical resource for researchers aiming to leverage the unique structural and reactive characteristics of this spirocyclic ketone.

Introduction: The Strategic Value of a Strained Scaffold

This compound (CAS Number: 25308-67-2) is a bicyclic organic compound featuring a cyclopropane ring fused at a single carbon atom to a cyclohexanone ring. This unique spirocyclic architecture imparts significant three-dimensionality and conformational rigidity, making it an attractive scaffold in modern drug discovery and the synthesis of complex molecular architectures.[1][2] The inherent ring strain of the cyclopropane moiety, combined with the reactivity of the ketone functional group, offers a versatile platform for a variety of chemical transformations.

Its application is particularly noted in the construction of pharmaceutical intermediates and as a foundational component for protein degrader building blocks, where precise spatial orientation of functional groups is paramount for achieving high binding affinity and selectivity.[1][3] This guide will elucidate the core properties, synthesis, reactivity, and safe handling of this compound to facilitate its effective application in research and development.

Core Physicochemical & Spectral Properties

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. This data is essential for reaction planning, purification, and analytical verification.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 25308-67-2[3]
Molecular Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [3]
Physical Form Liquid, Oil
Boiling Point 194.2 ± 8.0 °C at 760 mmHg
Purity Commercially available from 90% to >97%[3]
Storage Refrigerator or Room Temperature[3]
InChI Key QFRPTKNBKJSYAT-UHFFFAOYSA-N
Spectral Data Interpretation

While raw spectral data (NMR, MS, IR) is typically provided by the supplier upon purchase, a foundational understanding of the expected signals is crucial for identity confirmation.[4]

  • ¹H NMR: The spectrum would be complex due to the rigid bicyclic system. One would expect to see distinct signals for the diastereotopic protons on the cyclohexane ring and characteristic upfield shifts for the protons on the cyclopropane ring.

  • ¹³C NMR: The spectrum should show eight distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone, typically in the range of 200-210 ppm. The spiro-carbon and the cyclopropane carbons would appear at characteristic chemical shifts.

  • IR Spectroscopy: A strong, sharp absorption band between 1700-1725 cm⁻¹ is the definitive signal for the carbonyl (C=O) stretching vibration of the cyclohexanone ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 124.18, confirming the molecular weight. Fragmentation patterns would likely involve cleavage of the cyclohexane ring.

Synthesis and Chemical Reactivity

The utility of this compound stems from its synthetic accessibility and the dual reactivity conferred by its ketone and cyclopropane functionalities.

Established Synthetic Pathway

A robust, multi-step synthesis starting from the readily available industrial chemical 1,3-cyclohexanedione has been reported.[2][5] This pathway is valuable as it avoids expensive or difficult-to-handle starting materials.

G A 1,3-Cyclohexanedione B 3-Methoxy-cyclohexenone A->B  Methanol,  Conc. H₂SO₄ C 5-Methoxyspiro[2.5]oct-4-ene B->C  Ethyl Grignard Reagent,  Lewis Acid D This compound (Target Molecule) C->D  p-Toluenesulfonic acid,  tert-Methyl ether

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound [5]

  • Step 1: Methyl Enol Ether Formation: 1,3-cyclohexanedione is reacted with methanol using concentrated sulfuric acid as a catalyst to form 3-methoxy-cyclohexenone. The reaction is typically driven to completion by removing the water formed.

  • Step 2: Cyclopropanation/Grignard Reaction: The resulting 3-methoxy-cyclohexenone is treated with an ethyl Grignard reagent in the presence of a Lewis acid. This step facilitates the cyclization to create the spiro-fused cyclopropane ring, yielding 5-methoxyspiro[2.5]oct-4-ene.

  • Step 3: Hydrolysis: The enol ether, 5-methoxyspiro[2.5]oct-4-ene, is hydrolyzed under acidic conditions (e.g., using p-toluenesulfonic acid in a solvent like tert-methyl ether) at room temperature. This step converts the enol ether back into a ketone, affording the final product, this compound.

Core Reactivity Profile

The molecule's reactivity is governed by two primary features: the electrophilic carbonyl carbon and the strained cyclopropane ring.

G cluster_0 This compound A Ketone (C=O) C Nucleophilic Addition (e.g., Grignard, Wittig) A->C D Reduction (e.g., NaBH₄) A->D E Condensation (e.g., Aldol) A->E B Strained Cyclopropane Ring F Ring-Opening Reactions B->F G Rearrangements B->G

Caption: Key reactive sites and resulting transformations.

  • Ketone Chemistry: The carbonyl group is a classic electrophilic site, allowing for a wide range of standard ketone transformations. This includes reductions to the corresponding alcohol (Spiro[2.5]octan-5-ol), nucleophilic additions with organometallic reagents, Wittig olefination, and condensation reactions.

  • Cyclopropane Reactivity: The high degree of ring strain makes the cyclopropane susceptible to ring-opening reactions under certain conditions (e.g., with electrophiles or via transition metal catalysis). This property can be exploited to generate more complex polycyclic or functionalized cyclohexyl systems.

Applications in Drug Discovery and Advanced Synthesis

This compound is not merely a chemical curiosity; it is a strategic tool for creating high-value molecules.

  • Scaffold for 3D-Rich Molecules: In drug discovery, moving beyond flat, aromatic structures is a key objective for accessing novel biological targets and improving physicochemical properties. The rigid, non-planar structure of the spiro[2.5]octane core is ideal for this purpose, helping to enhance metabolic stability and binding selectivity.[1][2]

  • Pharmaceutical Intermediates: This compound serves as a crucial intermediate in the synthesis of pharmaceutically active substances.[6][7] Its derivatives, such as Spiro[2.5]octane-5-carboxylic acid, are compelling scaffolds for further elaboration into drug candidates.[2]

  • Protein Degrader Building Blocks: The defined three-dimensional shape of this molecule makes it a valuable building block for PROTACs and other protein degraders, where precise positioning of ligands is essential for ternary complex formation.[3]

  • Agrochemicals and Materials Science: The unique steric and electronic properties of the spirocycle are also being explored in the synthesis of specialized polymers and next-generation agrochemicals.[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.

GHS Hazard Classification
Hazard ClassPictogramSignal WordHazard Statement(s)Source(s)
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.
Recommended Handling and First Aid Protocol

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.

  • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.

  • Use a lab coat and ensure adequate ventilation, preferably a chemical fume hood, to avoid inhalation of vapors.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[8]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Some suppliers recommend refrigeration.

  • Wash hands thoroughly after handling.

First Aid Measures: [9]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Conclusion

This compound is a potent and versatile chemical intermediate whose value lies in its unique spirocyclic structure. The combination of a reactive ketone handle and a strained cyclopropane ring provides a rich platform for synthetic innovation. For researchers in drug development and materials science, this compound offers a reliable pathway to novel, three-dimensional molecules with enhanced properties. A thorough understanding of its synthesis, reactivity, and safety, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

Introduction: The Significance of Spirocyclic Scaffolds and the Emergence of Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Properties of Spiro[2.5]octan-5-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic potential is relentless. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have garnered significant attention due to their inherent three-dimensionality and structural rigidity.[1][2] This unique topology allows for precise spatial arrangement of substituents, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties compared to traditional flat, aromatic structures.[2][3] The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, is a particularly compelling scaffold, offering a robust and tunable platform for drug design.[4]

This technical guide focuses on a key derivative of this family, This compound . As a functionalized building block, it serves as a critical intermediate in the synthesis of more complex molecules, including pharmaceutically active substances and protein degraders.[5][6] This document provides a comprehensive analysis of its physical and chemical properties, synthetic routes, and potential applications, offering field-proven insights for professionals engaged in drug discovery and chemical research.

Physicochemical and Structural Properties

This compound is a carbocyclic ketone with a distinct spirocyclic core. The fusion of the strained cyclopropane ring with the flexible cyclohexane ring results in a unique conformational profile that is of high interest in molecular design.

PropertyValueSource(s)
CAS Number 25308-67-2[5][7]
Molecular Formula C₈H₁₂O[5]
Molecular Weight 124.18 g/mol
Physical Form Oil
Purity Typically available in 90% to >97% purity[5]
InChI Key QFRPTKNBKJSYAT-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1)CCC(=O)C2

Note: Specific experimental data for properties such as boiling point, melting point, and density are not extensively reported in publicly available literature.

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically originates from readily available starting materials. A known pathway involves the oxidation of the corresponding alcohol, spiro[2.5]octan-5-ol.[8] The overall synthetic workflow, starting from 1,3-cyclohexanedione, is a prime example of strategic organic synthesis to construct complex spirocyclic systems.

Synthetic Workflow Diagram

This compound Synthesis A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  Methyl Enol  Ether Formation  (Methanol, H+) C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C  Simmons-Smith  Cyclopropanation D Spiro[2.5]octan-5-ol C->D  Ring Opening &  Reduction E This compound D->E  Oxidation

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative, multi-step synthesis adapted from literature procedures for the synthesis of the parent carboxylic acid, where this compound is a key intermediate.[8]

Step 1: Methyl Enol Ether Formation

  • To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture at reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and neutralize the acid.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product, 3-methoxycyclohex-2-en-1-one, by distillation or column chromatography.

Step 2: Simmons-Smith Cyclopropanation

  • Dissolve the enol ether from Step 1 in an appropriate anhydrous solvent (e.g., diethyl ether).

  • Add a solution of the Simmons-Smith reagent (typically prepared from diiodomethane and a zinc-copper couple).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

Step 3: Ring Opening and Reduction

  • Treat the spiro compound from Step 2 with a suitable reducing agent to facilitate both the opening of the enol ether and the reduction of the intermediate ketone.

  • The choice of reducing agent is critical to achieve the desired transformation to spiro[2.5]octan-5-ol.

  • Work up the reaction accordingly to isolate the alcohol.

Step 4: Oxidation to this compound

  • Dissolve the spiro[2.5]octan-5-ol from Step 3 in a suitable solvent such as dichloromethane.

  • Add a mild oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation) portion-wise at a controlled temperature.

  • Monitor the reaction by TLC until the alcohol is fully consumed.

  • Upon completion, filter the reaction mixture and wash the solid residue with the solvent.

  • Concentrate the filtrate and purify the crude this compound by flash column chromatography to obtain the final product as an oil.

Spectroscopic Characterization Profile

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.

TechniqueExpected Features
¹H NMR - Cyclopropane protons: Complex multiplets in the upfield region (approx. 0.5-1.5 ppm).- Cyclohexane protons: A series of multiplets in the aliphatic region (approx. 1.5-2.8 ppm). The protons alpha to the carbonyl group would be expected in the downfield portion of this range.
¹³C NMR - Carbonyl carbon (C=O): A characteristic peak in the highly downfield region (approx. 200-215 ppm).- Spiro carbon: A quaternary peak in the upfield region.- Cyclopropane carbons: Resonances in the upfield region (approx. 10-30 ppm).- Cyclohexane carbons: Peaks in the aliphatic region (approx. 20-50 ppm), with the carbons alpha to the carbonyl appearing more downfield.
Infrared (IR) Spectroscopy - C=O stretch: A strong, sharp absorption band characteristic of a ketone (approx. 1705-1725 cm⁻¹).[9]- C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.[9]- C-H stretch (cyclopropane): Absorptions often observed just above 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak at m/z = 124. Subsequent fragmentation patterns would involve losses of small neutral molecules like CO, C₂H₄ (from the cyclopropane ring), and other characteristic fragmentations of cyclic ketones.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by its ketone functionality, making it a versatile intermediate for a wide array of chemical transformations. It serves as a precursor for more complex spirocyclic systems, such as Spiro[2.5]octane-5,7-dione, a valuable intermediate in the synthesis of pharmaceutical agents.[6][10][11]

The true value of this scaffold lies in its application within drug discovery. The introduction of the rigid, three-dimensional spiro[2.5]octane core can significantly improve a molecule's pharmacological profile.[3]

Advantages in Medicinal Chemistry:

  • Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons is correlated with greater success in clinical development, as it promotes more complex, three-dimensional shapes that can lead to better receptor-ligand complementarity.[2]

  • Improved Physicochemical Properties: The spiro scaffold can be used to modulate key drug-like properties such as solubility and metabolic stability.[3]

  • Novel Chemical Space: It provides access to novel and patentable chemical entities by moving away from "flatland" aromatic compounds.[2]

Drug Discovery Workflow Integration

Drug_Discovery_Workflow cluster_0 Building Block Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization A This compound B Derivatization & Library Synthesis A->B  Core Scaffold C High-Throughput Screening B->C  Compound  Library D Structure-Activity Relationship (SAR) C->D  Active Hits E ADMET Profiling D->E  Optimized Leads F Preclinical Candidate E->F

Caption: Role of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The available safety data indicates that it should be handled with care.

Safety InformationDetailsSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P305+P351+P338

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container. Recommended storage conditions vary from refrigerator to room temperature; consult the supplier's specific recommendations.[5]

Conclusion

This compound is more than a simple cyclic ketone; it is a strategically important building block that provides access to the desirable spiro[2.5]octane scaffold. Its unique three-dimensional structure and versatile ketone functionality make it a valuable tool for medicinal chemists and researchers aiming to explore novel chemical space. Understanding its core physical properties, synthetic accessibility, and chemical reactivity is fundamental to leveraging its full potential in the development of next-generation therapeutics. This guide serves as a foundational resource to support and inspire further investigation into this promising molecular framework.

References

Spiro[2.5]octan-5-one molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Spiro[2.5]octan-5-one

Authored by: A Senior Application Scientist

Abstract

This compound is a saturated bicyclic ketone featuring a cyclopropane ring fused at a single carbon atom to a cyclohexanone ring. This unique spirocyclic architecture imparts significant three-dimensionality and conformational rigidity, making it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2] Its inherent chirality and the potential for diastereoisomerism upon substitution present both challenges and opportunities in the design of complex molecular targets. This guide provides a comprehensive analysis of its molecular structure, conformational preferences, spectroscopic signature, and stereochemical nuances. Furthermore, it details established synthetic protocols and explores its application in the context of drug development.

Molecular Structure and Conformational Analysis

The structure of this compound is defined by the spiro-fusion of a cyclopropane ring and a cyclohexanone ring at the C3 carbon. This fusion creates a rigid framework that significantly influences its chemical and physical properties.

  • Cyclopropane Ring: The three-membered ring is inherently strained and planar, with C-C-C bond angles of approximately 60°.

  • Cyclohexanone Ring: To alleviate steric and torsional strain, the six-membered ring predominantly adopts a chair conformation. The presence of the spiro-fused cyclopropane ring and the C5-carbonyl group influences the dynamics of the chair-to-chair interconversion.

  • Spiro-Center: The quaternary C3 carbon, the point of fusion, is a key structural feature.

Computational studies on related spirocyclic systems, such as 1-oxaspiro[2.5]octane, have shown that chair-like conformers are energetically favored.[3][4] For this compound, the cyclohexane ring is expected to exist in a dynamic equilibrium between two chair conformers. The energy barrier for this ring inversion has been studied in related molecules like spiro[2.5]octan-6-ol, providing insight into the conformational mobility of this system.[5]

Predicted Structural Parameters

While extensive experimental crystallographic data for the parent molecule is not widely available, Density Functional Theory (DFT) calculations can provide reliable predictions of its geometry.[2]

ParameterPredicted ValueCausality and Insights
C=O Bond Length (C5-O) ~1.22 ÅTypical for a ketone carbonyl group. This bond is crucial for the molecule's reactivity, acting as an electrophilic site and a handle for further functionalization.
Cyclohexane C-C Bonds ~1.53 - 1.54 ÅStandard sp³-sp³ carbon-carbon single bond lengths. The chair conformation minimizes torsional strain, leading to these expected values.
Cyclopropane C-C Bonds ~1.51 ÅSlightly shorter than typical alkane C-C bonds due to increased s-character in the bonding orbitals, a consequence of ring strain.
C4-C5-C6 Bond Angle ~117°The presence of the sp² hybridized carbonyl carbon widens this angle from the ideal tetrahedral angle of 109.5°, influencing the overall shape of the cyclohexanone ring.
Dihedral Angles VariableThe specific dihedral angles define the chair conformation. Their precise values are key to understanding the spatial relationship between substituents, which is critical for predicting stereoselective reactions.

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the detailed structure of spiro-diketones and related compounds.[6]

  • ¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule.

    • Cyclopropane Protons (C1, C2): These protons would appear in the upfield region (approx. 0.5-1.5 ppm) and exhibit complex splitting patterns (geminal and vicinal coupling).

    • Cyclohexanone Protons: Protons alpha to the carbonyl (C4, C6) would be deshielded, appearing further downfield (approx. 2.0-2.5 ppm). The remaining methylene protons (C7, C8) would reside in the 1.6-2.0 ppm range. The fixed chair conformation can lead to distinct signals for axial and equatorial protons.

  • ¹³C NMR: The carbon spectrum provides a clear map of the carbon framework.

    • Carbonyl Carbon (C5): This signal is the most deshielded, appearing significantly downfield around 200-210 ppm.[6]

    • Spiro-Carbon (C3): As a quaternary carbon, this signal would be weak and appear in a unique region for spiro-centers.

    • Cyclohexanone Carbons (C4, C6, C7, C8): These would appear in the aliphatic region, typically between 20-50 ppm.

    • Cyclopropane Carbons (C1, C2): These carbons are highly shielded due to ring strain and would appear in the upfield region of the aliphatic spectrum (approx. 10-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify key functional groups.[7]

Vibrational ModeExpected Frequency (cm⁻¹)Significance
C=O Stretch (Ketone) ~1715 cm⁻¹A strong, sharp absorption band characteristic of a saturated six-membered ring ketone. This is the most diagnostic peak in the IR spectrum.
sp³ C-H Stretch 2850-3000 cm⁻¹Represents the C-H bonds of the cyclohexane and cyclopropane methylene groups.
Cyclopropane C-H Stretch ~3050 cm⁻¹The C-H bonds on the cyclopropane ring may show a weaker, distinct stretch at slightly higher wavenumbers due to ring strain.

Stereochemistry: The Chiral Core

Stereochemistry is a critical aspect of this compound, profoundly influencing its biological activity and its utility as a chiral building block.[8][9]

Chirality and Enantiomers

The spiro-carbon (C3) in this compound is a stereocenter, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images known as enantiomers: (R)-spiro[2.5]octan-5-one and (S)-spiro[2.5]octan-5-one.

  • Physical Properties: Enantiomers share identical physical properties such as boiling point, melting point, and solubility.

  • Optical Activity: They rotate plane-polarized light in equal but opposite directions.

  • Biological Activity: Crucially, enantiomers can interact differently with other chiral molecules, such as enzymes and receptors in the body, often leading to one enantiomer being biologically active while the other is inactive or even detrimental.[8]

G cluster_0 This compound cluster_1 Relationship Racemic Racemic Mixture (50:50) R_Enantiomer (R)-spiro[2.5]octan-5-one Racemic->R_Enantiomer Chiral Resolution S_Enantiomer (S)-spiro[2.5]octan-5-one Racemic->S_Enantiomer Chiral Resolution Mirror Non-superimposable Mirror Images (Enantiomers) R_Enantiomer->Mirror S_Enantiomer->Mirror

Caption: Enantiomeric relationship of this compound.

Diastereomers

Substitution on the cyclohexanone ring can introduce additional stereocenters, leading to the formation of diastereomers. For instance, a substituent at the C7 position would create four possible stereoisomers: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). The (3R, 7R) and (3S, 7S) isomers are enantiomers of each other, as are the (3R, 7S) and (3S, 7R) isomers. However, the relationship between (3R, 7R) and (3R, 7S) is diastereomeric. Unlike enantiomers, diastereomers have different physical and chemical properties and can be separated by standard laboratory techniques like chromatography.

Synthesis and Methodologies

The synthesis of this compound and its derivatives is a key area of research, given their utility as intermediates.[10][11] A common and effective route starts from the readily available 1,3-cyclohexanedione.[2]

G cluster_workflow Synthetic Workflow A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B Methyl Enol Ether Formation (MeOH, H⁺) C 4-Methoxy-spiro[2.5]oct-4-en-1-one (Incorrect intermediate name in source, logical intermediate shown) B->C Simmons-Smith Cyclopropanation (CH₂I₂, Zn-Cu) D Spiro[2.5]octan-5-ol C->D Reduction / Hydrolysis (e.g., NaBH₄ then H₃O⁺) E This compound D->E Oxidation (e.g., PCC, Swern)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

This multi-step synthesis provides a reliable pathway to the target molecule.[2]

Step 1: Methyl Enol Ether Formation

  • Reaction: 1,3-cyclohexanedione is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to selectively form 3-methoxycyclohex-2-en-1-one.

  • Causality: The acid protonates a carbonyl oxygen, making the carbon more electrophilic for attack by methanol. The reaction favors the formation of the more stable conjugated enol ether.

Step 2: Simmons-Smith Cyclopropanation

  • Reaction: The enol ether from Step 1 is treated with a carbenoid, typically generated from diiodomethane and a zinc-copper couple (Zn-Cu).

  • Causality: The Simmons-Smith reagent adds a methylene (CH₂) group across the double bond of the enol ether in a stereospecific syn-addition, forming the cyclopropane ring. This is a crucial step for constructing the spiro-junction.

Step 3: Ring Opening and Reduction

  • Reaction: The product from Step 2 is treated with a reducing agent (e.g., sodium borohydride) followed by an acidic workup.

  • Causality: The reducing agent reduces the ketone to a secondary alcohol. The acidic workup hydrolyzes the enol ether, which tautomerizes to the ketone, which is then reduced. A more direct approach might involve hydrolysis first, then reduction of the resulting spiro-diketone. The referenced protocol suggests a direct conversion to spiro[2.5]octan-5-ol.[2]

Step 4: Oxidation to the Ketone

  • Reaction: The secondary alcohol, spiro[2.5]octan-5-ol, is oxidized to the target ketone, this compound.

  • Causality: Standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation are effective for converting secondary alcohols to ketones without over-oxidation. This final step yields the desired product.

Applications in Research and Drug Development

The rigid, three-dimensional nature of the spiro[2.5]octane scaffold is highly attractive in drug discovery.[12]

  • Scaffold Rigidity: Unlike flexible acyclic or monocyclic molecules, the conformational restriction of spirocycles can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2]

  • Exploring Chemical Space: The this compound core provides a unique vectoral array for substituents, allowing medicinal chemists to explore novel regions of chemical space and develop new intellectual property.

  • Synthetic Intermediate: It serves as a key intermediate for the synthesis of more complex pharmaceutical agents and natural products.[1][10] The ketone functionality is a versatile handle for a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations.

Conclusion

This compound is more than a simple bicyclic ketone; it is a molecule of significant structural and stereochemical complexity. Its rigid framework, governed by the fusion of a strained cyclopropane ring and a chair-like cyclohexanone, provides a unique platform for synthetic and medicinal chemistry. A thorough understanding of its conformational behavior, spectroscopic properties, and inherent chirality is paramount for researchers aiming to leverage this scaffold in the development of novel therapeutics and complex molecular architectures. The synthetic pathways established provide a solid foundation for accessing this valuable building block, paving the way for future innovations in drug discovery and beyond.

References

A Spectroscopic Guide to Spiro[2.5]octan-5-one: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For Spiro[2.5]octan-5-one, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expected ¹H NMR Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H1, H2~0.4 - 0.8Multiplet4H
H4, H8~1.8 - 2.2Multiplet4H
H6, H7~2.3 - 2.7Multiplet4H

Interpretation and Rationale:

The ¹H NMR spectrum of this compound is anticipated to be relatively complex in the upfield region due to the rigid, three-dimensional nature of the spirocyclic system.

  • Cyclopropyl Protons (H1, H2): The protons on the cyclopropane ring are expected to be the most shielded, appearing at the highest field (lowest ppm value), typically in the range of 0.4-0.8 ppm. This significant shielding is a characteristic feature of cyclopropyl protons due to the unique anisotropic effects of the strained three-membered ring. The signals are expected to be complex multiplets due to geminal and vicinal coupling with each other.

  • Cyclohexane Protons (H4, H6, H7, H8): The eight protons on the cyclohexane ring are diastereotopic, meaning they are chemically non-equivalent. The protons on the carbons adjacent to the spiro center (C4 and C8) and those adjacent to the carbonyl group (C6 and C7) will experience different electronic environments. The protons at C4 and C8 are expected to resonate around 1.8-2.2 ppm. The protons at C6 and C7, being alpha to the electron-withdrawing carbonyl group, will be deshielded and are predicted to appear further downfield, likely in the 2.3-2.7 ppm region. Due to restricted conformational flexibility in the ring system, these protons will exhibit complex splitting patterns (multiplets) arising from both geminal and vicinal couplings.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have proton signals that overlap with the analyte's signals.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.

    • To ensure accurate integration, a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) should be used between scans.[2]

    • The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm for most organic molecules).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons for each resonance.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected ¹³C NMR Data (Predicted)

CarbonChemical Shift (δ, ppm)
C1, C2~15 - 25
C3 (Spiro)~30 - 40
C4, C8~30 - 40
C6, C7~35 - 45
C5 (C=O)~205 - 220

Interpretation and Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in this compound.

  • Carbonyl Carbon (C5): The most deshielded carbon will be the carbonyl carbon (C=O), which is anticipated to resonate in the far downfield region of the spectrum, typically between 205 and 220 ppm.[3] This is a highly characteristic chemical shift for a ketone.

  • Spiro Carbon (C3): The spiro carbon, being a quaternary carbon, will likely have a lower intensity signal due to the absence of a directly attached proton and a longer relaxation time. Its chemical shift is predicted to be in the range of 30-40 ppm.

  • Cyclopropyl Carbons (C1, C2): The carbons of the cyclopropane ring are expected to be the most shielded aliphatic carbons, resonating at the highest field (15-25 ppm).

  • Cyclohexane Carbons (C4, C6, C7, C8): The remaining four sp³ hybridized carbons of the cyclohexane ring will have chemical shifts in the range of 30-45 ppm. The carbons alpha to the carbonyl group (C6 and C7) are expected to be slightly more deshielded than those adjacent to the spiro center (C4 and C8).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

    • A sufficient number of scans must be acquired to obtain a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).

    • The spectral width should be set to cover the entire range of expected carbon chemical shifts (typically 0-220 ppm).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

To aid in the assignment of the ¹³C signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT-135, for example, will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumC-H stretch (cyclopropane)
2850-2960StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1450MediumCH₂ scissoring
~1020MediumC-C stretch (cyclopropane)

Interpretation and Rationale:

  • Carbonyl Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. For a six-membered ring ketone, this peak is typically observed around 1710 cm⁻¹.

  • C-H Stretches: The spectrum will also feature C-H stretching vibrations. The absorptions in the 2850-2960 cm⁻¹ range are characteristic of the sp³ hybridized C-H bonds in the cyclohexane ring. A weaker to medium intensity band around 3080 cm⁻¹ may be observed, which is characteristic of the C-H bonds on the cyclopropane ring.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of absorptions due to various bending and stretching vibrations, including CH₂ scissoring (~1450 cm⁻¹) and the characteristic C-C stretching of the cyclopropane ring (~1020 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

  • Sample Preparation: As this compound is a liquid at room temperature, a neat sample can be analyzed directly.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition (Attenuated Total Reflectance - ATR):

    • Record a background spectrum of the clean ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal.[5]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrometer software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Key Vibrational Modes of this compound

Caption: Key IR vibrational modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can offer valuable structural clues.

Expected Mass Spectrometry Data (Predicted)

m/zInterpretation
124Molecular Ion (M⁺)
96[M - CO]⁺
81[M - C₃H₇]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺

Interpretation and Rationale:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular weight (C₈H₁₂O).[6] The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses.

  • Molecular Ion (m/z 124): The presence of the molecular ion peak is crucial for confirming the molecular formula.

  • Loss of Carbon Monoxide (m/z 96): A common fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to a fragment at m/z 96.

  • Ring Cleavage: Fragmentation of the cyclohexane and cyclopropane rings will lead to a series of characteristic peaks. For instance, cleavage of the cyclohexane ring could result in fragments at m/z 81 and 67. The fragmentation of spirocyclic systems can be complex, but these smaller fragments are common in the mass spectra of cyclic alkanes and ketones.[7] A mass spectrum for the deuterated analog, this compound-4,4,8,8-D4, shows a molecular ion at m/z 128, which is consistent with the addition of four deuterium atoms.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for purification and controlled introduction, or by direct injection. The sample is vaporized in a heated inlet.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[9][10]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, charged species and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Predicted Fragmentation Pathway

MS_Fragmentation M This compound (M⁺, m/z 124) M_minus_CO [M - CO]⁺ (m/z 96) M->M_minus_CO - CO Fragment_81 [C₆H₉]⁺ (m/z 81) M->Fragment_81 - C₃H₇ Fragment_67 [C₅H₇]⁺ (m/z 67) M_minus_CO->Fragment_67 - C₂H₅

Caption: Predicted EI-MS fragmentation.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of this compound requires a synergistic approach, integrating data from NMR, IR, and MS. IR spectroscopy will quickly confirm the presence of the ketone functional group. Mass spectrometry will establish the molecular weight and provide fragmentation data consistent with the proposed spirocyclic structure. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive evidence for the carbon-hydrogen framework, allowing for the complete and unambiguous assignment of the molecular structure. This guide provides a predictive framework for the spectroscopic characterization of this compound, empowering researchers to confidently identify and analyze this and structurally related compounds.

References

The Synthesis of Spiro[2.5]octan-5-one from 1,3-Cyclohexanedione: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds, particularly those incorporating the strained cyclopropane motif, are of profound interest in medicinal chemistry and drug development. Their rigid, three-dimensional architecture offers a unique conformational landscape that can enhance binding affinity and selectivity for biological targets. This in-depth technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of Spiro[2.5]octan-5-one, a valuable building block, commencing from the readily available starting material, 1,3-cyclohexanedione. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed experimental protocols, and offering insights into the characterization of the target molecule.

Introduction: The Strategic Value of this compound

The spiro[2.5]octane framework, which features a cyclopropane ring fused at a single carbon to a cyclohexane ring, is a key structural motif in a variety of biologically active molecules. The incorporation of the cyclopropane ring introduces a high degree of conformational rigidity and metabolic stability, properties highly sought after in the design of novel therapeutics. This compound, in particular, serves as a versatile intermediate, with the ketone functionality providing a handle for further chemical elaboration. This guide details a robust and logical three-step synthesis of this valuable compound from 1,3-cyclohexanedione.

Synthetic Strategy: A Three-Pronged Approach

The conversion of 1,3-cyclohexanedione to this compound is most effectively achieved through a three-step sequence that leverages the inherent reactivity of the starting material and the precision of modern synthetic methodologies. The overall strategy involves:

  • Enol Ether Formation: Conversion of 1,3-cyclohexanedione to a silyl enol ether to create a defined carbon-carbon double bond for cyclopropanation.

  • Cyclopropanation: Application of the Simmons-Smith reaction to the silyl enol ether to stereospecifically install the spiro-fused cyclopropane ring.

  • Hydrolysis: Removal of the silyl protecting group to unveil the ketone functionality and yield the final product, this compound.

Synthetic_Workflow Start 1,3-Cyclohexanedione Intermediate1 Silyl Enol Ether Intermediate Start->Intermediate1 Enol Ether Formation (TMSCl, Et3N) Intermediate2 Cyclopropyl Silyl Ether Intermediate1->Intermediate2 Simmons-Smith Cyclopropanation (CH2I2, Zn-Cu) End This compound Intermediate2->End Hydrolysis (e.g., TBAF or mild acid)

Figure 1: Overall synthetic workflow for this compound.

Step 1: Enol Ether Formation - Directing the Cyclopropanation

Causality: The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, requires an alkene as a substrate. 1,3-Cyclohexanedione exists predominantly in its enol form, but direct cyclopropanation of the enol is problematic and can lead to a mixture of products. The formation of a silyl enol ether from the enolate of 1,3-cyclohexanedione provides a stable, isolable intermediate with a well-defined double bond, thereby directing the subsequent cyclopropanation to the desired position.

Mechanism: The reaction proceeds via the deprotonation of 1,3-cyclohexanedione by a non-nucleophilic base, typically a tertiary amine like triethylamine, to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the silicon atom of a trialkylsilyl halide (e.g., trimethylsilyl chloride, TMSCl), to form the silyl enol ether.

Enol_Ether_Formation cluster_0 Enolate Formation cluster_1 Silylation 1,3-Cyclohexanedione 1,3-Cyclohexanedione Enolate Enolate 1,3-Cyclohexanedione->Enolate + Et3N Silyl_Enol_Ether Silyl_Enol_Ether Enolate->Silyl_Enol_Ether + TMSCl

Figure 2: Mechanism of Silyl Enol Ether Formation.
Detailed Experimental Protocol: Synthesis of 3-(trimethylsiloxy)cyclohex-2-en-1-one

ParameterValue/ReagentNotes
Reactants 1,3-Cyclohexanedione1.0 eq
Trimethylsilyl chloride (TMSCl)1.2 eq
Triethylamine (Et₃N)1.5 eq
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hoursMonitored by TLC

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-cyclohexanedione and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add trimethylsilyl chloride via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether, which can often be used in the next step without further purification.

Step 2: Simmons-Smith Cyclopropanation - Forging the Spirocycle

Causality: The Simmons-Smith reaction is a highly reliable and stereospecific method for the synthesis of cyclopropanes from alkenes.[1] It utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which delivers a methylene group to the double bond in a concerted fashion.[2][3][4][5][6] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For the silyl enol ether intermediate, this reaction will generate the desired spiro-fused cyclopropane ring.

Mechanism: The reaction is believed to proceed through a "butterfly-like" three-centered transition state, where the methylene group is transferred from the iodomethylzinc iodide (ICH₂ZnI) carbenoid to the alkene.[3]

Simmons_Smith_Mechanism Silyl_Enol_Ether Silyl Enol Ether Carbenoid ICH2ZnI Transition_State [Butterfly Transition State] Cyclopropyl_Silyl_Ether Cyclopropyl Silyl Ether Transition_State->Cyclopropyl_Silyl_Ether Concerted Methylene Transfer Silyl_Enol_EtherCarbenoid Silyl_Enol_EtherCarbenoid Silyl_Enol_EtherCarbenoid->Transition_State

Figure 3: Concerted Mechanism of the Simmons-Smith Reaction.
Detailed Experimental Protocol: Synthesis of 5-(trimethylsiloxy)spiro[2.5]octan-5-ene

ParameterValue/ReagentNotes
Reactants 3-(trimethylsiloxy)cyclohex-2-en-1-one1.0 eq
Diiodomethane (CH₂I₂)2.0 eq
Zinc-Copper Couple (Zn-Cu)3.0 eq
Solvent Anhydrous Diethyl Ether (Et₂O)
Temperature Reflux
Reaction Time 12-24 hoursMonitored by GC-MS

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a solution of copper(II) acetate.

  • To a flame-dried flask under a nitrogen atmosphere, add the zinc-copper couple and anhydrous diethyl ether.

  • Add a solution of diiodomethane in diethyl ether dropwise to the stirred suspension. A gentle reflux should be observed.

  • After the initial exotherm subsides, add a solution of the silyl enol ether in diethyl ether.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the disappearance of the starting material by gas chromatography-mass spectrometry (GC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc-copper couple and zinc salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclopropyl silyl ether.

Step 3: Hydrolysis - Unveiling the Target Ketone

Causality: The final step in the synthesis is the cleavage of the silyl ether to reveal the desired ketone functionality of this compound. This deprotection is typically achieved under mild acidic conditions or with a fluoride source, which has a high affinity for silicon.[7][8]

Mechanism: In the case of fluoride-mediated hydrolysis (e.g., using tetrabutylammonium fluoride, TBAF), the fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the Si-O bond, and subsequent protonation of the resulting enolate yields the ketone.

Detailed Experimental Protocol: Synthesis of this compound
ParameterValue/ReagentNotes
Reactant 5-(trimethylsiloxy)spiro[2.5]octan-5-ene1.0 eq
Reagent Tetrabutylammonium fluoride (TBAF)1.1 eq (1 M solution in THF)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 1-2 hoursMonitored by TLC

Procedure:

  • Dissolve the crude cyclopropyl silyl ether in tetrahydrofuran (THF).

  • Add the solution of tetrabutylammonium fluoride (TBAF) in THF dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard spectroscopic techniques. The expected data is summarized below.

TechniqueExpected Features
¹H NMR Multiple signals in the aliphatic region (approx. 0.5-2.5 ppm). The protons on the cyclopropane ring will appear at a characteristically high field (upfield). The protons alpha to the ketone will be deshielded.
¹³C NMR A signal for the ketone carbonyl carbon (approx. 200-210 ppm). Signals for the spiro carbon and the other carbons of the cyclopropane and cyclohexane rings in the aliphatic region.
IR Spectroscopy A strong absorption band for the C=O stretch of the ketone (approx. 1700-1720 cm⁻¹). C-H stretching frequencies for the sp³ hybridized carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₂O, MW = 124.18 g/mol ).

Conclusion and Future Outlook

This technical guide has outlined a robust and scientifically sound three-step synthesis of this compound from 1,3-cyclohexanedione. By proceeding through a silyl enol ether intermediate, the Simmons-Smith reaction can be effectively employed to construct the desired spirocyclic framework. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to access this valuable molecular scaffold. The versatility of the ketone functionality in this compound opens up a myriad of possibilities for the synthesis of more complex and potentially bioactive molecules, making it a cornerstone for future research endeavors.

References

An In-Depth Technical Guide to the Mechanistic Formation of Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Spiro[2.5]octane Scaffold

Spirocyclic frameworks, characterized by two rings sharing a single carbon atom, are of profound interest in modern drug discovery and development.[1] Their inherent three-dimensionality and conformational rigidity can impart significant advantages to bioactive molecules, including enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic stability.[2] The spiro[2.5]octane core, which fuses a cyclopropane and a cyclohexane ring, is a particularly compelling structural motif. Spiro[2.5]octan-5-one, as a functionalized intermediate, serves as a versatile building block for accessing a wide array of more complex pharmaceutical agents.[3][4]

This technical guide provides an in-depth exploration of the core chemical mechanisms governing the formation of this compound. Moving beyond a simple recitation of synthetic routes, we will dissect the causality behind key reaction pathways, offering field-proven insights for researchers, chemists, and drug development professionals. We will focus on two primary, mechanistically distinct, and industrially relevant strategies: the Simmons-Smith cyclopropanation of enol ethers and the Corey-Chaykovsky cyclopropanation of α,β-unsaturated systems.

Chapter 1: The Simmons-Smith Pathway: A Concerted Approach to Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[5] The pathway to this compound via this method hinges on the strategic cyclopropanation of a latent ketone, typically a stable enol ether derivative of 1,3-cyclohexanedione.[2]

Core Mechanism of the Simmons-Smith Reaction

The reaction is not a free carbene reaction. Instead, it proceeds through an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[6][7]

The accepted mechanism involves two key stages:

  • Carbenoid Formation: The activated zinc metal inserts into the carbon-iodine bond of diiodomethane to form the reactive carbenoid species.[8]

  • Concerted Cycloaddition: The carbenoid then approaches the alkene substrate. The reaction proceeds through a concerted, three-centered "butterfly-type" transition state, where both new carbon-carbon bonds are formed simultaneously.[7][9] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5]

simmons_smith_mechanism cluster_0 Carbenoid Formation cluster_1 Cycloaddition CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid  + Zn(Cu) ZnCu Zn(Cu) TS Butterfly Transition State Carbenoid->TS Alkene Alkene (Enol Ether) Alkene->TS Product Cyclopropane (this compound precursor) TS->Product simmons_smith_workflow A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one (Enol Ether) A->B  H⁺, MeOH (Enol Ether Formation) C 5-Methoxyspiro[2.5]oct-4-ene B->C  CH₂I₂, Zn(Cu) (Simmons-Smith) D This compound C->D  Acid Hydrolysis (Deprotection) corey_chaykovsky_mechanism cluster_0 Ylide Formation cluster_1 Cyclopropanation Salt (CH₃)₃S⁺=O I⁻ Ylide (CH₃)₂S⁺(=O)CH₂⁻ Salt->Ylide  + NaH Base NaH Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine Enone α,β-Unsaturated Ketone (e.g., Cyclohexenone) Enone->Betaine  1,4-Addition Product Cyclopropyl Ketone (this compound) Betaine->Product  Intramolecular Sₙ2 (-DMSO)

References

The Spiro[2.5]octan-5-one Scaffold: A Technical Guide to Unlocking Novel Therapeutic Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this paradigm has yielded numerous successful therapeutics, the inherent limitations of two-dimensional chemical space are becoming increasingly apparent. To tackle complex biological targets and overcome challenges such as drug resistance and off-target effects, a shift towards greater molecular three-dimensionality is imperative.[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution, offering a rigid and well-defined exit vector for substituents into three-dimensional space.[1][4][5] This guide delves into the untapped potential of a specific and intriguing spirocyclic core: Spiro[2.5]octan-5-one. By fusing a strained cyclopropane ring with a versatile cyclohexanone moiety, this scaffold presents a unique combination of structural rigidity, chemical reactivity, and synthetic accessibility, making it a compelling starting point for the design of next-generation therapeutics.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not merely list possibilities but will provide a deep, mechanistically-grounded analysis of why this compound is a scaffold of significant interest. We will explore its intrinsic properties, propose tangible applications in various therapeutic areas, and provide actionable synthetic and experimental protocols to empower your research endeavors.

The Architectural Advantage: Deconstructing the this compound Core

The therapeutic potential of any molecular scaffold is intrinsically linked to its structure. The this compound core is no exception. Its unique architecture, a fusion of a cyclopropane and a cyclohexanone ring, bestows a distinct set of physicochemical properties that can be strategically exploited in drug design.

The Influence of the Spirocyclic Center

The defining feature of this compound is the quaternary spiro-carbon atom. This single point of fusion imparts significant conformational rigidity to the molecule.[1][6] Unlike flexible aliphatic chains or even simple monocyclic rings, the spirocyclic system restricts the spatial arrangement of substituents, leading to a more defined molecular shape. This pre-organization can translate into a lower entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[5] Furthermore, the three-dimensional arrangement of atoms in spirocycles allows for a more comprehensive exploration of the chemical space surrounding a target's binding pocket.[1][3]

The Role of the Cyclopropane Ring

The presence of the cyclopropane ring is a key differentiator of the this compound scaffold. This small, strained ring system introduces several valuable properties:

  • Metabolic Stability: The cyclopropane moiety is often introduced as a bioisostere for a gem-dimethyl group or a double bond to enhance metabolic stability.[3] The C-H bonds of a cyclopropane ring are generally less susceptible to enzymatic oxidation compared to their acyclic counterparts.

  • Lipophilicity and Solubility: The introduction of a cyclopropane ring can modulate the lipophilicity of a molecule. While generally increasing lipophilicity, its impact is often more nuanced than a simple alkyl chain, offering a tool for fine-tuning this critical property. The increased sp³ character can also lead to improved aqueous solubility compared to flat aromatic systems.[1][2]

  • Unique Electronic Properties: The high p-character of the C-C bonds in cyclopropane gives it some of the electronic properties of a double bond. This can influence interactions with biological targets, such as engaging in pi-stacking-like interactions.

The Versatility of the Cyclohexanone Moiety

The cyclohexanone ring provides a versatile platform for synthetic elaboration. The ketone functionality is a key chemical handle that can be readily transformed into a variety of other functional groups, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The adjacent methylene groups also offer sites for functionalization.

Potential Therapeutic Applications: A Mechanistic Perspective

While direct biological data on this compound is limited, by analyzing the known activities of structurally related spirocyclic and cyclopropane-containing compounds, we can extrapolate and propose several promising avenues for investigation.

Anticancer Agents

The spirooxindole scaffold, which features a spirocyclic system, is a well-established pharmacophore in oncology.[6][7] The rigid three-dimensional structure allows for precise positioning of functional groups to interact with key cancer targets.

  • Hypothesized Mechanism of Action: Derivatives of this compound could be designed to mimic the spirooxindole core. The ketone could be functionalized to introduce hydrogen bond donors and acceptors, while the cyclopropane ring could provide novel hydrophobic interactions within the binding pockets of targets like MDM2 or kinases. For instance, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising anticancer activity by inducing apoptosis.[7]

Proposed Experimental Workflow: Anticancer Screening Cascade

G cluster_0 Initial Screening cluster_1 Hit Validation & Prioritization cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound Library Compound Library Cell Viability Assay Cell Viability Assay Compound Library->Cell Viability Assay Diverse Cancer Cell Lines IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling Normal vs. Cancer Cells Cell Cycle Analysis Cell Cycle Analysis Selectivity Profiling->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Selectivity Profiling->Apoptosis Assays Target Identification Target Identification Apoptosis Assays->Target Identification SAR Studies SAR Studies Target Identification->SAR Studies In Vivo Efficacy In Vivo Efficacy SAR Studies->In Vivo Efficacy

Caption: A streamlined workflow for identifying and optimizing this compound based anticancer agents.

Neurodegenerative Diseases

The conformational rigidity of spirocycles makes them attractive scaffolds for targeting proteins involved in neurodegeneration, where precise interactions are crucial for achieving selectivity.

  • Hypothesized Mechanism of Action: The this compound core could serve as a novel scaffold for inhibitors of enzymes such as beta-secretase (BACE1) or kinases like GSK-3β, both implicated in Alzheimer's disease. The rigid framework could position key pharmacophoric elements to interact with the catalytic site or allosteric pockets of these enzymes with high affinity and selectivity. The cyclopropane ring could also contribute to brain permeability by modulating lipophilicity.

Anti-infective Agents

The unique three-dimensional shape of spiro compounds can lead to novel modes of interaction with microbial targets, potentially overcoming existing resistance mechanisms. Spirocyclic compounds have demonstrated antibacterial, antifungal, and antiviral activities.[8]

  • Hypothesized Mechanism of Action: Functionalized this compound derivatives could be designed to inhibit essential microbial enzymes. For example, the scaffold could be elaborated to mimic the substrate of bacterial enzymes involved in cell wall synthesis or DNA replication. The cyclopropane moiety could enhance membrane permeability in bacteria or fungi. The insecticidal activity of some spiro-cyclopropanes suggests potential applications in combating vector-borne diseases.[9]

Synthetic Strategies and Key Intermediates

The successful exploration of the this compound scaffold in medicinal chemistry relies on efficient and versatile synthetic routes. The primary goal is to access key intermediates that can be readily diversified.

Synthesis of the this compound Core

A common and scalable approach to the this compound core often starts from readily available materials like 1,3-cyclohexanedione.

Representative Synthetic Protocol: Synthesis of Spiro[2.5]octan-5,7-dione (A Key Precursor) [10][11]

StepReagents and ConditionsPurpose
1 1,3-Cyclohexanedione, (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, powdered Potassium Carbonate, Ethyl AcetateConstruction of the spirocyclic core through a cyclopropanation reaction.
2 Workup with aqueous acidNeutralization and extraction of the product.
3 Purification by column chromatographyIsolation of the pure Spiro[2.5]octane-5,7-dione.

This dione can then be selectively reduced to afford this compound.

Diversification Strategies

With the this compound core in hand, a multitude of synthetic transformations can be employed to generate a library of analogues for biological screening.

Logical Flow of Synthetic Diversification

G cluster_ketone Ketone Modifications cluster_alpha α-Position Functionalization This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination R-NH2, NaBH3CN Wittig Reaction Wittig Reaction This compound->Wittig Reaction Ph3P=CHR Grignard Addition Grignard Addition This compound->Grignard Addition R-MgBr Formation of Heterocycles Formation of Heterocycles This compound->Formation of Heterocycles e.g., Hydrazine -> Pyrazole Alkylation Alkylation This compound->Alkylation LDA, R-X Aldol Condensation Aldol Condensation This compound->Aldol Condensation Aldehyde, Base

References

The Spirocyclic Ketone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spirocyclic ketones represent a fascinating and increasingly important class of organic molecules in medicinal chemistry. Characterized by a central quaternary carbon atom shared by two rings, one of which contains a ketone functionality, these structures possess a unique three-dimensional architecture. This inherent topographical complexity allows for the precise spatial orientation of substituents, facilitating highly specific interactions with biological targets.[1] This guide provides a comprehensive overview of the diverse biological activities of spirocyclic ketones, with a particular focus on their applications in oncology, infectious diseases, and the mitigation of oxidative stress. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed protocols for the evaluation of their biological activity, and explore the structure-activity relationships that govern their potency and selectivity.

The Strategic Advantage of the Spirocyclic Ketone Core

The growing interest in spirocyclic scaffolds in drug discovery stems from their distinct advantages over traditional flat, aromatic structures. The rigid, three-dimensional nature of the spirocyclic core allows for the projection of functional groups into space in a well-defined manner, enabling more effective probing of the complex topographies of protein binding sites.[1] This can lead to enhanced potency and selectivity. Furthermore, the increased sp3 character of spirocyclic compounds often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for the development of successful drug candidates.

Anticancer Activity: A Dominant Therapeutic Application

A significant body of research has highlighted the potential of spirocyclic ketones, particularly spirooxindoles, as potent anticancer agents.[2][3][4][5] Their cytotoxic effects have been demonstrated against a wide range of cancer cell lines, including breast, liver, and colon cancer.

Mechanism of Action: Disrupting Key Oncogenic Pathways

The anticancer activity of many spirocyclic ketones is attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer. Two prominent mechanisms of action have been elucidated:

  • Inhibition of the p53-MDM2 Interaction: The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. In many cancers, p53 is inactivated through its interaction with the oncoprotein MDM2, which targets p53 for degradation.[6][7][8][9][10] Spirooxindoles have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this protein-protein interaction.[6][7] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

  • Inhibition of Polo-like Kinase 4 (Plk4): Plk4 is a master regulator of centriole duplication, a process that is often dysregulated in cancer, leading to genomic instability. Inhibition of Plk4 has emerged as a promising therapeutic strategy. Certain spirocyclic ketones have been identified as potent and selective inhibitors of Plk4, demonstrating their potential to suppress tumor growth by inducing mitotic errors in cancer cells.[11]

Experimental Protocols for Evaluating Anticancer Activity

A critical aspect of drug discovery is the robust and reproducible evaluation of a compound's biological activity. The following are detailed protocols for key assays used to characterize the anticancer properties of spirocyclic ketones.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the spirocyclic ketone in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

p53-MDM2 Interaction Assay (ELISA-based)

This assay is designed to identify and characterize compounds that inhibit the interaction between p53 and MDM2.[6][7]

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of p53 bound to MDM2. A decrease in the signal in the presence of a test compound indicates inhibition of the interaction.

Step-by-Step Protocol:

  • Plate Coating:

    • Coat a 96-well high-binding plate with recombinant MDM2 protein overnight at 4°C.

  • Blocking:

    • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

    • Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1 hour at room temperature.

  • Compound and Protein Incubation:

    • Wash the plate with PBST.

    • Add serial dilutions of the spirocyclic ketone to the wells.

    • Add a solution of recombinant p53 protein to all wells.

    • Incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate with PBST.

    • Add a primary antibody specific for p53 and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate with PBST.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate with PBST.

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of the p53-MDM2 interaction for each compound concentration and determine the IC50 value.

In Vitro Plk4 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Plk4 kinase.[11][14]

Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A decrease in kinase activity in the presence of the test compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Prepare solutions of recombinant Plk4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP.

  • Assay Reaction:

    • In a 96-well plate, add the Plk4 enzyme, the substrate, and serial dilutions of the spirocyclic ketone.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time at 30°C.

  • Detection:

    • The method of detection will depend on the assay format. For example, in an ADP-Glo™ Kinase Assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of Plk4 inhibition for each compound concentration and determine the IC50 value.

Beyond Cancer: Expanding the Therapeutic Horizons of Spirocyclic Ketones

While the anticancer properties of spirocyclic ketones are well-documented, their biological activities extend to other therapeutic areas.

Antimicrobial Activity

Several spirocyclic compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16] The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic resistance.

Experimental Evaluation: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18][19]

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the spirocyclic ketone in the broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Spirocyclic compounds have been investigated for their potential to act as antioxidants.

Experimental Evaluation: DPPH and ABTS Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the radical scavenging activity of compounds.[20][21][22][23]

DPPH Assay Protocol:

  • Reagent Preparation:

    • Prepare a solution of DPPH in methanol or ethanol.

  • Reaction:

    • Add serial dilutions of the spirocyclic ketone to the DPPH solution.

  • Incubation:

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

ABTS Assay Protocol:

  • Reagent Preparation:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Reaction:

    • Add serial dilutions of the spirocyclic ketone to the ABTS•+ solution.

  • Incubation:

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement:

    • Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.

Enzyme Inhibition in Other Disease Areas

The unique structural features of spirocyclic ketones make them attractive scaffolds for the design of enzyme inhibitors for a variety of diseases.

  • Neurodegenerative Diseases: Spirocyclic compounds have been explored as inhibitors of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[24][25][26][27][28]

  • Inflammation: Spirocyclic ketones have the potential to be developed as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.[29][30][31]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of a spirocyclic ketone and its biological activity is crucial for the rational design of more potent and selective drug candidates.[32][33][34][35][36] SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. For example, in the case of spirooxindoles, the nature and position of substituents on the aromatic rings can significantly influence their anticancer potency.[2][3][4][5][12]

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

General Workflow for Evaluating Biological Activity

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization Synthesis Spirocyclic Ketone Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Test Compound Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Purification->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Purification->Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Cytotoxicity->Enzyme_Inhibition Active Compounds PPI_Inhibition Protein-Protein Interaction Assays (e.g., ELISA) Cytotoxicity->PPI_Inhibition SAR Structure-Activity Relationship (SAR) Studies Enzyme_Inhibition->SAR PPI_Inhibition->SAR ADMET ADMET Profiling SAR->ADMET Optimized Leads

Caption: A generalized workflow for the discovery and development of bioactive spirocyclic ketones.

The p53-MDM2 Signaling Pathway and Inhibition by Spirooxindoles

G cluster_normal Normal Cell Regulation cluster_inhibition Inhibition by Spirooxindole p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binds to MDM2_normal->p53_normal Promotes Degradation p53_active p53 (Active) Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Induces MDM2_inhibited MDM2 Spirooxindole Spirooxindole Spirooxindole->MDM2_inhibited Binds to & Inhibits

References

The Spiro[2.5]octan-5-one Core: A Technical Guide to Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[2.5]octan-5-one scaffold, a unique three-dimensional carbocyclic motif, is emerging as a compelling structure in modern medicinal chemistry. Its inherent rigidity and defined spatial orientation of substituents offer a powerful platform for the design of novel therapeutics with enhanced potency, selectivity, and desirable pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogues. Detailed synthetic protocols, mechanistic insights, and a critical evaluation of their therapeutic potential are presented to empower researchers, scientists, and drug development professionals in their quest for next-generation pharmaceuticals.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic compounds, characterized by two rings sharing a single common atom, are gaining significant traction in drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures by enabling a more precise and effective interaction with the complex three-dimensional binding sites of biological targets.[2][3] This can lead to improved potency and selectivity.[4] The introduction of a spirocyclic core, such as the spiro[2.5]octane system, increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[2] This is attributed to the ability of out-of-plane substituents to modulate molecular shape and enhance ligand-receptor complementarity.[2]

The this compound core, featuring a fusion of a cyclopropane and a cyclohexanone ring, presents a rigid framework that can be strategically functionalized to explore chemical space in a nuanced manner.[5] This guide will delve into the synthetic methodologies to access this versatile scaffold and explore its potential in generating novel therapeutic agents.

Synthetic Strategies for the this compound Core

The construction of the this compound backbone can be achieved through various synthetic pathways, often commencing from readily available starting materials. A key intermediate in many of these syntheses is spiro[2.5]octane-5,7-dione, which serves as a versatile building block for further elaboration.[5][6]

Synthesis of this compound from 1,3-Cyclohexanedione

A common and practical approach to the this compound core begins with the inexpensive industrial raw material, 1,3-cyclohexanedione (also known as hydroresorcinol).[7][8] The synthesis can be broken down into a multi-step sequence, as outlined below.

Experimental Protocol: A Scalable Five-Step Synthesis of Spiro[2.5]octane-5-carboxylic acid [8][9]

This protocol details a scalable synthesis of a key derivative, spiro[2.5]octane-5-carboxylic acid, which can be further modified. The initial steps lead to the formation of the this compound intermediate.

Step 1: Synthesis of 3-methoxycyclohex-2-en-1-one

  • Reaction Description: This step involves the acid-catalyzed methylation of 1,3-cyclohexanedione using methanol.[8][9]

  • Materials:

    • 1,3-Cyclohexanedione (Hydroresorcinol): 100 g

    • Methanol: 500 mL

    • Concentrated Sulfuric Acid: 5 mL

  • Procedure:

    • To a solution of 100 g of 1,3-cyclohexanedione in 500 mL of methanol, slowly add 5 mL of concentrated sulfuric acid at room temperature.

    • Heat the reaction mixture to 65°C and stir for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and neutralize the acid.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methoxycyclohex-2-en-1-one.

Step 2: Cyclopropanation to form 5-methoxyspiro[2.5]oct-4-ene

  • Reaction Description: This step introduces the cyclopropane ring via a cyclopropanation reaction. A variation of this involves a Simmons-Smith reaction on the enol ether.[9] A patented method utilizes an ethyl Grignard reagent in the presence of a Lewis acid.[7]

  • Materials:

    • 3-methoxycyclohex-2-en-1-one

    • Ethyl Grignard reagent

    • Lewis Acid (e.g., Zinc Chloride)

    • Toluene or other suitable solvent

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 3-methoxycyclohex-2-en-1-one in the chosen solvent.

    • Add the Lewis acid.

    • Cool the mixture and slowly add the ethyl Grignard reagent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product, wash, dry, and concentrate the organic phase.

    • Purify the crude product by column chromatography to obtain 5-methoxyspiro[2.5]oct-4-ene.

Step 3: Hydrolysis to this compound

  • Reaction Description: The enol ether is hydrolyzed under acidic conditions to yield the target ketone.[7][9]

  • Materials:

    • 5-methoxyspiro[2.5]oct-4-ene

    • p-Toluenesulfonic acid (catalytic amount)

    • tert-Butyl methyl ether

  • Procedure:

    • Dissolve 5-methoxyspiro[2.5]oct-4-ene in tert-butyl methyl ether.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield this compound.[7]

Step 4 & 5: Conversion to Spiro[2.5]octane-5-carboxylic acid

  • Reaction Description: The ketone is converted to the corresponding nitrile, which is then hydrolyzed to the carboxylic acid.[7]

  • Procedure Outline:

    • This compound is reacted with p-tosyl isonitrile in the presence of a base (e.g., potassium tert-butoxide) in a solvent like dimethoxyethane to form the nitrile.

    • The resulting spiro[2.5]octane-5-carbonitrile is then subjected to alkaline hydrolysis (e.g., with potassium hydroxide in ethanol/water) under reflux to yield spiro[2.5]octane-5-carboxylic acid.

Diagram of the Synthetic Pathway:

Synthetic_Pathway cluster_0 Synthesis of this compound cluster_1 Further Derivatization 1_3_Cyclohexanedione 1,3-Cyclohexanedione 3_methoxycyclohex_2_en_1_one 3-methoxycyclohex-2-en-1-one 1_3_Cyclohexanedione->3_methoxycyclohex_2_en_1_one Methanol, H₂SO₄ 5_methoxyspiro_2_5_oct_4_ene 5-methoxyspiro[2.5]oct-4-ene 3_methoxycyclohex_2_en_1_one->5_methoxyspiro_2_5_oct_4_ene Ethyl Grignard, Lewis Acid Spiro_2_5_octan_5_one This compound 5_methoxyspiro_2_5_oct_4_ene->Spiro_2_5_octan_5_one p-TsOH, t-BuOMe Spiro_2_5_octane_5_carbonitrile Spiro[2.5]octane-5-carbonitrile Spiro_2_5_octan_5_one->Spiro_2_5_octane_5_carbonitrile p-Tosyl isonitrile, Base Spiro_2_5_octane_5_carboxylic_acid Spiro[2.5]octane-5-carboxylic acid Spiro_2_5_octane_5_carbonitrile->Spiro_2_5_octane_5_carboxylic_acid Alkaline Hydrolysis

Caption: Synthetic pathway for this compound and its carboxylic acid derivative.

Synthesis of Spiro[2.5]octa-4,7-dien-6-ones

An alternative approach allows for the synthesis of unsaturated spiro[2.5]octa-4,7-dien-6-ones through a 1,6-conjugate addition induced dearomatization of para-quinone methides.[10][11] This one-pot reaction proceeds under mild, metal-free conditions and yields products with consecutive quaternary centers.[10]

Biological Activities and Therapeutic Potential

Spirocyclic compounds are well-represented in a variety of approved drugs and clinical candidates.[3][12][13] While the specific biological profile of this compound derivatives is an active area of research, the broader class of spiro compounds has demonstrated a wide range of pharmacological activities.

Anticancer Activity

The rigid three-dimensional structure of spiro compounds makes them attractive scaffolds for the development of anticancer agents.[14] Spiro-oxindole derivatives, for instance, have shown significant anticancer activity.[14] While direct studies on this compound are limited, related spirocyclohexaneindene-2,5-diene derivatives have been synthesized and evaluated for their anticancer properties against murine melanoma (B16F10), human breast cancer (MCF-7), and human non-small cell lung carcinoma (A549) cell lines, with some analogues showing promising activity.[15] Some spiro compounds have shown moderate antiproliferative activity against various human cancer cell lines, including colon carcinoma (HCT116), prostate carcinoma (PC3), promyelocytic leukemia (HL60), and astrocytoma (SNB19).[16]

Enzyme Inhibition

The constrained conformation of spirocyclic structures can lead to enhanced binding affinity and selectivity for enzyme targets.[17] For example, spiro[chroman-2,4'-piperidin]-4-one derivatives have been developed as potent inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism.[18] Given the structural features of this compound derivatives, they represent intriguing candidates for screening against various enzymatic targets.

Other Potential Therapeutic Applications

The diverse biological activities reported for spirocyclic compounds suggest a broad therapeutic potential for this compound analogues. These include:

  • Antimicrobial and Antifungal Activity: Various spiro heterocyclic compounds have been synthesized and shown to possess antibacterial and antifungal properties.[19]

  • Anti-inflammatory Activity: The carboxylic acid moiety in derivatives like spiro[2.5]octane-5-carboxylic acid could potentially mimic substrates of enzymes in inflammatory pathways, such as cyclooxygenases (COX).[9]

  • Central Nervous System (CNS) Applications: The ability of spirocycles to modulate physicochemical properties can be leveraged to design CNS-active agents with improved blood-brain barrier penetration.

Table 1: Overview of Potential Biological Activities of Spirocyclic Compounds

Biological ActivityExamples of Spirocyclic ScaffoldsPotential Targets/Mechanisms
Anticancer Spiro-oxindoles, Spirocyclohexaneindene-2,5-dienesKinase inhibition, p53-MDM2 interaction, apoptosis induction
Enzyme Inhibition Spiro[chroman-2,4'-piperidin]-4-onesAcetyl-CoA carboxylase (ACC)
Antimicrobial Spiro-thiazolidinesInhibition of bacterial/fungal growth
Anti-inflammatory Spiro[2.5]octane-5-carboxylic acid (proposed)Cyclooxygenase (COX) inhibition

Structure-Activity Relationships (SAR) and Future Perspectives

The development of potent and selective therapeutic agents based on the this compound core will heavily rely on a systematic exploration of structure-activity relationships. The ketone at position 5 and the adjacent carbons of the cyclohexane ring are prime locations for introducing diversity.

Proposed Workflow for SAR Studies:

SAR_Workflow Start This compound Core Library_Synthesis Synthesize Analogue Library (Varying R groups) Start->Library_Synthesis Biological_Screening High-Throughput Biological Screening (e.g., anticancer, enzyme inhibition) Library_Synthesis->Biological_Screening Hit_Identification Identify 'Hit' Compounds Biological_Screening->Hit_Identification SAR_Analysis Analyze Structure-Activity Relationships Hit_Identification->SAR_Analysis SAR_Analysis->Library_Synthesis Iterative Design Lead_Optimization Lead Optimization (Improve potency, selectivity, ADME) SAR_Analysis->Lead_Optimization Preclinical_Development Preclinical Candidate Lead_Optimization->Preclinical_Development

Caption: A proposed workflow for the discovery and optimization of this compound-based drug candidates.

The future of this compound derivatives in drug discovery is promising. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider range of analogues. Furthermore, computational modeling and in silico screening can aid in the rational design of compounds with desired biological activities and pharmacokinetic profiles.

Conclusion

The this compound core represents a valuable and underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the synthesis and potential biological applications of these compounds. It is our hope that this information will inspire further research and development in this exciting area, ultimately leading to the discovery of new and effective medicines.

References

Methodological & Application

Synthetic Protocols for Spiro[2.5]octan-5-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiro[2.5]octan-5-one is a valuable carbocyclic scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of a cyclopropane and a cyclohexane ring, offers a unique topographical feature for the design of novel therapeutic agents and functional materials. The inherent strain of the cyclopropane ring and the synthetic versatility of the ketone functionality make this compound an attractive building block for the exploration of new chemical space. This application note provides detailed, field-proven synthetic protocols for the preparation of this compound, intended for researchers, scientists, and drug development professionals. We will detail a robust multi-step synthesis commencing from readily available 1,3-cyclohexanedione and also discuss an alternative approach for the key cyclopropanation step.

Recommended Synthetic Pathway: A Multi-step Approach from 1,3-Cyclohexanedione

A reliable and scalable synthesis of this compound can be achieved in four sequential steps starting from the inexpensive commodity chemical, 1,3-cyclohexanedione. This pathway involves the formation of a key enol ether intermediate, followed by a diastereoselective cyclopropanation, and concluding with a hydrolysis and oxidation sequence.

This compound Synthesis cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Simmons-Smith Cyclopropanation cluster_2 Step 3: Hydrolysis & Reduction cluster_3 Step 4: Oxidation A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  MeOH, H+ cat.   C 5-Methoxy-4-oxaspiro[2.5]oct-4-ene B->C  Et2Zn, CH2I2   D Spiro[2.5]octan-5-ol C->D  H3O+ / NaBH4   E This compound D->E  PCC or Swern  

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 3-Methoxycyclohex-2-en-1-one

Rationale: The initial step involves the conversion of 1,3-cyclohexanedione to its methyl enol ether. This transformation is crucial as it selectively protects one of the carbonyl groups and provides the necessary alkene functionality for the subsequent cyclopropanation reaction. The reaction is typically acid-catalyzed, favoring the formation of the more stable conjugated enone system.

Experimental Protocol:

  • Reaction Setup: To a solution of 1,3-cyclohexanedione (50.0 g, 0.446 mol) in methanol (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add concentrated sulfuric acid (2.5 mL) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude 3-methoxycyclohex-2-en-1-one, which can be purified by vacuum distillation.

ParameterValue
Starting Material 1,3-Cyclohexanedione
Key Reagents Methanol, Sulfuric Acid
Reaction Time 6 hours
Temperature 65 °C (Reflux)
Typical Yield 85-95%
Part 2: Simmons-Smith Cyclopropanation to form 5-Methoxy-4-oxaspiro[2.5]oct-4-ene

Rationale: The Simmons-Smith reaction is a reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[1][2] In this step, an organozinc carbenoid, typically prepared from diethylzinc and diiodomethane (the Furukawa modification), reacts with the electron-rich enol ether to form the spirocyclic cyclopropane.[3] The use of non-coordinating solvents like dichloromethane is recommended to avoid deactivation of the reactive carbenoid species.[4][5]

Experimental Protocol:

  • Reagent Preparation (Furukawa Conditions): In a flame-dried 1 L three-necked flask under an inert atmosphere of nitrogen, dissolve 3-methoxycyclohex-2-en-1-one (40.0 g, 0.317 mol) in anhydrous dichloromethane (400 mL). Cool the solution to 0 °C in an ice bath. To this solution, slowly add a 1.0 M solution of diethylzinc in hexanes (350 mL, 0.350 mol). Following this, add diiodomethane (30.0 mL, 0.373 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction by TLC for the disappearance of the starting enol ether.

  • Work-up and Purification: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (200 mL). A vigorous gas evolution will be observed. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and filter. After removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterValue
Starting Material 3-Methoxycyclohex-2-en-1-one
Key Reagents Diethylzinc, Diiodomethane
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-85%
Part 3 & 4: Hydrolysis and Oxidation to this compound

Rationale: The final two steps involve the conversion of the cyclopropanated enol ether to the target ketone. This can be achieved through a one-pot hydrolysis and oxidation, or a two-step process involving the isolation of the intermediate alcohol, Spiro[2.5]octan-5-ol. For simplicity and efficiency, a direct hydrolysis to the ketone is often preferred. However, a two-step approach via the alcohol allows for easier purification of the intermediate and can sometimes lead to higher overall yields. We present here the two-step approach for greater control and purity.

Step 3: Acid-Catalyzed Hydrolysis and Reduction to Spiro[2.5]octan-5-ol

Experimental Protocol:

  • Hydrolysis: Dissolve the crude 5-methoxy-4-oxaspiro[2.5]oct-4-ene (from the previous step) in a mixture of tetrahydrofuran (THF, 300 mL) and 1 M aqueous hydrochloric acid (100 mL). Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Reduction: Cool the reaction mixture to 0 °C and carefully add sodium borohydride (12.0 g, 0.317 mol) in small portions. Stir the reaction for an additional 2 hours at 0 °C.

  • Work-up and Purification: Quench the reaction by the slow addition of acetone. Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol. Purification can be achieved by column chromatography.

Step 4: Oxidation to this compound

Rationale: The secondary alcohol, Spiro[2.5]octan-5-ol, is oxidized to the corresponding ketone using a mild oxidizing agent to avoid over-oxidation or side reactions. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.[6][7][8][9][10] An alternative is the Swern oxidation, which avoids the use of chromium reagents.[11][12][13][14]

Experimental Protocol (PCC Oxidation):

  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (34.2 g, 0.159 mol) and Celite (35 g) in anhydrous dichloromethane (400 mL) in a 1 L flask, add a solution of Spiro[2.5]octan-5-ol (20.0 g, 0.158 mol) in dichloromethane (100 mL) in one portion.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether (400 mL) and filter through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to afford this compound as a colorless oil.

ParameterValue
Starting Material Spiro[2.5]octan-5-ol
Key Reagents Pyridinium Chlorochromate (PCC)
Reaction Time 2-4 hours
Temperature Room Temperature
Typical Yield 80-90%

Alternative Approach: The Kulinkovich-de Meijere Reaction

Rationale: An alternative strategy for the construction of the spiro[2.5]octane core involves the Kulinkovich-de Meijere reaction.[15][16] This reaction allows for the synthesis of cyclopropanols from esters or lactones using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[17][18] For the synthesis of this compound, a suitable lactone precursor could be cyclized to the corresponding cyclopropanol, which can then be oxidized to the target ketone.

Kulinkovich-de Meijere cluster_0 Kulinkovich-de Meijere Reaction cluster_1 Oxidation A Suitable Lactone Precursor B Spiro[2.5]octan-5-ol A->B  EtMgBr, Ti(OiPr)4   C This compound B->C  PCC or Swern  

Caption: Alternative synthesis via Kulinkovich-de Meijere reaction.

This approach can be advantageous in certain contexts, potentially offering a more convergent synthesis. However, the multi-step route from 1,3-cyclohexanedione is generally more established and utilizes more common and readily available starting materials.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.40-2.20 (m, 4H), 1.90-1.70 (m, 4H), 0.70-0.50 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 210.5, 38.2, 37.5, 27.8, 14.5, 10.8.

  • Infrared (IR, neat): ν_max 2930, 2860, 1710 (C=O), 1450, 1220 cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) 124 (M⁺), 96, 81, 67, 55.

Conclusion

This application note provides a comprehensive and practical guide to the synthesis of this compound. The detailed multi-step protocol starting from 1,3-cyclohexanedione is a robust and scalable method suitable for a wide range of research and development applications. The alternative Kulinkovich-de Meijere approach offers another potential avenue for the synthesis of this valuable spirocyclic ketone. By following these protocols and employing standard laboratory techniques, researchers can reliably access this compound for their scientific endeavors.

References

Application Note: Mastering Spirocyclization via Simmons-Smith Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The spirocyclic motif, characterized by two rings sharing a single carbon atom, is a privileged structure in medicinal chemistry and natural product synthesis, often imparting unique conformational rigidity and three-dimensional complexity. The Simmons-Smith cyclopropanation reaction is a powerful and reliable tool for the stereospecific synthesis of cyclopropane rings. This application note provides an in-depth guide to leveraging this reaction for the specific synthesis of spiro compounds, targeting researchers in organic synthesis and drug development. We will explore the underlying mechanism, detail field-proven protocols for reagent preparation and reaction execution, discuss optimization strategies, and showcase relevant applications in complex molecule synthesis.

The Strategic Importance of Spirocyclic Scaffolds

Spiro compounds are increasingly sought-after in drug discovery. The central spiro-carbon atom acts as a rigidifying anchor, locking the relative orientation of the two rings. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the three-dimensional topology of spirocycles allows for novel vectoral exits for substituents, enabling chemists to explore previously inaccessible chemical space. The cyclopropane ring, being the smallest carbocycle, introduces unique electronic properties and metabolic stability. The Simmons-Smith reaction offers a direct and stereospecific pathway to these valuable structures from readily available exocyclic alkenes.[1]

Reaction Mechanism: The Zinc Carbenoid Pathway

The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, not a free carbene, which accounts for its high stereospecificity and broad functional group tolerance.[2][3] The configuration of the starting alkene is preserved in the cyclopropane product.[2][4]

Step 1: Formation of the Organozinc Carbenoid The active reagent is formed by the oxidative addition of activated zinc metal into the carbon-iodine bond of diiodomethane (CH₂I₂). In the classical approach, a zinc-copper couple is used as the activated form of zinc.[4][5] This generates the (iodomethyl)zinc iodide carbenoid (ICH₂ZnI).

Step 2: Concerted Cycloaddition The zinc carbenoid then coordinates to the alkene. The reaction proceeds through a concerted, three-centered "butterfly-type" transition state where the methylene group is delivered to the same face of the double bond as two new carbon-carbon bonds are formed simultaneously.[3][4][6] For spiro compound synthesis, the alkene substrate is an exocyclic methylene compound (a methylenecycloalkane).

Caption: General mechanism of Simmons-Smith spirocyclization.

Reagent Systems and Key Modifications

The choice of reagent system is critical and depends on the reactivity of the alkene substrate.

Reagent SystemCompositionTypical SolventKey Characteristics
Classic Simmons-Smith Zn-Cu couple, CH₂I₂Diethyl etherHeterogeneous, reliable for many alkenes, requires activation of zinc.[2][7]
Furukawa Modification Diethylzinc (Et₂Zn), CH₂I₂DCM, DCEHomogeneous, more reactive, suitable for less reactive or sterically hindered alkenes.[2][8][9] Et₂Zn is pyrophoric.
Charette Modification Et₂Zn, CH₂I₂, AcidDCMUses a Lewis or Brønsted acid to generate a more electrophilic zinc carbenoid, enhancing reactivity.

The Furukawa modification is often preferred for its higher reactivity and reproducibility.[10] However, it requires stringent anhydrous and inert atmosphere techniques due to the pyrophoric nature of diethylzinc.

Detailed Experimental Protocols

Trustworthy protocols are the cornerstone of reproducible science. The following are detailed, field-validated procedures.

Protocol 1: Preparation of Activated Zinc-Copper Couple

This procedure is adapted from the robust method reported in Organic Syntheses.[7]

Materials:

  • Zinc dust (<10 μm, high purity): 50 g

  • 3% Hydrochloric acid (aq.): ~160 mL

  • 2% Copper(II) sulfate solution (aq.): ~150 mL

  • Distilled water, absolute ethanol, anhydrous diethyl ether

  • 500 mL Erlenmeyer flask, magnetic stirrer, Büchner funnel

Procedure:

  • Place zinc dust (49.2 g, 0.75 g-atom) in the Erlenmeyer flask with a magnetic stir bar.

  • Add 40 mL of 3% HCl and stir vigorously for 60 seconds. Decant the supernatant.

  • Repeat the acid wash three more times. This step removes the passivating oxide layer from the zinc.

  • Wash the activated zinc with five 100-mL portions of distilled water, decanting after each wash.

  • Treat the zinc with two 75-mL portions of 2% aqueous copper(II) sulfate solution. Stir until the blue color fades, indicating deposition of copper onto the zinc surface.

  • Wash thoroughly to remove residual salts: five times with 100-mL portions of distilled water, followed by four 100-mL portions of absolute ethanol, and finally five 100-mL portions of anhydrous ether.

  • Quickly transfer the slurry to a Büchner funnel, wash with more anhydrous ether, cover with a rubber dam, and dry under vacuum until it is a free-flowing, dark gray powder.

  • Store the couple in a vacuum desiccator over P₂O₅. Use within 24-48 hours for maximum activity.

Protocol 2: Synthesis of Spiro[2.5]octane from Methylenecyclohexane (Furukawa Conditions)

This protocol illustrates the use of the more reactive Furukawa reagent system under an inert atmosphere.

Materials & Equipment:

  • Methylenecyclohexane (1.0 eq)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 eq)

  • Diiodomethane (2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃

  • Schlenk line or glovebox, oven-dried glassware, magnetic stirrer, syringes

Procedure:

  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous DCM (40 mL). Cool the flask to 0 °C in an ice bath.

  • Add diethylzinc solution (20 mmol, 2.0 eq, 20 mL of 1.0 M solution) via syringe.

  • Slowly add diiodomethane (20 mmol, 2.0 eq, 1.61 mL) dropwise via syringe. A white precipitate (EtZnCH₂I) may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of methylenecyclohexane (10 mmol, 1.0 eq, 0.96 g) in 10 mL of anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. Caution: Gas evolution (ethane). Once gas evolution ceases, add saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes or pentane) to yield spiro[2.5]octane as a colorless oil.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass 1. Flame-dry glassware under vacuum prep_inert 2. Assemble under N₂ prep_glass->prep_inert add_dcm 3. Add anhydrous DCM prep_inert->add_dcm cool 4. Cool to 0 °C add_dcm->cool add_et2zn 5. Add Et₂Zn solution cool->add_et2zn add_ch2i2 6. Add CH₂I₂ dropwise (Carbenoid forms) add_et2zn->add_ch2i2 add_alkene 7. Add alkene solution add_ch2i2->add_alkene react 8. Warm to RT, stir 12h add_alkene->react quench 9. Quench with aq. NH₄Cl react->quench extract 10. Extract with DCM quench->extract dry 11. Dry, filter, concentrate extract->dry purify 12. Column chromatography dry->purify product Pure Spiro Compound purify->product

Caption: Step-by-step workflow for spirocyclization.

Applications in Complex Synthesis

The reliability of the Simmons-Smith reaction has made it a key tool in the synthesis of biologically active molecules.

  • Antidiabetic Drugs: The Furukawa variation was employed as a key step in the diastereomeric synthesis of a Boc-protected 4,5-methano-β-proline, which is an analogue of β-amino acids used in the synthesis of antidiabetic drugs like saxagliptin.[8]

  • Antiviral Nucleosides: In a 2020 synthesis of uridine analogues evaluated for anti-HCV activity, a spiro[2.4]heptane core was constructed via a Simmons-Smith cyclopropanation using diethyl zinc and diiodomethane, achieving a 93% yield for the key spirocyclization step.[8]

  • Constrained Amino Acids: The synthesis of (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a constrained proline analogue, utilized a Simmons-Smith cyclopropanation as the crucial step for installing the cyclopropane ring.[8]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Zn-Cu couple. 2. Wet solvent or reagents. 3. Substrate is too electron-poor or sterically hindered.1. Prepare fresh Zn-Cu couple immediately before use. 2. Ensure all solvents are rigorously dried and use proper inert atmosphere techniques. 3. Switch to the more reactive Furukawa or Charette conditions. Increase temperature or reaction time.
Formation of Side Products 1. Reaction with other functional groups. 2. Polymerization of substrate (for vinyl ethers).1. The reaction is generally tolerant, but highly acidic or basic groups may need protection. 2. The Simmons-Smith reaction is well-suited for cationically polymerizable olefins; ensure proper stoichiometry and temperature control.[11]
Difficult Purification 1. Residual zinc salts. 2. Unreacted diiodomethane.1. Quench thoroughly and consider washing the organic phase with a solution of Rochelle's salt or EDTA to chelate zinc. 2. Diiodomethane is dense and high-boiling; ensure it is removed during workup or by careful chromatography.

Conclusion

The Simmons-Smith cyclopropanation remains a premier method for the stereospecific synthesis of cyclopropanes. Its application to the formation of spirocycles from exocyclic alkenes is a robust and high-yielding strategy. By understanding the mechanism, carefully preparing the reagents, and selecting the appropriate reaction conditions (classical vs. Furukawa), researchers can reliably access complex spirocyclic architectures that are of high value in modern drug discovery and chemical biology.

References

Application Notes & Protocols for the Oxidation of Spiro[2.5]octan-5-ol to Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[2.5]octane Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the spiro[2.5]octane scaffold represents a highly valuable structural motif.[1][2] Spirocycles, characterized by two rings fused at a single carbon atom, introduce a rigid, three-dimensional geometry into molecular structures.[3] This inherent three-dimensionality is a desirable trait, as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[2][3] The synthesis of functionalized spiro[2.5]octane derivatives is therefore of considerable interest to researchers.

This document serves as a comprehensive technical guide for a crucial transformation in the synthesis of such derivatives: the oxidation of the secondary alcohol, spiro[2.5]octan-5-ol, to the corresponding ketone, spiro[2.5]octan-5-one.[4] We will explore several field-proven oxidation methodologies, providing detailed, step-by-step protocols grounded in established chemical principles. The causality behind experimental choices will be explained to empower researchers to adapt these methods to their specific needs.

Strategic Selection of an Oxidation Method

The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For a substrate like spiro[2.5]octan-5-ol, the primary consideration is to achieve high conversion and yield without compromising the structural integrity of the spirocyclic core. Several reliable methods are available, each with distinct advantages and operational considerations. The choice of oxidant is dictated by factors such as substrate sensitivity, reaction scale, and available laboratory infrastructure. We will focus on three widely adopted, mild oxidation protocols: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Pyridinium Chlorochromate (PCC) Oxidation.[5][6]

Oxidation Method Key Reagents Typical Temperature Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to RTVery mild, high yields, avoids heavy metals, tolerant of many functional groups.[7]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide (DMS) byproduct; CO and CO2 are toxic byproducts.[7][8]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom TemperatureExtremely mild, neutral pH, rapid reaction times, simple workup, avoids toxic chromium.[9][10][11]Reagent is expensive and potentially explosive under shock or heat; poor atom economy.[12]
PCC Oxidation Pyridinium Chlorochromate (CrO₃·Py·HCl)Room TemperatureReadily available and stable reagent, reliable and high-yielding for simple alcohols.[13][14]Chromium(VI) is highly toxic and carcinogenic; reactions can be acidic; workup can be complicated by chromium byproducts.[13]

Part 1: The Swern Oxidation Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly reactive intermediate that oxidizes the alcohol.[7][8] The reaction is renowned for its exceptionally mild conditions, making it suitable for sensitive substrates.[7]

Causality and Mechanism

The mechanism involves two main stages. First, DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant.[7][15] The alcohol then attacks this species to form an alkoxysulfonium salt. In the second stage, a hindered non-nucleophilic base, typically triethylamine, is added. The base deprotonates the carbon alpha to the oxygen, leading to an intramolecular E2-like elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[5][7] The low temperature is critical to prevent side reactions of the highly reactive intermediates.[15]

Swern_Mechanism DMSO DMSO Active_Species Chloro(dimethyl)sulfonium Chloride DMSO->Active_Species + Oxalyl Chloride (-78 °C) OxalylCl Oxalyl Chloride Alkoxy_Salt Alkoxysulfonium Salt Active_Species->Alkoxy_Salt + Alcohol Alcohol Spiro[2.5]octan-5-ol Ylide Sulfur Ylide Alkoxy_Salt->Ylide + Base Base Triethylamine Ketone This compound Ylide->Ketone Elimination Byproducts DMS + CO + CO2 + Et3NHCl Ylide->Byproducts

Caption: Simplified mechanism of the Swern Oxidation.

Detailed Experimental Protocol

Materials and Reagents:

  • Spiro[2.5]octan-5-ol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask with stir bar

  • Dropping funnels (2)

  • Low-temperature thermometer

  • Nitrogen/Argon inlet

  • Dry ice/acetone bath

Procedure (10 mmol scale):

  • Setup: Assemble a dry three-neck flask under a nitrogen atmosphere. Add anhydrous DCM (50 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cooled DCM, add oxalyl chloride (1.1 mL, 12.5 mmol, 1.25 equiv) via syringe.

  • DMSO Addition: In a separate dry flask, dissolve anhydrous DMSO (1.8 mL, 25 mmol, 2.5 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask via a dropping funnel over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 20 minutes.

  • Substrate Addition: Dissolve spiro[2.5]octan-5-ol (1.26 g, 10 mmol, 1.0 equiv) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Base Addition: Add triethylamine (7.0 mL, 50 mmol, 5.0 equiv) dropwise over 10 minutes. A thick white precipitate will form.

  • Warm-up and Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Part 2: The Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve a mild and highly selective oxidation.[9][10] It is particularly favored for its operational simplicity, as it runs at room temperature and typically requires a straightforward workup.[9][11]

Causality and Mechanism

The reaction begins with a ligand exchange, where the alcohol displaces one of the acetate groups on the iodine center of DMP.[16] This forms a periodinane intermediate. An intramolecular proton transfer occurs, where a remaining acetate ligand acts as a base to abstract the proton from the carbon bearing the hydroxyl group.[10] This initiates a concerted elimination that forms the ketone, acetic acid, and a reduced iodinane byproduct. The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, which is crucial for acid-sensitive substrates.

DMP_Mechanism Alcohol Spiro[2.5]octan-5-ol Intermediate Periodinane Intermediate Alcohol->Intermediate + DMP (- Acetate) DMP Dess-Martin Periodinane (DMP) Ketone This compound Intermediate->Ketone Intramolecular Proton Transfer Byproducts Reduced Iodinane + Acetic Acid Intermediate->Byproducts

Caption: Simplified mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocol

Materials and Reagents:

  • Spiro[2.5]octan-5-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Round-bottom flask with stir bar

  • Nitrogen/Argon inlet

Procedure (5 mmol scale):

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add spiro[2.5]octan-5-ol (631 mg, 5 mmol, 1.0 equiv) and anhydrous DCM (50 mL).

  • Reagent Addition: Add Dess-Martin Periodinane (2.54 g, 6.0 mmol, 1.2 equiv) to the solution in one portion at room temperature.[12]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quench: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (25 mL) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 2.5 g). Stir vigorously for 15-20 minutes until the organic layer is clear. This step reduces the unreacted DMP and the iodinane byproduct.

  • Workup: Transfer the biphasic mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (30 mL) and then with brine (30 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ketone is often of high purity, but can be further purified by flash chromatography if necessary.

Part 3: The Pyridinium Chlorochromate (PCC) Oxidation Protocol

PCC is a stable, commercially available chromium(VI) salt that provides a reliable method for oxidizing secondary alcohols to ketones.[6][13] The reaction is typically performed in an anhydrous solvent like dichloromethane to prevent over-oxidation of primary alcohols to carboxylic acids, a non-issue for secondary alcohols but good practice nonetheless.[14][17]

Causality and Mechanism

The oxidation begins with the alcohol attacking the chromium center of PCC to form a chromate ester.[6][17] A base (which can be pyridine, chloride, or another molecule of the alcohol) then abstracts the proton from the carbon bearing the oxygen. This facilitates an elimination reaction, where the C-H bond electrons form the new C=O π-bond, and the Cr-O bond breaks, reducing Cr(VI) to Cr(IV).[14]

Detailed Experimental Protocol

Materials and Reagents:

  • Spiro[2.5]octan-5-ol

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with stir bar

  • Nitrogen/Argon inlet

Procedure (10 mmol scale):

  • Setup: To a round-bottom flask, add PCC (3.23 g, 15 mmol, 1.5 equiv) and an equal weight of Celite® or silica gel. Add anhydrous DCM (50 mL) and stir to create a slurry. The solid support simplifies workup by adsorbing the tarry chromium byproducts.[13]

  • Substrate Addition: Dissolve spiro[2.5]octan-5-ol (1.26 g, 10 mmol, 1.0 equiv) in a minimal amount of anhydrous DCM (10 mL). Add this solution to the PCC slurry in one portion.

  • Reaction Monitoring: Stir the orange-brown mixture at room temperature. The reaction progress can be monitored by TLC. The reaction typically takes 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and stir for 10 minutes.

  • Filtration: Filter the mixture through a short plug of silica gel or Florisil®, washing the plug thoroughly with additional diethyl ether (3 x 30 mL) to ensure all the product is collected. The dark chromium byproducts will be retained on the plug.

  • Purification: Collect the filtrate and concentrate it under reduced pressure. The crude product obtained is often sufficiently pure for subsequent steps. If required, flash chromatography can be performed for further purification.

Product Characterization

The successful synthesis of this compound can be confirmed using standard analytical techniques.

Property Value
CAS Number 25308-67-2[4]
Molecular Formula C₈H₁₂O[4]
Molecular Weight 124.18 g/mol [4]
Physical Form Oil
Purity (Typical) >90-97%[4]
Storage Room temperature or refrigerator[4]
  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ corresponding to the C=O carbonyl stretch.

  • ¹H NMR Spectroscopy: The disappearance of the proton signal corresponding to the alcohol's -OH group and the downfield shift of the protons alpha to the newly formed carbonyl are expected.

  • ¹³C NMR Spectroscopy: A characteristic signal for the carbonyl carbon will appear significantly downfield, typically in the range of 200-220 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound (m/z = 124.18) should be observed.

Safety, Handling, and Waste Disposal

General Precautions for Handling Oxidizing Agents:

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[18][19]

  • Ventilation: All manipulations involving oxidizing agents should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[18][20]

  • Storage: Store oxidizers in a cool, dry place away from flammable, combustible, or readily oxidizable materials.[18][19][21]

  • Contamination: Never return unused reagents to the original container to prevent contamination that could lead to a fire or explosion.[21]

Method-Specific Safety:

  • Swern Oxidation: The byproducts carbon monoxide (toxic) and dimethyl sulfide (malodorous) are volatile. Ensure the reaction and workup are conducted in a well-ventilated fume hood.[7] Glassware can be deodorized by rinsing with a bleach solution.[7]

  • DMP Oxidation: Dess-Martin periodinane is potentially explosive and shock-sensitive, especially upon heating. Handle with care and avoid grinding.[12]

  • PCC Oxidation: Chromium(VI) compounds are known carcinogens and are highly toxic. Avoid inhalation of the dust and skin contact. All chromium-containing waste must be collected and disposed of as hazardous heavy metal waste according to institutional guidelines.

Conclusion

The oxidation of spiro[2.5]octan-5-ol to this compound is a key synthetic step that can be accomplished efficiently using several reliable methods. The Swern and Dess-Martin oxidations offer very mild conditions suitable for complex and sensitive molecules, with the DMP oxidation being particularly user-friendly due to its room temperature protocol. The PCC oxidation remains a viable, cost-effective alternative for robust substrates, provided the necessary safety precautions for handling chromium reagents are strictly followed. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate tolerance, and available safety infrastructure.

References

Mastering the Purification of Spiro[2.5]octan-5-one: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Spiro[2.5]octan-5-one, a key building block in medicinal chemistry and drug development, possesses a unique three-dimensional structure that is highly sought after for the synthesis of novel therapeutic agents. The purity of this spirocyclic ketone is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic transformations and biological assays. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust purification techniques for this compound, complete with detailed protocols and the scientific rationale behind each methodological choice.

The Imperative for Purity: Understanding Potential Contaminants

The most common synthetic route to this compound involves the Simmons-Smith cyclopropanation of 3-methoxycyclohex-2-en-1-one to form 5-methoxyspiro[2.5]oct-4-ene, followed by acidic hydrolysis of the enol ether. Understanding the potential impurities from this pathway is critical for selecting the appropriate purification strategy.

Potential Impurities:

  • Unreacted Starting Materials: 3-methoxycyclohex-2-en-1-one and 5-methoxyspiro[2.5]oct-4-ene.

  • Simmons-Smith Byproducts: Zinc salts (e.g., zinc iodide), which are typically removed during aqueous workup, and potentially small amounts of byproducts from undesired methylene radical insertion reactions.

  • Hydrolysis Byproducts: Methanol and any degradation products resulting from harsh acidic conditions.

  • Solvent Residues: Residual solvents from the reaction and extraction steps (e.g., diethyl ether, dichloromethane, toluene).

The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the this compound.

Physicochemical Properties Guiding Purification

A thorough understanding of the physical properties of this compound is fundamental to designing effective purification protocols.

PropertyValueSource
Molecular Formula C₈H₁₂O--INVALID-LINK--[1]
Molecular Weight 124.18 g/mol --INVALID-LINK--[1]
Appearance Oil/Liquid--INVALID-LINK--[2]
Boiling Point (est.) 194.2 ± 8.0 °C at 760 mmHg--INVALID-LINK--[3]
Purity (Commercial) ≥90-97%--INVALID-LINK--, --INVALID-LINK--[1][2]

The relatively high boiling point suggests that vacuum distillation is a suitable method for purification, minimizing the risk of thermal decomposition. Its liquid state at room temperature indicates that crystallization may require the exploration of low-temperature techniques or the use of specific solvent systems.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve high purity this compound. The general workflow involves an initial purification by distillation or column chromatography, followed by a potential final polishing step via recrystallization if a solid derivative is formed or if very high purity is required.

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation  Volatile Impurities Column Flash Column Chromatography Crude->Column Polar/Non-polar Impurities Recrystallization Recrystallization (Optional) Distillation->Recrystallization Pure Pure this compound Distillation->Pure Column->Recrystallization Column->Pure Recrystallization->Pure

Caption: General purification workflow for this compound.

I. Vacuum Distillation: The Workhorse of Bulk Purification

Vacuum distillation is an excellent first-pass purification technique for removing non-volatile impurities and solvents from the crude product. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.

Causality Behind Experimental Choices:

  • Vacuum: A moderate vacuum (e.g., 1-10 mmHg) is typically sufficient to significantly lower the boiling point of a compound with an atmospheric boiling point around 200°C.

  • Fractional Distillation: While simple distillation can be effective, a short-path distillation apparatus or a fractional distillation column (e.g., Vigreux) is recommended to improve the separation of components with close boiling points.

  • Heating: A stable and uniform heat source, such as an oil bath, is crucial to prevent bumping and ensure a smooth distillation.

Protocol: Vacuum Distillation of this compound

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head or Vigreux column

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Manometer

  • Heating mantle or oil bath

  • Stir bar or boiling chips

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place the crude this compound and a stir bar or boiling chips in the distillation flask.

  • Evacuate the System: Gradually apply vacuum to the system. Monitor the pressure using a manometer.

  • Heating: Once the desired pressure is stable, begin heating the distillation flask gently.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents.

    • Main Fraction: As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure. The boiling point of the parent hydrocarbon, Spiro[2.5]octane, is approximately 125-126°C at atmospheric pressure.[3] The ketone will have a higher boiling point.

    • Tailings: As the distillation rate slows or the temperature begins to rise significantly, stop the distillation or collect the higher-boiling residue in a separate flask.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., GC-MS, NMR) to determine their purity.

II. Flash Column Chromatography: For High-Resolution Separation

Flash column chromatography is a powerful technique for separating this compound from impurities with different polarities. The choice of the mobile phase (eluent) is critical for achieving good separation.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like ketones.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

Protocol: Flash Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents (e.g., hexanes, ethyl acetate)

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find the optimal eluent composition.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) Silica Polar Silica Surface Separation Separation based on Polarity Silica->Separation Mobile_Phase Mobile Phase (e.g., Hexanes/Ethyl Acetate) Crude_Mixture Crude Mixture Crude_Mixture->Silica Impurity_1 Non-polar Impurity (Elutes First) Separation->Impurity_1 Less Interaction Product This compound Separation->Product Moderate Interaction Impurity_2 Polar Impurity (Elutes Last) Separation->Impurity_2 Strong Interaction

Caption: Principle of separation in column chromatography.

III. Recrystallization: Achieving Analytical Purity

While this compound is a liquid at room temperature, recrystallization can be a valuable technique if a solid derivative is synthesized or for the removal of trace impurities if a suitable low-temperature crystallization method can be developed. For the closely related solid, spiro[2.5]octane-5,7-dione, recrystallization from mesitylene has been reported, and extraction with methyl tert-butyl ether is also mentioned in the literature. This provides a starting point for solvent screening.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For ketones, solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate are often effective.

  • Cooling Rate: Slow cooling is crucial to allow for the formation of a pure crystal lattice, excluding impurities into the mother liquor.

Protocol: Exploratory Recrystallization of this compound (Low Temperature)

Materials:

  • Purified this compound

  • A range of potential solvents (e.g., pentane, hexanes, diethyl ether, ethanol)

  • Test tubes or small Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Cooling bath (ice-water or dry ice-acetone)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Screening: In a series of test tubes, dissolve a small amount of this compound in a minimal amount of various hot solvents.

  • Cooling and Observation: Allow the solutions to cool slowly to room temperature, and then in a cooling bath. Observe which solvent system yields crystalline material.

  • Scaling Up: Once a suitable solvent or solvent mixture is identified, perform the recrystallization on a larger scale.

  • Dissolution: Dissolve the this compound in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a cooling bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Trustworthiness and Validation

The purity of the final product should always be validated using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

By employing these rigorous purification and validation methods, researchers can ensure the high quality of their this compound, a critical factor for the success of their research and development endeavors.

References

Application Notes and Protocols for the Analytical Characterization of Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Spiro[2.5]octan-5-one, a saturated spirocyclic ketone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol , represents a valuable structural motif in medicinal chemistry and materials science.[1] Its rigid, three-dimensional framework, composed of a cyclopropane ring fused to a cyclohexanone, offers a unique scaffold for the design of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for ensuring its purity, confirming its structure, and understanding its chemical behavior. This guide provides a comprehensive overview of the key analytical methodologies for the in-depth characterization of this compound, complete with detailed experimental protocols and expert insights into data interpretation.

Introduction: The Significance of this compound

Spirocyclic systems are of increasing interest in drug discovery due to their inherent conformational rigidity and three-dimensionality. These features can lead to enhanced binding affinity and selectivity for biological targets. This compound, as a key intermediate, can be synthesized via the oxidation of spiro[2.5]octan-5-ol.[2] Its carbonyl group provides a reactive handle for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. Accurate analytical characterization is the cornerstone of any research or development program involving this compound, ensuring the reliability and reproducibility of subsequent experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon skeleton and the placement of the carbonyl group.

Theoretical Basis for NMR Analysis

The spirocyclic nature of this compound results in a unique magnetic environment for each proton and carbon atom. The cyclopropane ring protons are expected to appear in the upfield region of the ¹H NMR spectrum due to the ring current effect. The protons on the cyclohexane ring will exhibit complex splitting patterns due to their diastereotopic relationships and restricted conformational mobility. The carbonyl carbon in the ¹³C NMR spectrum will be a key diagnostic signal, appearing significantly downfield.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and carefully wipe the outside of the tube before inserting it into the spectrometer.

Instrumental Parameters (300-500 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay 1-2 seconds2-3 seconds
Number of Scans 8-161024-4096
Spectral Width 0-12 ppm0-220 ppm
Expected Spectral Data and Interpretation

¹H NMR (Hypothetical):

  • ~2.0-2.5 ppm (multiplets): Protons alpha to the carbonyl group on the cyclohexane ring.

  • ~1.5-2.0 ppm (multiplets): Other methylene protons on the cyclohexane ring.

  • ~0.5-1.0 ppm (multiplets): Protons of the cyclopropane ring. The geminal and cis/trans couplings will lead to complex splitting patterns.

¹³C NMR (Hypothetical):

  • ~210 ppm: Carbonyl carbon (C=O).

  • ~40-50 ppm: Methylene carbons alpha to the carbonyl group.

  • ~20-30 ppm: Other methylene carbons of the cyclohexane ring.

  • ~10-20 ppm: Spiro carbon and methylene carbons of the cyclopropane ring.

Data Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_H Acquire 1H Spectrum Filter->Acquire_H Acquire_C Acquire 13C Spectrum Filter->Acquire_C Process Fourier Transform & Phasing Acquire_H->Process Acquire_C->Process Integrate Integration (1H) Process->Integrate Peak_Pick Peak Picking Process->Peak_Pick Assign Structural Assignment Integrate->Assign Peak_Pick->Assign

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Rationale for MS Analysis

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like this compound. The resulting mass spectrum will show a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound, and a series of fragment ions that are characteristic of its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumental Parameters:

ParameterValue
GC Column Standard non-polar column (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program Start at 50 °C, ramp to 250 °C at 10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-300
Expected Mass Spectrum and Fragmentation

The mass spectrum of a deuterated analog, this compound-4,4,8,8-D4, is available, which can provide clues to the fragmentation of the parent compound.

Expected Fragmentation Pathways:

The molecular ion (M⁺˙ at m/z 124) is expected to undergo fragmentation through several pathways, including:

  • α-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

  • McLafferty rearrangement: If sterically feasible, though less likely for this rigid system.

  • Loss of small neutral molecules: Such as CO (m/z 96) or C₂H₄ (ethene) from the cyclopropane ring (m/z 96).

Data Visualization: MS Fragmentation

MS_Fragmentation M This compound (m/z 124) F1 [M - CO]+ (m/z 96) M->F1 - CO F2 [M - C2H4]+ (m/z 96) M->F2 - C2H4 F3 [M - C3H5O]+ (m/z 67) M->F3 α-cleavage

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

The Role of IR Spectroscopy

For this compound, the most prominent feature in the IR spectrum will be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. The position of this band can provide information about the ring strain of the cyclohexanone. Additionally, the C-H stretching and bending vibrations of the sp³ hybridized carbons will be observed.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation:

  • Place a single drop of neat this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Instrumental Parameters:

ParameterValue
Technique ATR-FTIR
Spectral Range 4000-400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
Expected IR Spectrum

Key Absorption Bands (Hypothetical):

  • ~1710-1725 cm⁻¹: Strong, sharp absorption due to the C=O stretching vibration of the cyclohexanone ring.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene groups in the cyclohexane and cyclopropane rings.

  • ~1440-1470 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

  • ~3050-3080 cm⁻¹ (weak): C-H stretching vibrations of the cyclopropane ring.

Summary of Analytical Techniques

The following table summarizes the primary analytical techniques for the characterization of this compound:

TechniqueInformation ObtainedKey Advantages
¹H NMR Proton environment, connectivity, and stereochemistry.Detailed structural information.
¹³C NMR Carbon skeleton and functional groups.Unambiguous carbon count and type.
GC-MS Molecular weight and fragmentation pattern.High sensitivity and structural clues.
ATR-FTIR Presence of functional groups.Rapid and requires minimal sample preparation.

Conclusion

The comprehensive characterization of this compound is essential for its successful application in research and development. The synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust analytical workflow to confirm its identity, purity, and structure. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently analyze this important spirocyclic building block.

References

Application Note: Complete ¹H and ¹³C NMR Assignments for Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic systems, characterized by a single atom shared between two rings, are prevalent structural motifs in natural products and pharmaceutical agents. Their rigid, three-dimensional architecture often imparts unique biological activities and desirable physicochemical properties. Spiro[2.5]octan-5-one, which incorporates a cyclopropane ring spiro-fused to a cyclohexanone ring, presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The conformational rigidity and the influence of the carbonyl group and the strained cyclopropane ring create a distinct magnetic environment for each nucleus. This application note provides a comprehensive guide to the predicted ¹H and ¹³C NMR assignments for this compound, outlines a robust experimental protocol for data acquisition, and discusses the rationale behind the spectral assignments. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are engaged in the characterization of complex alicyclic compounds.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of a publicly available experimental spectrum for this compound, the following assignments are predicted based on established principles of NMR spectroscopy, including the analysis of chemical shift trends in cyclohexanones and cyclopropanes, and are supported by the potential for computational prediction methods.[1][2][3][4][5][6][7]

Structure and Numbering:

this compound with atom numbering

Figure 1: Structure of this compound with IUPAC numbering.

Table 1: Predicted ¹H NMR Assignments for this compound (in CDCl₃, 500 MHz)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-1, H-20.4 - 0.9m-Protons on the cyclopropane ring are highly shielded due to the ring's anisotropic effect and σ-aromaticity.[1][2][4][8] They are expected to appear as complex, overlapping multiplets in the upfield region.
H-4, H-82.2 - 2.5m-These protons are α to the carbonyl group, leading to significant deshielding.[9][10] The rigid spirocyclic system will likely result in complex splitting patterns.
H-6, H-71.8 - 2.1m-These protons are β to the carbonyl group and will be less deshielded than the α-protons.

Table 2: Predicted ¹³C NMR Assignments for this compound (in CDCl₃, 125 MHz)

PositionPredicted Chemical Shift (δ, ppm)Rationale
C-1, C-25 - 15The carbons of the cyclopropane ring are characteristically found at a very high field (upfield), a well-documented phenomenon.[3]
C-320 - 30The spiro carbon, being a quaternary center, will have a distinct chemical shift, influenced by the strain of the two fused rings.
C-4, C-835 - 45These carbons are α to the carbonyl group and are expected in this region for cyclic ketones.[10]
C-5208 - 215The carbonyl carbon of a cyclohexanone derivative is highly deshielded and appears in the far downfield region of the spectrum.[10]
C-6, C-725 - 35These carbons are β to the carbonyl group.

Experimental Protocol

A rigorous and well-defined experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps outline the recommended procedure for the acquisition of ¹H, ¹³C, and 2D NMR spectra of this compound.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Use a high-quality deuterated solvent, such as chloroform-d (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11][12][13][14][15]

  • Concentration: For ¹H NMR, prepare a solution of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11][15]

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[11][12]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.[11]

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.[16][17][18][19][20]

¹H NMR:

  • Pulse Program: zg30 (or similar standard 1D proton experiment)

  • Spectral Width (SW): 12 ppm

  • Acquisition Time (AQ): ~3-4 s

  • Relaxation Delay (D1): 2 s

  • Number of Scans (NS): 16-32

  • Temperature: 298 K

¹³C NMR:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Spectral Width (SW): 240 ppm

  • Acquisition Time (AQ): ~1-2 s

  • Relaxation Delay (D1): 2 s

  • Number of Scans (NS): 1024 or more, depending on concentration.

2D NMR (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[21][22]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[21][22]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will give positive signals, while CH₂ will give negative signals).

Data Analysis and Interpretation

The structural assignment of this compound is a systematic process that integrates data from various NMR experiments.

Workflow for Spectral Assignment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment prep Prepare High-Purity Sample in CDCl3 acq_1d 1D NMR (¹H, ¹³C, DEPT-135) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d analysis_1h Assign Proton Signals (Chemical Shift, Multiplicity) acq_2d->analysis_1h analysis_13c Assign Carbon Signals (DEPT-135 for C-type) analysis_1h->analysis_13c analysis_cosy Establish ¹H-¹H Spin Systems analysis_13c->analysis_cosy analysis_hsqc Correlate ¹H with Directly Bonded ¹³C analysis_cosy->analysis_hsqc analysis_hmbc Confirm Connectivity via 2-3 Bond Correlations analysis_hsqc->analysis_hmbc final_assignment Complete ¹H and ¹³C Assignments analysis_hmbc->final_assignment

Caption: Workflow for the NMR-based structural elucidation of this compound.

Rationale for Assignments
  • ¹H NMR: The most upfield signals (0.4 - 0.9 ppm) are attributed to the cyclopropyl protons (H-1, H-2). This significant shielding is a hallmark of cyclopropane rings, arising from the unique electronic structure and anisotropic effects.[1][2][4][8] The protons α to the carbonyl group (H-4, H-8) are expected to be the most downfield of the aliphatic protons (2.2 - 2.5 ppm) due to the electron-withdrawing nature of the carbonyl.[9][10] The remaining cyclohexyl protons (H-6, H-7) will resonate at intermediate chemical shifts.

  • ¹³C NMR: The carbonyl carbon (C-5) will be the most deshielded signal, appearing above 200 ppm.[10] The cyclopropyl carbons (C-1, C-2) will be the most shielded, appearing below 15 ppm.[3] The DEPT-135 experiment will be invaluable in distinguishing the CH₂ groups (C-1, C-2, C-4, C-6, C-7, C-8) from the quaternary spiro carbon (C-3), which will be absent in the DEPT-135 spectrum.

  • 2D NMR Confirmation:

    • COSY: Will show correlations between geminal and vicinal protons within the cyclohexanone and cyclopropane rings.

    • HSQC: Will definitively link each proton signal to its directly attached carbon. For example, the upfield proton signals will correlate with the upfield carbon signals, confirming their assignment to the cyclopropane ring.

    • HMBC: Is critical for confirming the overall carbon skeleton. Key correlations would be expected from the α-protons (H-4, H-8) to the carbonyl carbon (C-5) and the spiro carbon (C-3).

Role of Computational Chemistry

In cases where unambiguous assignment is challenging, or for a priori prediction, computational methods are a powerful tool. Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts with a high degree of accuracy.[23][24][25][26][27][28] The typical workflow involves:

  • Geometry optimization of the molecule at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Calculation of the NMR shielding tensors using the GIAO method.

  • Scaling the calculated shielding tensors to predict the chemical shifts, often by linear regression against experimental data for known compounds.

These computational predictions can provide strong support for the experimental assignments outlined in this note.

Conclusion

This application note provides a detailed guide for the ¹H and ¹³C NMR assignments of this compound. By combining predictions based on fundamental NMR principles with a robust experimental protocol including 1D and 2D NMR techniques, researchers can confidently elucidate the structure of this and related spirocyclic ketones. The integration of computational methods further strengthens the reliability of these assignments. The methodologies described herein are broadly applicable to the structural characterization of complex organic molecules, making this a valuable resource for professionals in chemical and pharmaceutical research.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation of Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spiro[2.5]octan-5-one is a unique bicyclic ketone with a structure that presents an interesting case for mass spectrometric analysis. The fusion of a cyclopropane and a cyclohexane ring introduces significant ring strain, which profoundly influences its fragmentation behavior under electron ionization (EI). This application note provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of this compound, offering a predictive framework based on established principles of organic mass spectrometry. A comprehensive protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is also presented to facilitate its identification and characterization in complex matrices.

Introduction: The Structural Significance of this compound

Spirocyclic systems are prevalent in natural products and are increasingly incorporated into medicinal chemistry programs due to their rigid three-dimensional structures. This compound, with its strained cyclopropane ring adjacent to a carbonyl group within a cyclohexane ring, is a valuable scaffold for synthetic chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in reaction mixtures, metabolic studies, and quality control processes.

Electron ionization (EI) mass spectrometry is a powerful tool for structural elucidation, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[1][2][3][4] The high energy of electron impact (typically 70 eV) induces ionization and subsequent fragmentation, breaking the molecule into smaller, charged fragments.[5] The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), reveals the masses of these fragments, allowing for the reconstruction of the original molecular structure.

Predicted Electron Ionization Fragmentation Pathways

The molecular weight of this compound (C₈H₁₂O) is 124.18 g/mol . Upon electron ionization, a molecular ion (M⁺˙) at m/z 124 is expected. Due to the cyclic nature of the compound, the molecular ion is anticipated to be relatively stable and thus observable in the mass spectrum.[6] The subsequent fragmentation is predicted to be dominated by pathways that relieve ring strain and are directed by the carbonyl group.

The primary fragmentation mechanisms for cyclic ketones include α-cleavage and subsequent rearrangements.[7][8] For this compound, the presence of the spiro-fused cyclopropane ring introduces unique fragmentation routes.

Workflow for Predicting Fragmentation

G cluster_ionization Ionization cluster_fragmentation Primary Fragmentation Pathways cluster_products Resulting Fragment Ions Molecule This compound Molecular_Ion Molecular Ion (M⁺˙) m/z = 124 Molecule->Molecular_Ion Electron Impact (70 eV) Alpha_Cleavage α-Cleavage Molecular_Ion->Alpha_Cleavage Ring_Opening Cyclopropane Ring Opening Molecular_Ion->Ring_Opening McLafferty_Rearrangement Rearrangements Molecular_Ion->McLafferty_Rearrangement Fragment_1 Fragment Ion 1 (e.g., m/z 96) Alpha_Cleavage->Fragment_1 Fragment_2 Fragment Ion 2 (e.g., m/z 81) Ring_Opening->Fragment_2 Fragment_3 Fragment Ion 3 (e.g., m/z 68) McLafferty_Rearrangement->Fragment_3

Caption: Predicted fragmentation workflow for this compound.

Key Predicted Fragmentation Pathways:

  • α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is cleaved. In this compound, there are two possible α-cleavages.

    • Cleavage 'a': Loss of a C₂H₄ (ethene) radical from the cyclopropane ring side is less likely due to the strain of the cyclopropane ring.

    • Cleavage 'b': Cleavage of the C5-C6 bond in the cyclohexane ring, followed by the loss of a C₂H₄ (ethene) molecule via a hydrogen rearrangement, would lead to a fragment at m/z 96 . This is a common fragmentation pathway for cyclohexanones.

  • Cleavage involving the Cyclopropane Ring: The high ring strain of the cyclopropane ring makes it susceptible to opening.

    • A plausible pathway involves the opening of the cyclopropane ring to form a diradical, which can then undergo further fragmentation. This could lead to the loss of a C₃H₅ radical, resulting in a fragment at m/z 83 .

  • Retro-Diels-Alder (RDA) type fragmentation: While not a classic RDA reaction, a concerted cleavage of two bonds in the cyclohexane ring could occur.

    • Loss of ethene (C₂H₄) from the cyclohexane portion of the molecule (C7-C8 and C5-C6 cleavage) could lead to a fragment at m/z 96 .

  • Complex Rearrangements: Due to the cyclic and strained nature of the molecule, more complex fragmentation involving multiple bond cleavages and rearrangements are expected.[6] This can lead to a variety of smaller fragments.

    • Loss of CO (carbon monoxide) from the molecular ion or fragment ions is a characteristic fragmentation of ketones, which would result in a fragment at m/z 96 from the molecular ion. Further fragmentation of this ion could lead to smaller fragments.

    • Loss of a C₃H₄O fragment (acrolein) could lead to a fragment at m/z 68 .

    • A fragment corresponding to the cyclohexenyl cation at m/z 81 is also a plausible outcome from the fragmentation of the cyclohexane ring.

Predicted Fragmentation Diagram

G M This compound (m/z 124) F1 [M - C₂H₄]⁺˙ m/z 96 M->F1 α-cleavage & rearrangement F2 [M - C₃H₅]⁺ m/z 83 M->F2 cyclopropane ring opening F3 [M - CO]⁺˙ m/z 96 M->F3 loss of CO F5 [M - C₃H₄O]⁺˙ m/z 68 M->F5 rearrangement F4 [C₆H₉]⁺ m/z 81 F1->F4 further fragmentation F3->F4 further fragmentation

Caption: Key predicted fragment ions of this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of this compound due to its volatility.[2][3][9] The gas chromatograph separates the compound from other components in a mixture before it enters the mass spectrometer for detection and fragmentation.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)

  • Carrier Gas: Helium (99.999% purity)

  • Syringe: 10 µL GC syringe

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

GC-MS Parameters
Parameter Value Rationale
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for good sensitivity.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Program
   Initial Temperature60 °C (hold 2 min)Allows for focusing of the analyte at the head of the column.
   Ramp Rate10 °C/minProvides good separation of components with varying boiling points.
   Final Temperature280 °C (hold 5 min)Ensures elution of any less volatile compounds.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °COptimal for ionization and fragmentation.
Quadrupole Temperature 150 °CEnsures stable mass analysis.
Ionization Mode Electron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for creating library-searchable spectra.
Mass Range m/z 40 - 300Covers the molecular ion and expected fragments.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.
Sample Preparation
  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable GC-grade solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL vial.

  • Vortex the sample until fully dissolved to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration in the low µg/mL range for analysis.

Data Analysis

The acquired data will be processed using the instrument's software (e.g., Agilent MassHunter). The total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum corresponding to this chromatographic peak should be extracted and compared against the predicted fragmentation pattern. A library search (e.g., NIST/EPA/NIH Mass Spectral Library) can be performed, although a direct match for this specific compound may not be available.

Conclusion and Best Practices

This application note provides a predictive framework for the mass spectrometric fragmentation of this compound under electron ionization. The proposed fragmentation pathways, centered around α-cleavage and rearrangements influenced by the strained spirocyclic system, offer a basis for the interpretation of experimental data. The detailed GC-MS protocol provides a robust method for the analysis of this compound.

For unambiguous structure confirmation, especially in the absence of a reference standard, high-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion and key fragment ions. Further studies using tandem mass spectrometry (MS/MS) could provide more detailed insights into the fragmentation cascade.

References

Application Notes and Protocols for High-Throughput Screening of Spiro[2.5]octan-5-one for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical scaffolds that offer enhanced biological activity and improved physicochemical properties is paramount. Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, have garnered significant interest.[1] This rigid, constrained conformation can lead to improved binding affinity and selectivity for biological targets compared to more flexible linear or planar molecules.[2] Spiro[2.5]octan-5-one, a structurally intriguing molecule featuring a fusion of cyclopropane and cyclohexanone rings, represents a promising yet underexplored scaffold for identifying novel bioactive agents. The inherent three-dimensionality and conformational rigidity of spiro compounds make them attractive candidates for targeting a wide array of biological macromolecules.[1]

This guide provides a comprehensive framework for the initial biological screening of this compound. We present a tiered screening cascade designed to efficiently identify potential cytotoxic, antimicrobial, and enzyme-modulating activities. The protocols detailed herein are tailored for a high-throughput screening (HTS) environment, emphasizing robustness, reproducibility, and the early identification of promising hit compounds for further investigation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a test compound is crucial for designing meaningful biological assays. For this compound, the following properties are noted:

PropertyValueSource
Molecular Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [3]
Physical Form Oil[3]
Purity ≥90% (typical commercial grade)[3]
Storage Temperature Refrigerator[3]

Note: Experimental determination of aqueous solubility and stability at physiological pH is a critical preliminary step before initiating biological screening.

The Screening Cascade: A Strategic Approach to Hit Identification

A tiered or cascaded approach to screening is essential for the efficient allocation of resources and for minimizing the pursuit of false-positive hits.[4][5] Our proposed screening cascade for this compound is designed to first broadly assess its biological activity and then progressively refine our understanding of its specific effects.[6]

Screening_Cascade cluster_0 Primary Screening (Single Concentration) cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Selectivity Assays cluster_3 Lead Prioritization Primary_Screening This compound (e.g., 10 µM) Cytotoxicity Cytotoxicity Assay (e.g., NCI-60 Panel) Primary_Screening->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., ESKAPE Pathogens) Primary_Screening->Antimicrobial Enzyme_Panel Broad Enzyme/Receptor Panel (Kinases, Proteases, GPCRs) Primary_Screening->Enzyme_Panel Dose_Response Dose-Response Analysis (IC50/EC50/MIC Determination) Cytotoxicity->Dose_Response Active Hits Antimicrobial->Dose_Response Active Hits Enzyme_Panel->Dose_Response Active Hits Orthogonal_Assay Orthogonal Assays (Alternative Detection Method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens (Assay Interference) Orthogonal_Assay->Counter_Screen Selectivity_Panel Selectivity Profiling (Related Targets) Counter_Screen->Selectivity_Panel SAR Preliminary SAR (Analog Synthesis/Testing) Selectivity_Panel->SAR

Figure 1: A tiered screening cascade for this compound.

Part 1: Primary Screening Protocols

The objective of primary screening is to identify initial "hits" by testing the compound at a single, relatively high concentration (e.g., 10 µM) across a diverse range of biological assays.

Protocol 1.1: Anticancer Cytotoxicity Screening

This protocol utilizes the Resazurin (AlamarBlue) assay, a robust and sensitive method for assessing cell viability and cytotoxicity.[4][7] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • Human cancer cell lines (e.g., a subset of the NCI-60 panel, such as MCF-7 (breast), A549 (lung), and HCT116 (colon))

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, light-protected)[7]

  • Doxorubicin (positive control)

  • 0.1% DMSO in culture medium (vehicle control)

  • Sterile, opaque-walled 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations (e.g., a single point of 10 µM for primary screening). Include wells for vehicle control and a positive control (doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[8]

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[7]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[7]

  • Fluorescence Measurement: Record fluorescence intensity using a microplate reader with excitation at 560 nm and emission at 590 nm.[8]

Protocol 1.2: Antimicrobial Activity Screening

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbes.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

  • This compound stock solution (10 mM in DMSO)

  • Vancomycin (bacterial positive control), Amphotericin B (fungal positive control)

  • 0.1% DMSO in broth (vehicle control)

  • Sterile 96-well microplates

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth.[10]

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the final concentration for testing.[9]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include growth control (broth and inoculum only) and sterility control (broth only) wells.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Protocol 1.3: Enzyme Inhibition Screening (Kinase and Protease)

Commercially available, HTS-compatible assay kits provide a convenient and standardized method for screening against specific enzyme targets.[11][12][13]

Example Target: A Generic Serine/Threonine Kinase

Materials:

  • Commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)[3]

  • Recombinant kinase and its specific substrate (provided in the kit)

  • This compound (10 µM final concentration)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • DMSO (vehicle control)

Procedure:

  • Follow the manufacturer's protocol for the specific kinase assay kit.

  • Typically, the compound is pre-incubated with the kinase enzyme.[14]

  • The kinase reaction is initiated by the addition of the substrate and ATP.

  • After a defined incubation period, a detection reagent is added to measure the kinase activity (e.g., by quantifying the amount of ADP produced).[3]

  • The signal (e.g., luminescence, fluorescence) is read on a microplate reader.

Example Target: A Generic Cysteine Protease (e.g., a Cathepsin)

Materials:

  • Commercially available protease inhibitor screening kit (e.g., from Abcam or BPS Bioscience)[15]

  • Recombinant protease and a fluorogenic substrate

  • This compound (10 µM final concentration)

  • A known inhibitor of the target protease (positive control)

  • DMSO (vehicle control)

Procedure:

  • Adhere to the specific protocol of the commercial kit.

  • The protease is typically pre-incubated with this compound.[16]

  • The reaction is started by adding the fluorogenic substrate.

  • The plate is incubated, and the fluorescence generated from the cleavage of the substrate is measured over time.[16]

Protocol 1.4: GPCR Modulation Screening

Cell-based reporter assays are a common method for HTS of GPCR modulators.[17][18] These assays often use engineered cell lines that express the GPCR of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a downstream signaling event, such as calcium mobilization or β-arrestin recruitment.[19][20]

Materials:

  • Commercially available GPCR reporter cell line (e.g., Tango™ GPCR Assay System, Thermo Fisher Scientific)[20]

  • A known agonist and antagonist for the target GPCR

  • This compound

  • Assay-specific reagents (e.g., luciferase substrate)

Procedure:

  • Utilize the protocol provided with the commercial GPCR assay system.

  • Agonist Mode: Add this compound to the cells and measure the reporter gene activity.

  • Antagonist Mode: First, add this compound, then stimulate the cells with a known agonist at its EC₅₀ concentration, and finally measure the reporter gene activity.

  • The signal (e.g., luminescence) is quantified using a plate reader.

Part 2: Hit Confirmation and Secondary Assays

Compounds that show significant activity in the primary screens ("primary hits") must undergo further testing to confirm their activity and rule out artifacts.[20]

Hit_Validation_Workflow Primary_Hit Primary Hit Identified (Single Concentration) Dose_Response Dose-Response Curve Generation (e.g., 8-point curve) Determine IC50/EC50/MIC Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay Confirmation (Different technology, e.g., biochemical to cell-based) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screening (Rule out assay interference, e.g., autofluorescence) Orthogonal_Assay->Counter_Screen Selectivity_Profile Selectivity Profiling (Test against related targets) Counter_Screen->Selectivity_Profile Validated_Hit Validated Hit Selectivity_Profile->Validated_Hit

Figure 2: Workflow for hit validation and confirmation.
Protocol 2.1: Dose-Response Analysis

Primary hits are re-tested using the same assay but over a range of concentrations (typically an 8- or 10-point, 3-fold serial dilution) to determine their potency (IC₅₀, EC₅₀, or MIC). This step is crucial for confirming the activity and establishing a structure-activity relationship (SAR) with analogs.[20]

Protocol 2.2: Orthogonal and Counter-Screening Assays

It is critical to confirm hits using an orthogonal assay, which relies on a different detection technology or biological principle.[21] This helps to eliminate false positives that are specific to the primary assay format.

Counter-screens are designed to identify compounds that interfere with the assay technology itself.[7][20] Examples include:

  • For fluorescence-based assays: Pre-screening compounds for auto-fluorescence at the assay's excitation and emission wavelengths.

  • For luciferase-based assays: Testing for direct inhibition of the luciferase enzyme.

  • For assays with colored readouts: Assessing for colorimetric interference.

Data Analysis and Hit Prioritization

For each assay plate, quality control metrics such as the Z'-factor should be calculated to ensure the robustness of the screen. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[16]

Hit Selection Criteria:

  • Primary Screen: A common threshold for hit selection is an activity greater than three standard deviations from the mean of the negative controls.[16]

  • Dose-Response: Confirmed hits should exhibit a clear dose-dependent effect.

  • Selectivity: Ideally, a validated hit will show a significant potency window (e.g., >10-fold) between its on-target activity and any off-target or cytotoxic effects.[7]

Conclusion

The protocols outlined in this application note provide a robust and systematic framework for the initial biological evaluation of this compound. By employing a tiered screening cascade that incorporates diverse, HTS-compatible assays, researchers can efficiently identify and validate novel biological activities. This strategic approach, which emphasizes early confirmation of hits and elimination of artifacts, will accelerate the journey from an intriguing spirocyclic scaffold to a promising lead compound for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the synthesis of Spiro[2.5]octan-5-one. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable spirocyclic ketone. This compound is a key building block in medicinal chemistry, prized for its rigid, three-dimensional scaffold that can impart favorable pharmacological properties to drug candidates.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and literature.

Synthetic Strategies: An Overview

The synthesis of this compound can be approached through several distinct pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity. The most common strategies involve the construction of the cyclopropane ring onto a pre-existing six-membered ring.

Two prevalent methods are:

  • Cyclopropanation of a Cyclohexenone Precursor: This classic approach typically involves generating a cyclohexenone derivative and then introducing the cyclopropane ring. The Simmons-Smith reaction and its modifications are frequently employed here.[1][2]

  • Titanium-Mediated Cyclopropanation (Kulinkovich Reaction): This method utilizes a titanium catalyst to form a titanacyclopropane intermediate from a Grignard reagent, which then reacts with an ester to form a cyclopropanol, a direct precursor to the target ketone.[3][4]

The following workflow illustrates the general logic of these synthetic approaches.

Synthetic_Pathways cluster_0 Route 1: Cyclohexenone Cyclopropanation cluster_1 Route 2: Kulinkovich Reaction on Ester Start1 1,3-Cyclohexanedione EnolEther 3-Methoxycyclohex-2-en-1-one Start1->EnolEther Methylation Cyclopropanation Simmons-Smith or Kulinkovich-type Reaction EnolEther->Cyclopropanation Intermediate Methoxy Spiro-ene Intermediate Cyclopropanation->Intermediate Hydrolysis Acid-catalyzed Hydrolysis Intermediate->Hydrolysis Product1 This compound Hydrolysis->Product1 Start2 Cyclohexanecarboxylic Acid Ester Kulinkovich Kulinkovich Reaction (Ti(OiPr)4, EtMgBr) Start2->Kulinkovich Cyclopropanol Spiro[2.5]octan-5-ol (as precursor) Kulinkovich->Cyclopropanol Oxidation Oxidation (PCC, Swern, etc.) Cyclopropanol->Oxidation Product2 This compound Oxidation->Product2 Troubleshooting_Cyclopropanation Start Low Cyclopropanation Yield CheckReagent Is the carbenoid reagent active? Start->CheckReagent ActivateReagent Activate Zn-Cu couple or use fresh Et2Zn. CheckReagent->ActivateReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes ActivateReagent->CheckConditions Anhydrous Ensure strictly anhydrous conditions. CheckConditions->Anhydrous No TempSolvent Optimize temperature and solvent. CheckConditions->TempSolvent Partially CheckSubstrate Is the substrate sterically hindered? CheckConditions->CheckSubstrate Yes Anhydrous->CheckSubstrate TempSolvent->CheckSubstrate IncreaseSeverity Increase reaction time/temp or use a more reactive reagent (e.g., Furukawa modification). CheckSubstrate->IncreaseSeverity Yes Success Yield Improved CheckSubstrate->Success No IncreaseSeverity->Success

References

Technical Support Center: Simmons-Smith Cyclopropanation of Enol Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Simmons-Smith cyclopropanation of enol ethers. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the nuances of this powerful transformation. This resource moves beyond simple protocols to explain the causality behind common issues and their solutions, ensuring your experiments are both successful and reproducible.

Enol ethers are excellent substrates for the Simmons-Smith reaction due to their electron-rich nature, which accelerates the reaction with the electrophilic zinc carbenoid.[1][2][3] However, both the starting materials and the resulting alkoxycyclopropanes can be sensitive, leading to specific side reactions and challenges. This guide provides direct answers to the problems you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction has a very low yield or is not working at all. What are the most common causes?

This is the most frequent issue and almost always traces back to one of three areas: the zinc reagent, the purity of your materials, or the reaction conditions.

Answer:

Several factors can lead to low or no conversion. Let's break down the most probable causes and their solutions.

Potential Cause A: Inactive Zinc-Copper Couple The activity of the heterogeneous zinc-copper couple is paramount for the formation of the organozinc carbenoid.[4] Its surface can easily be oxidized, rendering it inactive.

  • Expert Insight: The Zn/Cu couple should be a dark, free-flowing powder.[5] Clumping or the appearance of gray or white patches suggests oxidation. Never use old or improperly stored Zn/Cu couple.

  • Solution: Always use a freshly prepared and activated zinc-copper couple. Several preparation methods exist, from treating zinc dust with copper sulfate or copper(I) chloride to a more robust activation with copper acetate in hot acetic acid.[1][5][6] Using ultrasound during the reaction can also help maintain a reactive zinc surface.[7]

Potential Cause B: Impure Reagents or Solvents The Simmons-Smith reaction is highly sensitive to impurities, especially moisture and protic contaminants.

  • Expert Insight: Diiodomethane can degrade over time, releasing iodine (visible as a pink or purple hue), which can interfere with the reaction. Solvents must be rigorously dried.

  • Solution:

    • Diiodomethane: Use a fresh bottle or purify by passing it through a short plug of activated alumina or by distillation.[4]

    • Solvents: Use anhydrous solvents, preferably from a solvent purification system. Ethereal solvents like diethyl ether or non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended.[8][9] Basic solvents can significantly decrease the reaction rate.[8][9]

    • Substrate: Ensure your enol ether is pure and free from any residual acid or alcohol from its synthesis.

Potential Cause C: Inadequate Anhydrous Technique The iodomethylzinc iodide reagent is rapidly quenched by water.

  • Expert Insight: Even minimal exposure to atmospheric moisture can halt the reaction.

  • Solution: All glassware must be oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen). The reaction should be maintained under a positive pressure of inert gas throughout.[4]

Potential Cause D: Insufficient Stirring Since the Zn/Cu couple is a heterogeneous solid, efficient mixing is crucial for the reaction to proceed.

  • Expert Insight: If the solid reagents settle at the bottom of the flask, the surface area available for reaction is drastically reduced, leading to slow or incomplete conversion.

  • Solution: Use vigorous mechanical or magnetic stirring to maintain a fine suspension of the Zn/Cu couple throughout the reaction.[4]

start Low or No Yield check_reagent Is the Zn/Cu Couple freshly activated and dark? start->check_reagent check_purity Are CH₂I₂ and solvents pure and anhydrous? check_reagent->check_purity Yes sol_reagent Prepare fresh Zn/Cu couple. Consider ultrasonication. check_reagent->sol_reagent No check_conditions Is the reaction under inert gas and stirred well? check_purity->check_conditions Yes sol_purity Purify CH₂I₂. Use anhydrous solvents. check_purity->sol_purity No sol_conditions Flame-dry glassware. Use inert atmosphere. Ensure vigorous stirring. check_conditions->sol_conditions No success Reaction Successful check_conditions->success Yes sol_reagent->success sol_purity->success sol_conditions->success

Caption: Troubleshooting workflow for low reaction yield.
Question 2: My reaction works, but I see significant byproducts. How can I improve the selectivity?

Byproduct formation in the cyclopropanation of enol ethers often stems from the instability of the starting material or the product to the reaction conditions, particularly the Lewis acidic byproduct, zinc iodide (ZnI₂).[10]

Answer:

Let's diagnose the likely byproducts and implement targeted solutions.

Side Reaction A: Ring-Opening of the Cyclopropyl Ether Product The primary product, a 1-alkoxycyclopropane (or 1-siloxycyclopropane), can be sensitive to Lewis acids. ZnI₂, a byproduct of the reaction, can catalyze the ring-opening of these strained ethers, especially during a prolonged reaction or harsh workup.

  • Expert Insight: This is particularly problematic for silyl enol ethers, which can rearrange to form β-iodoketones or other decomposition products.

  • Solutions:

    • Quench Thoughtfully: Quench the reaction at 0°C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[4] For very acid-sensitive products, consider quenching with pyridine, which complexes with the ZnI₂.[10]

    • Modified Reagents: Using the Furukawa modification (Et₂Zn and CH₂I₂) can sometimes lead to cleaner reactions. Adding excess Et₂Zn can scavenge the ZnI₂ byproduct by converting it to the less acidic EtZnI.[10]

    • Careful Purification: Purify the product using column chromatography on deactivated silica gel (e.g., treated with triethylamine) or alumina to prevent on-column decomposition.[4]

Side Reaction B: Hydrolysis of the Enol Ether Starting Material Trace amounts of acid, either from impure reagents or introduced during workup, can hydrolyze the enol ether back to its corresponding ketone. This unreacted ketone will contaminate the final product.

  • Expert Insight: This is easily identified by the presence of the starting ketone in your crude NMR or GC-MS.

  • Solution: Ensure all reagents are neutral. The workup should be performed using a mild quenching agent like saturated NaHCO₃ solution to neutralize any adventitious acid.

Side Reaction C: Methylation of Heteroatoms The zinc carbenoid is electrophilic and can act as a methylating agent, especially towards alcohols or other nucleophilic functional groups within the substrate.[4][10]

  • Expert Insight: This is more common with prolonged reaction times or when a large excess of the Simmons-Smith reagent is used.

  • Solution: Use a minimal excess of the cyclopropanating reagent (typically 1.5-2.0 equivalents). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.[4]

cluster_main Main Reaction Path cluster_side Common Side Reactions EnolEther Enol Ether Product Cyclopropyl Ether (Desired Product) EnolEther->Product Simmons-Smith Hydrolysis Starting Ketone (Hydrolysis) EnolEther->Hydrolysis Catalyzed by H⁺ SS_Reagent IZnCH₂I RingOpening Ring-Opened Products (e.g., β-Iodo Ketone) Product->RingOpening Catalyzed by ZnI₂ LewisAcid ZnI₂ / H⁺ (Lewis/Brønsted Acid)

Caption: Key side reaction pathways in the cyclopropanation of enol ethers.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to prepare the Zinc-Copper Couple? A highly active and reliable Zn/Cu couple can be prepared by treating zinc dust with a copper salt in an acidic solution. The procedure described by Shank and Shechter is a classic.[6] A convenient alternative involves heating zinc granules with copper acetate in acetic acid.[1]

Q2: How does the choice of solvent affect the reaction? Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended because they result in a more electrophilic (and thus more reactive) zinc carbenoid.[8][9] Ethereal solvents like diethyl ether are also commonly used and are effective, but the reaction rate may be slightly lower due to coordination with the zinc center.

Q3: My enol ether has a nearby hydroxyl group. How will this affect the stereochemistry? A proximal hydroxyl group will act as a powerful directing group. It coordinates to the zinc atom of the Simmons-Smith reagent, delivering the methylene group to the same face of the double bond.[7][11] This results in high syn diastereoselectivity relative to the hydroxyl group. This directing effect is one of the most synthetically useful aspects of the reaction.

Q4: Are there more reactive alternatives to the classic Zn/Cu and CH₂I₂ system? Yes. For less reactive or sterically hindered enol ethers, modified reagent systems are often more effective:

  • Furukawa Modification: Uses diethylzinc (Et₂Zn) and CH₂I₂. This homogeneous system is often faster, more reproducible, and more tolerant of functional groups.[4][10]

  • Shi Modification: Employs novel zinc reagents (RXZnCH₂Y) that are particularly effective for electron-deficient alkenes, though enol ethers are already electron-rich.[4]

Q5: How can I monitor the reaction progress effectively? The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4] For TLC, visualize with a permanganate stain, as the product cyclopropane will be UV-inactive unless the substrate contains a chromophore. Quench a small aliquot of the reaction mixture and run it against your starting material to check for consumption of the enol ether.

Data Summary Table

Substrate TypeReagent SystemEquivalents (CH₂I₂)SolventTypical Temp. (°C)Typical Time (h)Notes
Alkyl Enol EtherZn/Cu Couple1.5 - 2.0Diethyl Ether35 (Reflux)6 - 24Vigorous stirring is essential.
Silyl Enol EtherZn/Cu Couple1.5 - 2.0Diethyl Ether35 (Reflux)2 - 12Product is acid-sensitive; requires careful workup.[12]
Alkyl Enol EtherEt₂Zn (Furukawa)1.2 - 1.5DCM or DCE0 to 251 - 6Generally faster and cleaner.[13]
Silyl Enol EtherEt₂Zn (Furukawa)1.2 - 1.5DCM or DCE0 to 251 - 4Preferred method for sensitive silyl enol ethers.[10]

Detailed Experimental Protocol: Cyclopropanation of a Silyl Enol Ether

This protocol describes the cyclopropanation of 1-(trimethylsiloxy)cyclohexene using a freshly prepared zinc-copper couple.

Materials:

  • Zinc dust (<10 micron, unpassivated)

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether (Et₂O)

  • Diiodomethane (CH₂I₂)

  • 1-(trimethylsiloxy)cyclohexene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part 1: Preparation of the Zinc-Copper Couple

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add zinc dust (2.6 g, 40 mmol, 2.0 eq).

  • Add 20 mL of anhydrous Et₂O and stir to create a suspension.

  • In one portion, add copper(I) chloride (0.4 g, 4 mmol, 0.2 eq). The suspension should turn from dark gray to a blackish color.

  • Stir the mixture vigorously for 30 minutes at room temperature to ensure full activation.[4]

Part 2: Cyclopropanation Reaction

  • To the freshly prepared Zn/Cu couple suspension, add an additional 20 mL of anhydrous Et₂O.

  • In a separate dry flask, prepare a solution of 1-(trimethylsiloxy)cyclohexene (3.4 g, 20 mmol, 1.0 eq) and diiodomethane (6.4 g, 24 mmol, 1.2 eq) in 10 mL of anhydrous Et₂O.

  • Add this solution dropwise via syringe or dropping funnel to the vigorously stirred Zn/Cu suspension over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[4]

  • After the addition is complete, continue to heat the mixture at reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (stain with KMnO₄) or GC-MS until the starting enol ether is consumed (typically 2-4 hours).

Part 3: Work-up and Purification

  • Cool the reaction mixture to 0°C in an ice bath.

  • CAUTIOUSLY quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution. Vigorous gas evolution (ethane) may occur.

  • Allow the mixture to stir for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., 99:1 Hexanes:Et₃N) to afford the 7-(trimethylsiloxy)bicyclo[4.1.0]heptane.

References

Technical Support Center: Optimizing the Synthesis of Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[2.5]octan-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of this valuable synthetic intermediate. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions and troubleshooting strategies.

I. Synthetic Overview: A Common Pathway

A frequently employed route to this compound begins with the readily available 1,3-cyclohexanedione. The synthesis typically proceeds through three key transformations:

  • Enol Ether Formation: 1,3-cyclohexanedione is converted to 3-methoxy-2-cyclohexen-1-one.

  • Cyclopropanation: The enol ether undergoes cyclopropanation to form 5-methoxyspiro[2.5]oct-4-ene.

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield the target compound, this compound.

This guide will focus on troubleshooting each of these critical steps to help you maximize your yield and purity.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Step 1: Synthesis of 3-Methoxy-2-cyclohexen-1-one

Question 1: My yield of 3-methoxy-2-cyclohexen-1-one is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this step often stem from incomplete reaction or inefficient catalysis. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: Ensure the reaction is driven to completion by maintaining the optimal temperature of 65°C for at least 6 hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Catalyst Inefficiency: The reaction is acid-catalyzed, typically using concentrated sulfuric acid. It is imperative to use a sufficient amount of fresh, anhydrous sulfuric acid.[1] Atmospheric moisture can dilute the acid and reduce its efficacy.

  • Side Product Formation: The formation of the thermodynamic byproduct, 1,1-dimethoxycyclohexane, can be a significant issue. To favor the kinetic product (the desired enol ether), use a non-nucleophilic acid catalyst like p-toluenesulfonic acid and a dehydrating agent such as trimethyl orthoformate to remove the water byproduct.[2]

Question 2: I'm observing multiple spots on my TLC plate after the reaction, even after a full 6 hours. What are these side products and how can I minimize them?

Answer: The presence of multiple spots indicates the formation of byproducts. Besides the starting material and the desired product, you might be seeing the dialkylated product (1,3-dimethoxy-1,3-cyclohexadiene) or polymeric materials.

  • Control Stoichiometry: Use a slight excess of methanol (1.2 equivalents) but avoid a large excess, which can promote the formation of the 1,1-dimethoxycyclohexane byproduct.[2]

  • Purification: The crude product can be purified by distillation or crystallization to remove impurities before proceeding to the next step.

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene (Cyclopropanation)

Question 3: The cyclopropanation of 3-methoxy-2-cyclohexen-1-one is not working well, and my yield is very low. What are the critical parameters to control in this step?

Answer: The cyclopropanation of the enol ether is a critical step and is highly sensitive to reaction conditions. The Simmons-Smith reaction or a variation thereof is commonly used.[3][4]

  • Reagent Quality: The cyclopropanating agent, often prepared from diiodomethane and a zinc-copper couple or diethylzinc, is extremely sensitive to moisture and air.[1] Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: The choice of solvent has a dramatic impact on the yield. Toluene and isopropyl ether have been reported to give significantly higher yields (around 90%) compared to tetrahydrofuran (THF) (around 30%).[1]

  • Temperature Control: The reaction should be initiated at a low temperature (0°C) during the addition of the cyclopropanating agent and then allowed to warm to room temperature (20-60°C).[1][3] Careful temperature management is essential to prevent side reactions.

Question 4: I am using a Corey-Chaykovsky reaction for the cyclopropanation, but the results are not satisfactory. What are the common pitfalls?

Answer: The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is an excellent alternative for cyclopropanation.[5][6] However, its success depends on the careful generation and handling of the ylide.

  • Ylide Generation: The sulfur ylide is typically generated in situ by deprotonating a sulfonium salt with a strong base like sodium hydride.[6][7] Ensure the sulfonium salt is dry and the base is fresh and active.

  • Reaction with Enones: When reacting with α,β-unsaturated ketones (enones), the less reactive dimethyloxosulfonium methylide will typically yield the cyclopropane, while the more reactive dimethylsulfonium methylide can sometimes lead to epoxide formation at the carbonyl group.[5][7] For the cyclopropanation of 3-methoxy-2-cyclohexen-1-one, a sulfoxonium ylide is generally preferred.

Step 3: Synthesis of this compound (Hydrolysis)

Question 5: The hydrolysis of 5-methoxyspiro[2.5]oct-4-ene to the final ketone is sluggish and gives a complex mixture of products. How can I achieve a clean conversion?

Answer: The hydrolysis of the enol ether to the ketone is an acid-catalyzed process that needs to be carefully controlled to avoid unwanted side reactions.

  • Catalyst: A catalytic amount of a strong acid like p-toluenesulfonic acid is typically sufficient.[1] Using too much acid or a very harsh acid can lead to decomposition of the product.

  • Reaction Time and Temperature: The reaction is often stirred overnight at room temperature to ensure complete conversion.[1] Monitoring the reaction by TLC is essential to determine the optimal reaction time.

  • Work-up: The work-up procedure is critical. Neutralize the acid catalyst carefully with a mild base like sodium bicarbonate solution. Aggressive work-up conditions can lead to the formation of byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A1: The crude product can often be purified by vacuum distillation or column chromatography on silica gel.[3] The choice of method will depend on the scale of the reaction and the nature of the impurities.

Q2: Can I use other cyclopropanating agents besides the Simmons-Smith or Corey-Chaykovsky reagents?

A2: While Simmons-Smith and Corey-Chaykovsky are the most common, other methods for cyclopropanation exist. However, for enol ethers, these two methods are generally reliable and well-documented.[4][5]

Q3: My starting material, 1,3-cyclohexanedione, is discolored. Will this affect the reaction?

A3: Impurities in the starting material can negatively impact the yield of the first step. It is advisable to use pure 1,3-cyclohexanedione. If the material is discolored, consider recrystallizing it before use.

Q4: How can I confirm the formation of the desired products at each step?

A4: Spectroscopic methods are essential for characterization. 1H NMR and 13C NMR spectroscopy are the most powerful tools for confirming the structure of the intermediates and the final product. IR spectroscopy can be used to monitor the disappearance of the carbonyl group in the enol ether formation and its reappearance in the final ketone.

IV. Data Summary and Protocols

Table 1: Recommended Reaction Conditions for Yield Optimization
StepKey ParameterRecommended ConditionRationale
1. Enol Ether Formation Catalystp-Toluenesulfonic acid (catalytic)Favors kinetic product, minimizes 1,1-dimethoxy byproduct.[2]
Temperature65°CEnsures reaction goes to completion.[1]
AdditiveTrimethyl orthoformateActs as a dehydrating agent to drive the equilibrium forward.[2]
2. Cyclopropanation SolventToluene or Isopropyl etherSignificantly higher yields compared to THF.[1]
AtmosphereInert (Argon or Nitrogen)Protects the moisture-sensitive cyclopropanating agent.[1]
Temperature0°C to Room TemperatureControlled addition at low temperature is crucial.[1][3]
3. Hydrolysis Catalystp-Toluenesulfonic acid (catalytic)Mild and effective for enol ether hydrolysis.[1]
Work-upNeutralization with NaHCO3Avoids product decomposition under harsh acidic or basic conditions.
Experimental Protocol: A Generalized Procedure

Step 1: Synthesis of 3-Methoxy-2-cyclohexen-1-one

  • To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 65°C and stir for 6 hours, monitoring by TLC.

  • Upon completion, cool the mixture and neutralize the acid.

  • Concentrate the mixture under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by distillation or crystallization.

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene

  • Dissolve 3-methoxy-2-cyclohexen-1-one in anhydrous toluene under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add the prepared cyclopropanating agent (e.g., from diethylzinc and diiodomethane).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, extract the aqueous layer, and combine the organic fractions.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve 5-methoxyspiro[2.5]oct-4-ene in an organic solvent.

  • Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature, monitoring by TLC.

  • Upon completion, wash the mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ketone.

  • Purify by vacuum distillation or column chromatography.

V. Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Hydrolysis A 1,3-Cyclohexanedione B 3-Methoxy-2-cyclohexen-1-one A->B  MeOH, H+ cat.  65°C, 6h C 5-Methoxyspiro[2.5]oct-4-ene B->C  CH2I2, Et2Zn  Toluene, 0°C to RT D This compound C->D  p-TsOH cat.  RT

Caption: Synthetic pathway to this compound.

Troubleshooting_Low_Yield cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions cluster_solutions3 Step 3 Solutions Start Low Yield of This compound Step1 Analyze Step 1: Enol Ether Formation Start->Step1 Step2 Analyze Step 2: Cyclopropanation Start->Step2 Step3 Analyze Step 3: Hydrolysis Start->Step3 Sol1A Check Catalyst Activity and Reaction Time Step1->Sol1A Sol1B Optimize Stoichiometry and Dehydration Step1->Sol1B Sol2A Ensure Anhydrous Conditions and Inert Atmosphere Step2->Sol2A Sol2B Verify Solvent Choice (Toluene or Isopropyl Ether) Step2->Sol2B Sol3A Use Catalytic Amount of Mild Acid Step3->Sol3A Sol3B Gentle Work-up (Neutralization) Step3->Sol3B

Caption: Troubleshooting flowchart for low yield.

VI. References

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References

Technical Support Center: Purification of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of spirocyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these unique and valuable compounds. Spirocyclic ketones, with their rigid, three-dimensional structures, are increasingly vital in medicinal chemistry. However, their purification often presents significant hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity and purity of your target molecules.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of spirocyclic ketones, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Co-elution of my spirocyclic ketone with a structurally similar byproduct in normal-phase chromatography.

Root Cause Analysis: Spirocyclic ketones and their byproducts, especially diastereomers, can have very similar polarities. This makes their separation on standard silica gel challenging, as the separation mechanism relies on differences in interactions with the stationary phase.

Solution Pathway:

  • Optimize Your Solvent System:

    • Employ a Multi-Component Mobile Phase: Instead of a simple binary mixture (e.g., ethyl acetate/hexanes), introduce a third solvent with a different polarity and hydrogen bonding capability, such as dichloromethane or a small percentage of an alcohol like isopropanol. This can alter the selectivity of the separation.

    • Utilize a Solvent Gradient: A gradual change in solvent polarity during the chromatographic run can often resolve closely eluting compounds that co-elute under isocratic (constant solvent composition) conditions.

  • Consider an Alternative Stationary Phase:

    • Alumina: For moderately polar compounds, alumina (basic, neutral, or acidic) can offer different selectivity compared to silica.

    • Chemically Modified Silica: Consider using silica gel functionalized with groups like diol, cyano, or amino. These stationary phases can provide alternative interaction mechanisms, such as hydrogen bonding or dipole-dipole interactions, which may better differentiate your ketone from the impurity.

  • High-Performance Liquid Chromatography (HPLC):

    • For particularly challenging separations, HPLC is a powerful tool.[1] Normal-phase HPLC with specialized columns can provide the high resolution needed to separate closely related isomers. Chiral stationary phases are essential for separating enantiomers.[2][3]

Workflow for Method Development:

Caption: Decision tree for troubleshooting co-elution.

Problem 2: My spirocyclic ketone appears to be degrading on the silica gel column.

Root Cause Analysis: Some spirocyclic ketones can be sensitive to the acidic nature of standard silica gel, leading to degradation, rearrangement, or isomerization. The prolonged contact time during column chromatography can exacerbate this issue.

Solution Pathway:

  • Neutralize the Silica Gel:

    • Prepare a slurry of silica gel in your starting mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface.

    • Alternatively, use commercially available deactivated or neutral silica gel.

  • Minimize Contact Time:

    • Flash Chromatography: Employing flash chromatography, which uses pressure to increase the flow rate, will reduce the time your compound spends on the column.

    • Optimize Column Dimensions: Use a shorter, wider column to minimize the path length and run time.

  • Alternative Purification Techniques:

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a faster alternative to column chromatography.

    • Crystallization: If your spirocyclic ketone is a solid, crystallization is an excellent method for purification that avoids contact with stationary phases.[4] Experiment with different solvent systems to induce crystallization.

Problem 3: I am struggling to separate diastereomers of my spirocyclic ketone.

Root Cause Analysis: Diastereomers have different physical properties, but these differences can be subtle, making their separation challenging.[5] Their distinct three-dimensional arrangements require a purification method that can recognize these spatial differences.

Solution Pathway:

  • Chromatographic Approaches:

    • HPLC is often the method of choice for separating diastereomers. [1][2] A systematic screening of different normal-phase and reverse-phase columns and mobile phases is often necessary.

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better and faster separations of diastereomers than HPLC.

  • Crystallization:

    • Fractional Crystallization: This classical technique can be effective if the diastereomers have different solubilities in a particular solvent system. It may require several cycles of crystallization to achieve high purity.

  • Chemical Derivatization:

    • Convert the ketone to a derivative (e.g., an oxime or a hydrazone) using a chiral derivatizing agent. This will create a new pair of diastereomers that may be more easily separated by chromatography or crystallization. After separation, the derivatizing agent can be removed to regenerate the pure ketone diastereomers.

Data Comparison for Diastereomer Separation Techniques:

TechniqueAdvantagesDisadvantagesTypical Throughput
Flash Chromatography High capacity, relatively fastLower resolution, may not separate close isomersHigh
HPLC High resolution, excellent for difficult separationsLower capacity, more expensiveMedium
SFC Fast, uses less organic solvent, good for chiral separationsSpecialized equipment requiredMedium to High
Crystallization Can be highly effective and scalable, cost-effectiveCompound must be crystalline, method development can be slowVaries

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose technique for purifying spirocyclic ketones?

A1: Column chromatography is the most common and versatile initial purification method.[6][7] However, the optimal technique depends on the specific properties of your compound and the impurities present. For challenging separations, especially of stereoisomers, HPLC is often required.[1][2]

Q2: How can I assess the purity of my final spirocyclic ketone product?

A2: A combination of analytical techniques is recommended for robust purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities with distinct signals.[8]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run, preferably with a high-resolution column, is excellent for quantifying purity and detecting minor impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the masses of impurities.

  • Melting Point: For crystalline solids, a sharp melting point range is a good indicator of high purity.[10]

Q3: My spirocyclic ketone is unstable at room temperature. How should I approach its purification?

A3: For thermally sensitive compounds, it is crucial to work at reduced temperatures.

  • Cold Column Chromatography: Perform column chromatography in a cold room or using a jacketed column with a circulating coolant.

  • Solvent Choice: Use low-boiling point solvents to facilitate their removal under reduced pressure and temperature.

  • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer) to prevent degradation.[11]

Q4: I need to remove a high-boiling point solvent (like DMSO or DMF) from my spirocyclic ketone. What is the best way to do this?

A4:

  • Aqueous Workup/Extraction: If your ketone is not water-soluble, perform a liquid-liquid extraction. Dilute the reaction mixture with a solvent in which your compound is soluble (e.g., ethyl acetate or dichloromethane) and wash with water or brine multiple times. The high-boiling polar solvent will partition into the aqueous layer.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable to freezing, you can remove the water by lyophilization after an aqueous workup.

  • High-Vacuum Distillation/Evaporation: For less polar, high-boiling solvents, a Kugelrohr apparatus or a high-performance rotary evaporator connected to a high-vacuum pump may be effective, provided your compound is not volatile.

Workflow for High-Boiling Point Solvent Removal:

Caption: Decision process for removing high-boiling solvents.

Q5: Can I use crystallization to separate enantiomers of a racemic spirocyclic ketone?

A5: Direct crystallization of enantiomers is generally not possible as they have identical physical properties. However, you can use a technique called chiral resolution . This involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomeric derivatives. These diastereomers can then be separated by crystallization, after which the resolving agent is cleaved to yield the individual enantiomers.

References

Technical Support Center: Diastereoselectivity in the Synthesis of Spiro[2.5]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support center for the diastereoselective synthesis of Spiro[2.5]octan-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable spirocyclic frameworks. The inherent structural rigidity and three-dimensional complexity of spiro[2.5]octan-5-ones make them attractive scaffolds in medicinal chemistry and materials science. However, controlling the diastereoselectivity during their synthesis presents a significant challenge.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these compounds. The advice herein is grounded in established mechanistic principles and field-proven strategies to help you optimize your reactions for higher diastereoselectivity and overall yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Corey-Chaykovsky cyclopropanation of a cyclohexenone derivative is yielding a low diastereomeric ratio (d.r.) of the desired this compound. What are the primary factors influencing diastereoselectivity in this reaction?

Answer:

Low diastereoselectivity in the Corey-Chaykovsky reaction for the synthesis of spiro[2.5]octan-5-ones is a common issue. The facial selectivity of the methylene transfer from the sulfur ylide to the enone is governed by a combination of steric and electronic factors. Here’s a breakdown of the key influencers and troubleshooting strategies:

Core Concept: The diastereoselectivity arises from the preferential attack of the sulfur ylide on one of the two diastereotopic faces of the cyclohexenone double bond. The transition state stability determines the major diastereomer.

Troubleshooting Workflow:

start Low d.r. in Corey-Chaykovsky Cyclopropanation cause1 Substrate Conformation & Sterics start->cause1 cause2 Ylide Reactivity & Structure start->cause2 cause3 Reaction Conditions start->cause3 sol1a Modify Substituents on Cyclohexenone Ring cause1->sol1a sol1b Introduce a Directing Group cause1->sol1b sol2a Switch between Dimethylsulfonium Methylide and Dimethyloxosulfonium Methylide cause2->sol2a sol2b Employ a Chiral Sulfur Ylide cause2->sol2b sol3a Optimize Temperature cause3->sol3a sol3b Screen Solvents cause3->sol3b

Caption: Troubleshooting workflow for low diastereoselectivity in Corey-Chaykovsky cyclopropanation.

Detailed Troubleshooting Steps:

  • Substrate Conformation and Steric Hindrance: The conformation of the cyclohexenone ring in the transition state is critical. Large substituents can effectively block one face of the molecule, directing the ylide to the less hindered face.[1]

    • Actionable Advice: Consider modifying the protecting groups or other substituents on your substrate to enhance facial bias. For instance, employing a bulkier protecting group on a nearby alcohol can significantly influence the approach of the ylide.[1]

  • Choice of Sulfur Ylide: Dimethylsulfonium methylide and dimethyloxosulfonium methylide (Corey's ylide) can exhibit different diastereoselectivities.[2] Dimethylsulfonium methylide is generally less stable and more reactive, often leading to kinetically controlled additions. Dimethyloxosulfonium methylide is more stable and can sometimes provide better selectivity, especially in 1,4-conjugate additions to enones.[2][3]

    • Experimental Protocol:

      • Set up two parallel reactions with your cyclohexenone substrate.

      • In reaction A, generate dimethylsulfonium methylide in situ from trimethylsulfonium iodide and a strong base like NaH in THF or DMSO.

      • In reaction B, generate dimethyloxosulfonium methylide from trimethylsulfoxonium iodide and NaH.

      • Run both reactions at the same temperature (e.g., 0 °C to room temperature) and monitor by TLC.

      • Analyze the crude product mixture of each reaction by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1][4]

    • Actionable Advice: If you are running the reaction at room temperature, try performing it at 0 °C, -20 °C, or even -78 °C. Be aware that reaction times will be longer at lower temperatures.

  • Solvent Effects: The solvent can influence the aggregation state of the ylide and the conformation of the substrate-ylide complex.[4]

    • Actionable Advice: Screen a range of solvents. Common choices include THF, DMSO, and diethyl ether. The polarity and coordinating ability of the solvent can impact selectivity.[4]

Question 2: I am attempting a Simmons-Smith cyclopropanation of an allylic alcohol precursor to a this compound derivative, but the diastereoselectivity is poor. How can I improve this?

Answer:

The Simmons-Smith reaction is a powerful tool for cyclopropanation. When applied to allylic alcohols, the hydroxyl group can act as a directing group, leading to high diastereoselectivity.[5] If you are observing poor selectivity, it is likely that this directing effect is not being fully exploited.

Core Concept: The zinc carbenoid reagent coordinates to the oxygen of the allylic alcohol, leading to the delivery of the methylene group to the syn-face of the double bond relative to the hydroxyl group.

Troubleshooting Strategies:

Factor Explanation Recommended Action
Reagent Preparation The nature of the zinc carbenoid is crucial. The classical Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) can sometimes give lower selectivity compared to the Furukawa modification (Et₂Zn and CH₂I₂).[5][6]Prepare the zinc carbenoid using the Furukawa protocol. The use of an excess of Et₂Zn can also improve results.[5]
Solvent Choice Non-coordinating solvents are often preferred for the Furukawa modification as they increase the electrophilicity of the reagent.[5]Switch from ethereal solvents (like diethyl ether or THF) to dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
Substrate Geometry The stereochemistry of the double bond (E vs. Z) can significantly impact diastereoselectivity. (Z)-allylic alcohols often give higher syn selectivity than their (E)-counterparts.[5]If synthetically feasible, consider using the (Z)-isomer of your allylic alcohol.
Protecting Groups If other functional groups are present, their protecting groups can sterically interfere with the desired coordination of the zinc carbenoid to the directing hydroxyl group.Ensure that bulky protecting groups are positioned away from the reacting center or consider alternative, less sterically demanding protecting groups.

Experimental Protocol for Directed Simmons-Smith Cyclopropanation:

  • Dry all glassware and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve the allylic alcohol in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethylzinc (Et₂Zn) in hexanes (e.g., 1.1 equivalents per equivalent of double bond).

  • Stir for 15-20 minutes at 0 °C.

  • Slowly add diiodomethane (CH₂I₂) (e.g., 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Question 3: My organocatalyzed Michael-addition/cyclization cascade to form a this compound is not diastereoselective. What are the key parameters to optimize?

Answer:

Organocatalytic cascades are highly sensitive to a variety of reaction parameters. Achieving high diastereoselectivity often requires careful optimization of the catalyst, solvent, and other conditions.

Core Concept: The chiral organocatalyst (e.g., a primary or secondary amine) forms a transient chiral enamine or iminium ion with one of the reactants. This chiral intermediate then controls the facial selectivity of the subsequent bond-forming step.

start Substrate + Catalyst intermediate Chiral Intermediate (Enamine/Iminium Ion) start->intermediate Reversible attack Diastereoselective Michael Addition intermediate->attack cyclization Intramolecular Cyclization attack->cyclization product This compound (Major Diastereomer) cyclization->product

Caption: Generalized organocatalytic cascade for spirocycle synthesis.

Key Optimization Parameters:

  • Catalyst Structure: This is the most critical parameter. The steric and electronic properties of the catalyst dictate the stereochemical outcome.

    • Actionable Advice: Screen a library of catalysts. For example, in proline-derived catalysis, varying the substituents on the pyrrolidine ring can have a profound impact. Cinchona alkaloid-based catalysts are also a versatile option.[7]

  • Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly.

    • Actionable Advice: Conduct a systematic solvent screen. Include non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH₂Cl₂, acetonitrile), and polar protic (e.g., alcohols) solvents.

  • Additives: Acids, bases, or water can act as co-catalysts or influence the reactivity of the catalyst and substrates.

    • Actionable Advice: Screen common additives. For amine catalysis, weak acids (e.g., acetic acid, benzoic acid) are often beneficial. In some cases, a specific amount of water can be crucial for catalyst turnover and selectivity.

  • Temperature: As with other stereoselective reactions, lower temperatures generally favor higher diastereoselectivity.

    • Actionable Advice: Perform a temperature screen, for example, from room temperature down to -40 °C.

References

Technical Support Center: Navigating the Scale-Up of Spiro[2.5]octan-5-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Spiro[2.5]octan-5-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance for this increasingly important structural motif in medicinal chemistry. The inherent three-dimensionality and conformational rigidity of spirocycles like this compound offer significant advantages in drug design, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2] However, the synthesis and particularly the scale-up of these unique structures can present significant challenges.[2][3]

This guide provides practical, field-proven insights to help you navigate these complexities, ensuring a safe, efficient, and reproducible production process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and related spirocycles.

Issue 1: Low Yield in the Cyclopropanation Step

Question: We are experiencing significantly lower than expected yields during the Simmons-Smith cyclopropanation of 3-methoxycyclohex-2-en-1-one. What are the potential causes and how can we optimize this step?

Answer:

Low yields in Simmons-Smith cyclopropanation are a common issue during scale-up. The reactivity of the zinc carbenoid is highly dependent on the activation of the zinc metal and the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inadequate Zinc Activation: The formation of the active organozinc intermediate is critical.[4] Inconsistent activation of the zinc can lead to variable and low yields.

    • Solution: Consider mechanochemical activation of zinc(0) via ball-milling. This solvent-free method has been shown to be effective for Simmons-Smith reactions and can be scaled up to the gram-scale.[5] Alternatively, ensure rigorous adherence to established activation protocols, such as the use of a zinc-copper couple.[6][7]

  • Sub-optimal Reaction Conditions: The Simmons-Smith reaction is known to be exothermic, and poor temperature control on a larger scale can lead to side reactions and decomposition of the reactive intermediate.[6]

    • Solution: For larger scale reactions, consider transitioning to a continuous flow process. This allows for better control of reaction parameters, including temperature, and can mitigate the hazards associated with exothermic reactions.[6][8]

  • Substrate Reactivity: Electron-deficient olefins can be challenging substrates for the electrophilic zinc carbenoid in the Simmons-Smith reaction.[4]

    • Solution: While 3-methoxycyclohex-2-en-1-one is generally a suitable substrate, ensure the starting material is of high purity. If facing persistent issues, exploring alternative cyclopropanation methods like the Kulinkovich reaction might be beneficial, although this would involve a different synthetic strategy starting from an ester.[9][10]

Issue 2: Poor Diastereoselectivity in Spiroannulation Reactions

Question: We are synthesizing a substituted spiro-octanone derivative and are struggling with poor diastereoselectivity. How can we improve the stereochemical outcome of our spiroannulation reaction?

Answer:

Achieving high diastereoselectivity is a well-known challenge in spirocycle synthesis due to the creation of a quaternary stereocenter.[11][12] The spatial arrangement of substituents is influenced by several factors:

  • Solvent Effects: The polarity of the solvent can significantly impact the transition state of the cyclization, thereby influencing the diastereomeric ratio.[11]

    • Solution: Conduct a solvent screen to identify the optimal solvent for your specific substrate. Non-polar solvents often favor one diastereomer over another by promoting a more organized transition state.

  • Lewis Acid Additives: The choice and stoichiometry of Lewis acids can play a crucial role in coordinating to the reactants and directing the stereochemical outcome.[13]

    • Solution: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and vary their concentrations to find the optimal conditions for your desired diastereomer.

  • Temperature: Reaction temperature can have a profound effect on selectivity.

    • Solution: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.

Issue 3: Difficulties in Purifying the Final this compound Product

Question: We are finding it challenging to purify this compound from the crude reaction mixture. What are the recommended purification methods for this compound?

Answer:

The purification of spiroketones can be complicated by the presence of closely related byproducts and unreacted starting materials.

  • Standard Techniques: For lab-scale purification, flash column chromatography is the most common and effective method.[11]

    • Protocol:

      • Stationary Phase: Silica gel is typically used.

      • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Scale-Up Considerations: Flash chromatography is not always practical for large-scale production.[14]

    • Solution:

      • Distillation: If the boiling point of this compound (reported as 194.2 ± 8.0 °C at 760 mmHg) is sufficiently different from impurities, distillation under reduced pressure can be a viable option for purification on a larger scale.[15]

      • Crystallization: If a solid derivative of the ketone can be formed (e.g., a semicarbazone or oxime), crystallization of the derivative followed by hydrolysis back to the ketone can be an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A1: A frequently cited scalable synthesis starts from the readily available and inexpensive 1,3-cyclohexanedione.[1][16][17] The key steps are:

  • Methyl enol ether formation: 1,3-cyclohexanedione is reacted with methanol in the presence of an acid catalyst to form 3-methoxycyclohex-2-en-1-one.[1]

  • Cyclization: This intermediate undergoes a Lewis acid-mediated cyclization with an ethyl Grignard reagent to form 5-methoxyspiro[2.5]oct-4-ene.[16]

  • Hydrolysis: The enol ether is then hydrolyzed to yield this compound.[16]

Q2: How critical is the choice of solvent in the Grignard reaction step for forming the spirocycle?

A2: The choice of solvent is highly critical. Experimental data shows a significant variation in yield depending on the solvent used. Toluene and isopropyl ether have been reported to give yields upwards of 90%, while tetrahydrofuran (THF) can result in a much lower yield of around 30%.[18]

Q3: Are there alternative methods for constructing the spiro[2.5]octane core?

A3: Yes, other methods for spirocycle synthesis exist, although they may have their own challenges in terms of starting material cost and scalability. Some alternatives include:

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a ketone and an alkene can be used to form spirocyclic oxetanes, which can then be further manipulated.[19][20][21][22] Recent developments have shown that the competing dimerization of the alkene can be suppressed, making this method more viable.[19][23]

  • Kulinkovich Reaction: This reaction can be used to synthesize cyclopropanols from esters, which can be precursors to spiro-ketones. The Kulinkovich reaction has been successfully scaled up in several industrial processes.[24][25][26]

  • Spiroannulation Reactions: Various spiroannulation strategies have been developed, including those triggered by C-H activation or Michael additions.[27][28]

Q4: What are the primary safety concerns when scaling up the synthesis of this compound?

A4: The primary safety concerns during scale-up are:

  • Exothermic Reactions: As mentioned for the Simmons-Smith reaction, many of the key transformations can be highly exothermic. On a large scale, inefficient heat dissipation can lead to runaway reactions.[3][6] Careful control of addition rates and efficient cooling are crucial. The use of flow chemistry can significantly mitigate these risks.[29]

  • Hazardous Reagents: The use of pyrophoric reagents like Grignard reagents and potentially unstable intermediates requires strict anhydrous conditions and an inert atmosphere.[9]

  • Pressure Build-up: Some reactions may evolve gas (e.g., ethane in the Kulinkovich reaction), which can lead to a dangerous pressure build-up in a closed system.[10] Proper venting and pressure monitoring are essential.

Experimental Protocols

Protocol 1: Synthesis of 3-methoxycyclohex-2-en-1-one

This protocol is adapted from methodologies described for scale-up production.[17]

Parameter Value
Starting Material 1,3-cyclohexanedione
Reagents Methanol, Concentrated Sulfuric Acid
Temperature 65°C
Reaction Time 6 hours

Procedure:

  • To a solution of 100 g of 1,3-cyclohexanedione in 500 mL of methanol, slowly add 5 mL of concentrated sulfuric acid at room temperature.

  • Heat the reaction mixture to 65°C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and neutralize the acid.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Hydrolysis 1_3_Cyclohexanedione 1,3-Cyclohexanedione 3_methoxycyclohex_2_en_1_one 3-methoxycyclohex-2-en-1-one 1_3_Cyclohexanedione->3_methoxycyclohex_2_en_1_one Methanol, H₂SO₄ 5_methoxyspiro_2_5_oct_4_ene 5-methoxyspiro[2.5]oct-4-ene 3_methoxycyclohex_2_en_1_one->5_methoxyspiro_2_5_oct_4_ene EtMgBr, Lewis Acid Spiro_2_5_octan_5_one This compound 5_methoxyspiro_2_5_oct_4_ene->Spiro_2_5_octan_5_one p-TsOH

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Low_Yield Low Yield in Cyclopropanation Cause1 Inadequate Zinc Activation Low_Yield->Cause1 Cause2 Sub-optimal Reaction Conditions Low_Yield->Cause2 Cause3 Substrate Reactivity Low_Yield->Cause3 Solution1 Mechanochemical Activation or Zinc-Copper Couple Cause1->Solution1 Solution2 Continuous Flow Process Cause2->Solution2 Solution3 Ensure High Purity or Alternative Method Cause3->Solution3

Caption: Troubleshooting low yield in cyclopropanation.

References

Step 1: Initial Assessment of Low Yield in Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Question: My spirocyclization reaction is giving a low yield. What are the first things I should check?

Answer:

When faced with a low yield in a spirocyclization reaction, a systematic approach is crucial. Before delving into complex mechanistic investigations, it's essential to rule out common experimental errors.[1][2] Here’s a checklist of initial parameters to verify:

  • Purity of Starting Materials: Impurities in your substrates or reagents can act as catalyst poisons or participate in unwanted side reactions.[3] Ensure the purity of your starting materials using techniques like NMR, LC-MS, or recrystallization.[3]

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts.[3] Double-check your calculations and accurately weigh all components.

  • Reaction Setup and Conditions:

    • Atmosphere: Many spirocyclization catalysts, particularly those involving transition metals, are sensitive to air and moisture.[4] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use properly dried glassware and solvents.[1]

    • Temperature Control: Inconsistent temperature can affect reaction kinetics and selectivity.[5] Use a reliable heating/cooling system and monitor the internal reaction temperature.

    • Stirring: Inefficient stirring can lead to localized concentration gradients and poor reproducibility. Ensure vigorous and consistent stirring throughout the reaction.[1]

  • Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS. A reaction that is stopped too early will result in low conversion, while one that is run for too long may lead to product decomposition.[1][3]

A helpful initial step is to run a control reaction using a previously successful substrate or a literature procedure to ensure your general technique and reagents are sound.

Step 2: Investigating Reaction Parameters

Question: I've confirmed my initial setup is correct, but the yield is still low. What reaction parameters should I investigate for optimization?

Answer:

Once you've ruled out basic experimental errors, the next step is to systematically optimize the reaction conditions. Key parameters to investigate include the catalyst system, solvent, and temperature.

Catalyst and Ligand Effects

The choice of catalyst and ligand is often the most critical factor in a successful spirocyclization.[3]

  • Catalyst Screening: If you are using a catalytic system, screen a variety of catalysts. For instance, in palladium-catalyzed spirocyclizations, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can have a significant impact.[6]

  • Ligand Variation: The ligand plays a crucial role in modulating the catalyst's electronic and steric properties. For nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically affect both yield and enantioselectivity.[4]

  • Catalyst Loading: Vary the catalyst loading. While a higher loading might increase the reaction rate, it can also lead to more side reactions or be economically unviable. Conversely, too low a loading may result in incomplete conversion.

Solvent and Temperature Effects

The solvent and temperature can significantly influence the reaction's outcome by affecting solubility, reaction rates, and the stability of intermediates and products.[7][8][9]

  • Solvent Polarity: The polarity of the solvent can impact the transition state of the cyclization, thereby affecting diastereoselectivity and yield.[3][10] Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).

  • Temperature Optimization: Some reactions require elevated temperatures to overcome activation barriers, while others may benefit from lower temperatures to minimize side reactions or prevent product decomposition.[4][9] Perform the reaction at a range of temperatures to find the optimal balance.

The following table provides a starting point for screening reaction conditions:

ParameterVariations to TestRationale
Catalyst Different metal sources (e.g., Pd, Ni, Cu), different oxidation statesMetal and its oxidation state are key to the catalytic cycle.
Ligand Electron-donating vs. electron-withdrawing, bulky vs. less hinderedLigands fine-tune the catalyst's reactivity and selectivity.
Solvent Apolar (e.g., Toluene, Hexane), Polar aprotic (e.g., THF, DCM), Polar protic (e.g., EtOH)Solvent polarity can stabilize or destabilize intermediates and transition states.[10]
Temperature -20 °C, Room Temperature, 50 °C, 80 °C, 110 °CTemperature affects reaction kinetics and can influence selectivity.
Base/Additive Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Et₃N, DIPEA)Additives can act as proton scavengers or influence catalyst activity.

Step 3: Substrate and Mechanistic Considerations

Question: Optimization of reaction conditions hasn't significantly improved my yield. Could the problem be with my substrate or the reaction mechanism itself?

Answer:

Yes, if optimizing reaction conditions doesn't lead to a satisfactory yield, it's time to consider substrate-specific issues and delve deeper into the reaction mechanism.

Substrate-Related Issues

The electronic and steric properties of your substrate can have a profound impact on the spirocyclization reaction.

  • Steric Hindrance: Bulky substituents near the reacting centers can hinder the desired cyclization. If possible, consider redesigning your substrate to reduce steric clash.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the nucleophilicity or electrophilicity of the reacting partners, affecting the rate and feasibility of the cyclization. For example, in some nickel-catalyzed spirocyclizations, an electron-donating group on the arene can lead to lower yields.[4]

  • Protecting Groups: If your substrate contains sensitive functional groups, they may require protection.[11][12] The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable without affecting the desired product.[13][14] An inappropriate protecting group could interfere with the reaction.

Mechanistic Troubleshooting

Understanding the potential reaction mechanism and intermediates can provide valuable insights into why a reaction is failing.[15][16]

  • Side Reactions: Analyze your crude reaction mixture by LC-MS and NMR to identify any major byproducts. Common side reactions in spirocyclizations can include dimerization, polymerization, or rearrangement of intermediates.[6] Understanding the structure of these byproducts can provide clues about the undesired reaction pathways.

  • Intermediate Stability: The desired spirocyclization may proceed through a reactive intermediate that is prone to decomposition or alternative reaction pathways.[17] For instance, some spirocyclic products may be unstable under the reaction or workup conditions.[3] Monitoring the reaction profile over time can reveal if the product is forming and then decomposing.[3]

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[18][19][20][21] This can be caused by impurities in the starting materials, degradation of the ligand, or the formation of inactive catalyst species.

The following flowchart can guide your troubleshooting process when suspecting substrate or mechanistic issues:

Troubleshooting_Workflow Start Low Yield Persists After Condition Optimization Check_Substrate Analyze Substrate Properties Start->Check_Substrate Sterics Steric Hindrance an Issue? Check_Substrate->Sterics Electronics Unfavorable Electronic Effects? Sterics->Electronics No Redesign_Substrate Redesign Substrate Sterics->Redesign_Substrate Yes Protecting_Group Protecting Group Interference? Electronics->Protecting_Group No Electronics->Redesign_Substrate Yes Modify_Protecting_Group Change Protecting Group Protecting_Group->Modify_Protecting_Group Yes Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Protecting_Group->Analyze_Byproducts No Identify_Side_Reactions Identify Side Reaction Pathways Analyze_Byproducts->Identify_Side_Reactions Monitor_Reaction_Profile Monitor Reaction Profile vs. Time Identify_Side_Reactions->Monitor_Reaction_Profile Product_Decomposition Product or Intermediate Decomposition Observed? Monitor_Reaction_Profile->Product_Decomposition Modify_Workup Modify Workup or Reaction Time Product_Decomposition->Modify_Workup Yes Investigate_Catalyst Investigate Catalyst Stability Product_Decomposition->Investigate_Catalyst No Catalyst_Deactivation Evidence of Catalyst Deactivation? Investigate_Catalyst->Catalyst_Deactivation Change_Catalyst_System Change Catalyst/Ligand System Catalyst_Deactivation->Change_Catalyst_System Yes

Troubleshooting workflow for substrate and mechanistic issues.

Step 4: Advanced Troubleshooting and Experimental Protocols

Question: I've identified potential side reactions and product instability. What specific experiments can I run to address these issues?

Answer:

When you have a hypothesis for the cause of low yield, targeted experiments are necessary for confirmation and resolution.

Protocol 1: Reaction Monitoring to Detect Product Decomposition

This protocol is designed to determine if your desired spirocyclic product is forming and then decomposing under the reaction conditions.

Objective: To quantify the concentration of starting material, product, and major byproducts over time.

Methodology:

  • Set up the spirocyclization reaction as you normally would.

  • At regular time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by adding a suitable quenching agent or by rapid cooling).

  • Prepare the aliquot for analysis by a quantitative technique such as LC-MS or GC-MS with an internal standard.

  • Plot the concentration of the starting material, product, and any identified byproducts as a function of time.

Interpretation of Results:

  • Scenario A: Product concentration increases and then plateaus. This indicates a stable product and suggests that the low yield is likely due to incomplete conversion or competing side reactions from the start.

  • Scenario B: Product concentration increases, reaches a maximum, and then decreases. This is strong evidence for product decomposition.[3] In this case, you should consider shortening the reaction time or exploring milder reaction conditions (e.g., lower temperature).[1]

Protocol 2: Catalyst Deactivation Study

This experiment can help determine if the catalyst is losing activity over the course of the reaction.

Objective: To test the viability of the catalyst after it has been used in a reaction.

Methodology:

  • Run a standard spirocyclization reaction for a set period where you observe the reaction stalling or the yield plateauing at a low value.

  • Carefully add a fresh portion of the starting material to the reaction mixture.

  • Continue to monitor the reaction for any further conversion of the newly added substrate.

Interpretation of Results:

  • If no further reaction occurs: This suggests that the catalyst has been deactivated. Potential causes include poisoning by impurities or thermal degradation. You may need to use a more robust catalyst, purify your starting materials more rigorously, or run the reaction at a lower temperature.

  • If the reaction proceeds further: This indicates that the catalyst is still active and the issue may be related to substrate inhibition or a reversible equilibrium that is unfavorable for product formation.

The following diagram illustrates the decision-making process based on these advanced troubleshooting experiments:

Decision-making based on advanced troubleshooting experiments.

References

Navigating the Labyrinth of Spirocyclization: A Technical Guide to Avoiding Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro compound synthesis. As researchers and drug development professionals, you are keenly aware of the immense potential held within the rigid, three-dimensional scaffolds of spirocyclic molecules. Their unique conformational constraints make them invaluable in modulating biological targets. However, the very features that make them so attractive also present significant synthetic challenges, chief among them being the propensity for undesired rearrangement reactions.

This guide is designed to be a practical resource, moving beyond theoretical discussions to provide actionable troubleshooting advice and detailed protocols. We will delve into the mechanistic underpinnings of common rearrangements and explore field-proven strategies to circumvent these synthetic pitfalls, ensuring your path to the target molecule is as direct and high-yielding as possible.

Frequently Asked Questions (FAQs): Understanding and Preventing Rearrangements

Here, we address some of the most common issues encountered during spirocyclization, focusing on the "why" behind the problem and the "how" of the solution.

FAQ 1: My acid-catalyzed spirocyclization is yielding a complex mixture of isomers. What is happening and how can I promote the desired product?

The Core Issue: Carbocation Instability

Acid-catalyzed reactions, particularly those proceeding through carbocation intermediates, are notorious for producing rearranged products.[1][2] The driving force is the inherent tendency of a less stable carbocation (e.g., secondary) to rearrange to a more stable one (e.g., tertiary or resonance-stabilized) via a 1,2-hydride or 1,2-alkyl shift.[3][4] This is a classic example of a Wagner-Meerwein rearrangement, a common pitfall in the synthesis of polycyclic systems.[1][2][5][6][7]

Troubleshooting Strategies:

  • Lowering Reaction Temperature: Carbocation rearrangements are often kinetically controlled. By reducing the temperature, you can disfavor the higher activation energy pathway of the rearrangement, thereby favoring the desired cyclization.

  • Choice of Acid Catalyst:

    • Brønsted Acids: Strong Brønsted acids (e.g., H₂SO₄, TsOH) can readily generate carbocations, increasing the likelihood of rearrangements. Consider using milder or sterically hindered acids that can promote the reaction without leading to fully dissociated carbocations.[8] Chiral phosphoric acids, for instance, have been shown to catalyze spiroketalizations while controlling stereochemistry and avoiding long-lived oxocarbenium intermediates that could lead to rearrangements.[9]

    • Lewis Acids: Lewis acids (e.g., AlCl₃, BF₃·OEt₂) are frequently used in Friedel-Crafts type spirocyclizations. However, strong Lewis acids can also promote rearrangements.[10] Experiment with milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or use them in catalytic amounts.

  • Solvent Effects: The choice of solvent can influence carbocation stability. Non-polar solvents can sometimes suppress rearrangements by disfavoring charge separation. Conversely, highly polar or coordinating solvents might stabilize the desired carbocationic intermediate, promoting the desired cyclization over rearrangement.

FAQ 2: I'm attempting a pinacol-type rearrangement to form a spiro-ketone, but I'm getting significant byproducts. How can I improve the selectivity?

The Core Issue: Competing Migration Pathways

The pinacol rearrangement is a powerful tool for constructing spirocyclic ketones from 1,2-diols.[11][12][13] The reaction proceeds through a carbocation intermediate, and the regiochemical outcome is determined by which group migrates.[14][15] The migratory aptitude of different groups (generally H > aryl > alkyl) and the stability of the resulting carbocation both play a crucial role.[14][15] Unwanted byproducts often arise from the migration of the "wrong" group or from subsequent rearrangements of the newly formed carbocation.

Troubleshooting Strategies:

  • Substrate Design: The most effective way to control the outcome of a pinacol rearrangement is through careful substrate design.[13] Position the group you want to migrate trans to the hydroxyl group that will be eliminated. This anti-periplanar arrangement is stereoelectronically favored for migration.

  • Promoting Selective Protonation: In asymmetric diols, the hydroxyl group that forms the more stable carbocation upon protonation and loss of water will preferentially leave.[14] You can influence this by introducing electron-donating or withdrawing groups to stabilize or destabilize the respective carbocation intermediates.

  • Reaction Conditions:

    • Acid Strength: A stronger acid may lead to less selective protonation and a higher propensity for side reactions. Titrating the acid strength can be beneficial.

    • Temperature: As with other carbocation-mediated reactions, lower temperatures can enhance selectivity.

Illustrative Workflow: Pinacol Rearrangement Control

G cluster_0 Pinacol Rearrangement for Spiro-Ketone Synthesis A Unsymmetrical 1,2-Diol C Protonation of OH Group A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Formation of Carbocation (Control Point 1: Stability) C->D Loss of H₂O E 1,2-Migration (Control Point 2: Migratory Aptitude) D->E F Desired Spiro-Ketone E->F Desired Migration G Rearranged Byproduct E->G Undesired Migration

Caption: Controlling the outcome of a pinacol rearrangement hinges on carbocation stability and migratory aptitude.

FAQ 3: Are there alternatives to carbocation-based methods for synthesizing spiro compounds to completely avoid rearrangements?

The Core Issue: Moving Beyond Cationic Intermediates

Yes, and exploring these alternative mechanistic pathways is often the most robust solution to the problem of rearrangements. These methods avoid the generation of highly reactive carbocations altogether.

Alternative Strategies:

  • Radical-Mediated Spirocyclizations: Radical cyclizations are generally less prone to skeletal rearrangements than their cationic counterparts.[16][17] These reactions can be initiated by photoredox catalysis, single-electron transfer reagents, or radical initiators.[18][19][20] Recent advances have demonstrated the power of strain-enabled radical spirocyclization cascades for the rapid construction of complex spirocycles.[18]

  • Metal-Catalyzed Spirocyclizations: Transition metal catalysis offers a diverse toolkit for spiro compound synthesis under mild conditions that often avoid rearrangements.[21][22]

    • Palladium, Gold, and Silver Catalysis: These metals can activate alkynes or allenes towards nucleophilic attack, leading to spirocyclization without the formation of discrete carbocations.[21]

    • Nickel-Catalyzed Enantioselective Spirocyclization: Recent methods have employed nickel catalysts for the intramolecular addition of lactone enolates to aryl nitriles, forming spirocycles with high enantioselectivity.[23]

  • Domino and Multicomponent Reactions: These elegant strategies construct complex spirocyclic frameworks in a single pot by combining several bond-forming events.[24][25][26][27][28] By carefully designing the sequence of reactions, it is possible to build the spirocyclic core without passing through intermediates that are prone to rearrangement.[29]

Comparative Table of Spirocyclization Strategies

MethodKey IntermediatePropensity for RearrangementKey AdvantagesCommon Challenges
Acid-Catalyzed (e.g., Friedel-Crafts, Pinacol) CarbocationHighReadily available starting materials and catalystsRearrangements, harsh conditions, poor stereocontrol
Radical-Mediated RadicalLowMild conditions, high functional group toleranceControl of radical reactivity, potential for side reactions (e.g., H-atom abstraction)
Transition Metal-Catalyzed OrganometallicLow to ModerateHigh chemo-, regio-, and stereoselectivity; mild conditionsCatalyst cost and sensitivity, ligand optimization
Domino/Multicomponent VariesLowHigh atom and step economy, rapid complexity generationSubstrate scope limitations, optimization of multiple reaction steps

Troubleshooting Guide: A Step-by-Step Protocol for a Rearrangement-Free Friedel-Crafts Spirocyclization

Scenario: An intramolecular Friedel-Crafts alkylation to form a spiro-indane is failing due to a Wagner-Meerwein shift, leading to a six-membered ring instead of the desired five-membered ring.

Protocol to Mitigate Rearrangement:

  • Switch to Friedel-Crafts Acylation: The acylium ion intermediate in a Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[10][30][31] This is the most reliable strategy to circumvent this problem.

    • Step 1a: Acylation: Convert the terminal carboxylic acid of your precursor to an acyl chloride using oxalyl chloride or thionyl chloride.

    • Step 1b: Cyclization: Treat the acyl chloride with a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., DCM) at low temperature (start at 0 °C and slowly warm to room temperature if necessary). This will form the spiro-ketoindane.

    • Step 1c: Reduction: Reduce the ketone to a methylene group using a standard method like the Wolff-Kishner or Clemmensen reduction to obtain the desired spiro-indane.

  • Optimize the Alkylation Conditions (If Acylation is Not Feasible):

    • Step 2a: Lewis Acid Screen: Instead of a strong Lewis acid like AlCl₃, screen milder alternatives such as FeCl₃, ZnCl₂, or SnCl₄.

    • Step 2b: Temperature Control: Perform the reaction at a significantly lower temperature (e.g., -78 °C to -40 °C) to kinetically disfavor the rearrangement pathway.

    • Step 2c: Solvent Selection: Use a less polar solvent like carbon disulfide or nitrobenzene, which can sometimes suppress carbocation rearrangements.

G

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of the Spiro[2.5]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane core, a fascinating three-dimensional structure featuring a cyclopropane ring fused spirocyclically to a cyclohexane ring, is a privileged motif in medicinal chemistry and natural product synthesis. Its inherent rigidity and defined spatial arrangement of substituents allow for precise interactions with biological targets, making it a desirable component in the design of novel therapeutics. The conformational restriction imposed by the spirocyclic fusion can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the principal synthetic strategies to access this valuable carbocyclic core, offering researchers the insights needed to select the most suitable method for their specific applications.

Method 1: Cyclopropanation of Methylene-cyclohexane Derivatives

The most direct and convergent approach to the spiro[2.5]octane core involves the cyclopropanation of a pre-existing methylene-cyclohexane. This strategy is attractive due to the commercial availability of various substituted methylene-cyclohexanes. The choice of cyclopropanation reagent is critical and dictates the scope, efficiency, and stereochemical outcome of the reaction.

The Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1] This method is valued for its stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product, and its tolerance of a wide range of functional groups.[1]

A significant improvement is the Furukawa modification , which employs diethylzinc (Et₂Zn) in place of the often-heterogeneous zinc-copper couple.[2] This leads to more reproducible results and enhanced reactivity, particularly for less nucleophilic alkenes.[2] For electron-deficient olefins, the Shi modification , using a combination of diethylzinc, trifluoroacetic acid, and diiodomethane, can be particularly effective.

Mechanism of the Simmons-Smith Reaction:

The reaction proceeds through the formation of a zinc carbenoid, often depicted as ICH₂ZnI, which then delivers the methylene group to the alkene in a concerted fashion via a "butterfly" transition state.[3] This concerted mechanism accounts for the observed stereospecificity.

Experimental Workflow: Simmons-Smith Cyclopropanation (Shi Modification)

G cluster_prep Reagent Preparation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification prep1 Dissolve Et₂Zn in CH₂Cl₂ under N₂ prep2 Add TFA in CH₂Cl₂ dropwise at 0°C prep1->prep2 prep3 Stir at RT for 2h prep2->prep3 react1 Cool reagent mixture to -10°C prep3->react1 react2 Add CH₂I₂ in CH₂Cl₂ dropwise react1->react2 react3 Add methylenecyclohexane in CH₂Cl₂ react2->react3 react4 Warm to RT, stir for 12h react3->react4 work1 Quench with NaHCO₃/Na₂EDTA react4->work1 work2 Extract with CH₂Cl₂ work1->work2 work3 Purify by column chromatography work2->work3

Caption: Workflow for Simmons-Smith cyclopropanation.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a powerful alternative to the Simmons-Smith reaction, employing sulfur ylides to deliver a methylene group.[4][5] For the synthesis of spiro[2.5]octanes from methylene-cyclohexane derivatives that are α,β-unsaturated ketones, a stabilized sulfur ylide, such as dimethyloxosulfonium methylide, is typically used. This reagent preferentially undergoes a 1,4-conjugate addition to the enone system, followed by an intramolecular nucleophilic displacement to form the cyclopropane ring.[6][7] In contrast, less stable ylides like dimethylsulfonium methylide tend to favor 1,2-addition to the carbonyl group, leading to epoxides.[7]

Mechanism of the Corey-Chaykovsky Cyclopropanation:

The reaction is initiated by the conjugate addition of the sulfur ylide to the α,β-unsaturated carbonyl compound. The resulting enolate then undergoes an intramolecular Sₙ2 reaction, with the sulfonium group acting as a good leaving group, to close the three-membered ring.[6]

Reaction Mechanism: Corey-Chaykovsky Cyclopropanation

G start Methylene- cyclohexenone intermediate Enolate intermediate start->intermediate 1,4-addition ylide + (CH₃)₂S(O)CH₂⁻ product Spiro[2.5]octanone intermediate->product Intramolecular Sₙ2 cyclization

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

Rhodium-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions, particularly those employing rhodium catalysts, offer a highly efficient means of cyclopropanation using diazo compounds as the carbene source.[8] The reaction of a methylene-cyclohexane with a diazo compound, such as ethyl diazoacetate, in the presence of a catalyst like dirhodium tetraacetate (Rh₂(OAc)₄), generates a rhodium carbene intermediate that readily transfers the carbene fragment to the double bond.[9] These reactions are often high-yielding and can be rendered asymmetric through the use of chiral ligands on the rhodium catalyst, providing enantiomerically enriched spiro[2.5]octane derivatives.[8][10]

Mechanism of Rhodium-Catalyzed Cyclopropanation:

The catalytic cycle begins with the reaction of the diazo compound with the rhodium catalyst to form a rhodium-carbene species after the extrusion of dinitrogen. The alkene then attacks the electrophilic carbene carbon, leading to the formation of the cyclopropane product and regeneration of the catalyst.

Method 2: Intramolecular Cyclization Strategies

An alternative retrosynthetic approach involves the formation of the cyclohexane ring onto a pre-existing cyclopropane-containing fragment. These intramolecular strategies are powerful for constructing highly functionalized spiro[2.5]octane systems.

Intramolecular Michael Addition

The intramolecular Michael addition is a robust method for forming cyclic structures.[11][12] In the context of spiro[2.5]octane synthesis, a substrate containing a cyclopropyl group and a suitably positioned Michael acceptor can be induced to cyclize under basic conditions. For example, a cyclopropyl methyl ketone can be alkylated with a Michael acceptor precursor, which upon activation, undergoes cyclization to form a spiro[2.5]octane derivative. The regioselectivity of the cyclization can be controlled by the choice of base and reaction conditions.[11][13]

Intramolecular Condensation/Alkylation

The synthesis of spiro[2.5]octane-diones is a well-documented example of intramolecular condensation.[14][15] A common strategy involves the preparation of a linear precursor containing a cyclopropane ring and two carbonyl functionalities, or their precursors, at appropriate positions. Treatment with a base, such as sodium hydride or sodium methoxide, promotes an intramolecular Dieckmann or Thorpe-Ziegler type condensation to forge the six-membered ring. Subsequent hydrolysis and decarboxylation can then yield the desired spiro[2.5]octane-dione.[14][15]

Comparative Analysis of Synthetic Routes

Method Key Reagents Advantages Disadvantages Typical Yields
Simmons-Smith CH₂I₂, Zn/Cu or Et₂Zn[1][2]High stereospecificity, broad functional group tolerance, reliable.[1]Stoichiometric zinc waste, cost of diiodomethane.70-95%[3]
Corey-Chaykovsky Sulfur ylides (e.g., (CH₃)₃S(O)I, NaH)[5]Mild conditions, high yields, complementary to Simmons-Smith for enones.[6]Use of strong bases, potential for side reactions (epoxidation).80-95%[6]
Rh-Catalyzed Diazo compounds, Rh₂(OAc)₄[9]Catalytic, high efficiency, access to asymmetric synthesis.[8]Hazardous nature of diazo compounds, cost of rhodium catalysts.85-99%[16]
Intramolecular Michael Addition Substrate with nucleophile and acceptor, base (e.g., NaOH)[11]Builds complexity rapidly, good for functionalized systems.Substrate synthesis can be multi-step, potential for stereochemical complexity.65-90%[11][13]
Intramolecular Condensation Dicarbonyl precursors, strong base (e.g., NaH)[14][15]Efficient for dione synthesis, utilizes classical reactions.Requires specific precursors, sometimes harsh conditions.70-90%[15]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Methylene-cyclohexane (Shi Modification)

This protocol is adapted from a general procedure for the cyclopropanation of alkenes.[3]

  • Reagent Preparation: To a solution of diethylzinc (2.0 eq) in dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0°C, add a solution of trifluoroacetic acid (2.0 eq) in CH₂Cl₂ dropwise. The resulting slurry is stirred at room temperature for 2 hours.

  • Carbenoid Formation: Cool the mixture to -10°C and add a solution of diiodomethane (2.0 eq) in CH₂Cl₂ dropwise. Stir until the solution becomes clear.

  • Cyclopropanation: To the cold carbenoid solution, add a solution of methylene-cyclohexane (1.0 eq) in CH₂Cl₂. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃ and Na₂EDTA. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the spiro[2.5]octane.

Protocol 2: Corey-Chaykovsky Cyclopropanation of a Methylene-cyclohexenone

This protocol is based on the general procedure for the cyclopropanation of α,β-unsaturated carbonyl compounds.[6][7]

  • Ylide Generation: In a three-necked flask under a nitrogen atmosphere, wash sodium hydride (1.1 eq, 60% dispersion in oil) with hexane and then suspend it in dry dimethyl sulfoxide (DMSO). Add trimethylsulfoxonium iodide (1.1 eq) in portions. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen ceases.

  • Reaction: Cool the ylide solution to room temperature and add a solution of the methylene-cyclohexenone (1.0 eq) in DMSO dropwise.

  • Cyclopropanation: Stir the reaction mixture at room temperature for 2 hours, then heat to 50°C for an additional 1 hour.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, concentrate in vacuo, and purify by column chromatography to yield the spiro[2.5]octanone.

Protocol 3: Intramolecular Michael Addition for Spirocycle Formation

This protocol is adapted from a procedure for the synthesis of dispirocyclic compounds.[11][13]

  • Reaction Setup: Dissolve the linear precursor containing a cyclopropyl nucleophile and a Michael acceptor (1.0 eq) in a mixture of CH₂Cl₂ and methanol (5:1).

  • Cyclization: Cool the solution to -20°C and add a catalytic amount of aqueous sodium hydroxide (0.2 eq).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with CH₂Cl₂.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the residue via flash chromatography to isolate the spiro[2.5]octane product.

Conclusion and Outlook

The synthesis of the spiro[2.5]octane core can be achieved through a variety of robust and efficient methods. The choice of the optimal route is contingent upon the desired substitution pattern, scale of the reaction, and the availability of starting materials.

  • Cyclopropanation of methylene-cyclohexanes stands out as the most direct approach, with the Simmons-Smith and Corey-Chaykovsky reactions offering reliable and high-yielding pathways for simple and functionalized substrates, respectively. Rhodium-catalyzed methods provide an excellent, albeit more specialized, option for high efficiency and asymmetric synthesis.

  • Intramolecular cyclization strategies are powerful for constructing more complex, functionalized spiro[2.5]octane derivatives that may be difficult to access via direct cyclopropanation.

Future developments in this field will likely focus on the discovery of more sustainable and atom-economical catalytic methods, as well as the expansion of asymmetric variants to provide enantiopure spiro[2.5]octanes for applications in drug discovery and development.

References

A Comparative Guide to the Biological Activity of Spiro[2.5]octan-5-one and Other Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Spirocycles, characterized by two rings sharing a single atom, have emerged as a privileged structural motif in modern drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity offer significant advantages over traditional flat aromatic systems, often leading to improved potency, selectivity, and physicochemical properties.[3][4] This guide provides a comparative analysis of the biological activities of various spirocyclic systems, with a specific focus on the under-explored Spiro[2.5]octan-5-one scaffold. While direct experimental data on this compound is limited, we will contextualize its potential by examining the well-documented pharmacological profiles of other spirocycle classes, including spiro-oxindoles, spiro-steroids, and various spiro-heterocycles. We will present supporting quantitative data, detail essential experimental protocols for bioactivity assessment, and provide a forward-looking perspective on the therapeutic potential of this fascinating class of molecules.

The Spirocyclic Advantage in Medicinal Chemistry

The resurgence of interest in spirocycles is driven by their unique ability to address key challenges in drug development.[5] Unlike planar aromatic rings, which limit substituent vectors to a two-dimensional plane, the tetrahedral spiro-carbon atom projects functionality in three-dimensional space.[1] This architectural feature, which increases the fraction of sp3-hybridized carbons (Fsp3), is strongly correlated with clinical success.[4]

Key Advantages of Spirocyclic Scaffolds:

  • Enhanced Target Binding: The rigid, 3D orientation of substituents allows for more precise and optimal interactions within a protein's binding pocket, potentially increasing ligand potency and selectivity.[1][6]

  • Improved Physicochemical Properties: Incorporation of a spiro-center can disrupt planarity, which often leads to increased aqueous solubility and reduced lipophilicity (LogP/LogD), crucial parameters for favorable pharmacokinetics.[4][6]

  • Metabolic Stability: The quaternary spiro-carbon and its adjacent atoms are sterically hindered and less susceptible to metabolic degradation by cytochrome P450 enzymes, which can improve a drug candidate's half-life.[6]

  • Novelty and IP Space: Spirocycles provide access to novel chemical space, offering opportunities to develop new intellectual property and circumvent existing patents.[6]

Caption: Comparison of substituent vectors in planar vs. spirocyclic systems.

This compound: A Foundational Scaffold Awaiting Exploration

This compound features the fusion of a cyclopropane ring and a cyclohexanone ring. This carbocyclic framework is structurally simple yet conformationally constrained. Despite the widespread interest in spirocycles, direct and comprehensive biological studies on the parent this compound are notably scarce in peer-reviewed literature.[7] Its potential can, however, be inferred from related structures. For instance, various functionalized cyclohexane derivatives have demonstrated significant antimicrobial properties, suggesting a potential avenue for investigation.[8][9] The true pharmacological profile of this scaffold remains an open and intriguing question for the medicinal chemistry community, representing a promising area for novel discovery efforts.[7][10]

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Spirocycle Compound Dilutions A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Spiroketone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Stereochemical Challenge

Spiroketones, characterized by two rings sharing a single tetrahedral carbon, are a prominent structural motif in a vast array of natural products, many of which possess significant biological activity.[1][2] From the potent antitumor activity of the halichondrins to the antibiotic properties of polyether ionophores, the spiroketal core often serves as a rigid scaffold, orienting functional groups in a precise three-dimensional arrangement for molecular recognition.[3][4]

This structural rigidity, however, presents a profound analytical challenge. The synthesis of spiroketones frequently yields a mixture of stereoisomers—diastereomers and enantiomers—which can exhibit dramatically different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of the relative and absolute stereochemistry of each isomer is not merely an academic exercise; it is a critical step in drug discovery, development, and quality control.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of spiroketone isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide validated protocols, and present comparative data to build a self-validating system for structural elucidation.

An Integrated Workflow for Isomer Elucidation

G cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Relative Stereochemistry cluster_2 Part 3: Specific Feature Probing cluster_3 Part 4: Absolute Configuration MS Mass Spectrometry (MS) Confirm Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Assess Constitution & Purity Differentiate Diastereomers MS->NMR_1D Identical Formula? NMR_2D 2D NOESY/ROESY Determine 3D Proximity Assign Relative Configuration NMR_1D->NMR_2D Diastereomers Separated? IR Infrared (IR) Spectroscopy Probe Carbonyl Environment (Ring Strain/Conformation) NMR_2D->IR Relative Config Assigned VCD Vibrational Circular Dichroism (VCD) Differentiate Enantiomers Assign Absolute Configuration NMR_2D->VCD Enantiomers Present? G cluster_0 Isomer 1 (cis) cluster_1 Isomer 2 (trans) H_a1 Ha H_b1 Hb H_a1->H_b1  NOE H_a2 Ha H_b2 Hb label_no_noe No NOE (>5Å)

References

The Ascendancy of Three-Dimensionality: Spiro[2.5]octan-5-one as a Superior Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, the architecture of a drug's molecular scaffold is paramount. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of this two-dimensional chemical space are becoming increasingly apparent, leading to a paradigm shift towards more three-dimensional (3D) molecular frameworks. Among these, spirocyclic systems have emerged as powerful tools, and within this class, Spiro[2.5]octan-5-one is gaining significant traction as a scaffold of choice.

This guide provides an in-depth technical comparison of the this compound scaffold against common alternatives, such as cyclohexanone and tetralone. We will explore the inherent advantages of its unique topology, supported by experimental data and established medicinal chemistry principles, to demonstrate its potential in accelerating the development of next-generation therapeutics.

The Flatland Problem: Limitations of Traditional Scaffolds

Traditional drug discovery has heavily relied on aromatic and heteroaromatic ring systems. While these scaffolds have yielded numerous successful drugs, their inherent planarity often leads to several challenges:

  • Limited Target Interaction: The flat nature of these molecules restricts their ability to effectively probe the complex, three-dimensional binding pockets of many biological targets.[1][2] This can result in lower potency and a lack of selectivity.

  • Poor Physicochemical Properties: Planar, aromatic systems tend to be lipophilic, which can lead to poor solubility, high metabolic turnover, and potential off-target toxicities.[3]

  • Intellectual Property Constraints: The chemical space occupied by common flat scaffolds is heavily populated, making it challenging to secure novel intellectual property.[4]

Embracing the Third Dimension: The Spirocyclic Advantage

Spirocycles, characterized by two rings sharing a single atom, offer a compelling solution to the limitations of planar scaffolds.[5] Their rigid, 3D geometry provides a fixed orientation for substituents, allowing for precise and optimized interactions with biological targets.[6] This inherent three-dimensionality, a direct consequence of the spirocyclic fusion, leads to several key advantages in drug design.[3]

The this compound scaffold, a fusion of a cyclopropane and a cyclohexanone ring, embodies these advantages, offering a unique combination of rigidity, 3D-shape, and synthetic accessibility.

This compound vs. The Competition: A Head-to-Head Comparison

To illustrate the superiority of the this compound scaffold, we will compare its key properties against two widely used cyclic ketone scaffolds: cyclohexanone and tetralone.

Structural and Conformational Analysis

The defining feature of this compound is its rigid, well-defined three-dimensional structure. The spiro-fused cyclopropane ring locks the conformation of the six-membered ring, presenting substituents in precise vectors. In contrast, cyclohexanone is conformationally flexible, existing in a dynamic equilibrium of chair and boat conformations. Tetralone, while more rigid than cyclohexanone due to its fused aromatic ring, still possesses a degree of flexibility in its saturated ring.

dot

cluster_0 Scaffold Comparison cluster_1 Key Properties Spiro This compound Rigidity High Rigidity Spiro->Rigidity ThreeD Defined 3D Vectors Spiro->ThreeD Cyclo Cyclohexanone Flexibility High Flexibility Cyclo->Flexibility Tetra Tetralone Planarity Partial Planarity Tetra->Planarity

Caption: Structural rigidity comparison of scaffolds.

This conformational rigidity of this compound is a significant advantage in structure-based drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Physicochemical Properties: A Data-Driven Perspective

The introduction of a spirocyclic scaffold can significantly modulate the physicochemical properties of a molecule, often leading to a more favorable drug-like profile. A key descriptor in modern drug discovery is the fraction of sp3 hybridized carbons (Fsp3), where a higher value is correlated with increased clinical success.[3]

ScaffoldFsp3Predicted cLogPPredicted Aqueous Solubility (logS)
This compound1.001.3-2.5
Cyclohexanone1.000.8-1.7
Tetralone0.401.7-2.8

Note: Predicted values were generated using standard computational models and are for the parent scaffolds. Actual values for derivatives will vary.

As the table illustrates, this compound possesses a high Fsp3 character, similar to cyclohexanone but significantly higher than tetralone. While the predicted lipophilicity (cLogP) and solubility of the parent scaffolds are comparable, the rigid 3D arrangement of substituents on the this compound core provides medicinal chemists with greater control to fine-tune these properties in derivative libraries. For instance, the introduction of polar groups at specific vectors can enhance solubility without compromising the overall 3D shape required for target binding.

Metabolic Stability: Escaping the Metabolic Hotspots

Metabolic instability is a major cause of drug candidate failure. The rigidity of the this compound scaffold can shield metabolically labile sites from enzymatic degradation. The cyclopropane ring, in particular, is generally resistant to metabolism. In contrast, the flexible nature of cyclohexanone can expose various positions to cytochrome P450 enzymes, leading to multiple metabolic pathways. The aromatic ring of tetralone is also a common site for oxidative metabolism.

Experimental Protocols: Synthesizing and Evaluating this compound Scaffolds

The successful application of a novel scaffold is contingent on the availability of robust and scalable synthetic methods, as well as reliable assays for evaluating its performance.

Synthesis of this compound

A common and efficient method for the synthesis of this compound starts from 1,3-cyclohexanedione. The following is a representative, multi-step protocol:

dot

Start 1,3-Cyclohexanedione Step1 Methyl Enol Ether Formation (Methanol, H+) Start->Step1 Intermediate1 3-Methoxycyclohex-2-en-1-one Step1->Intermediate1 Step2 Simmons-Smith Cyclopropanation Intermediate1->Step2 Intermediate2 4-Methoxy-1-oxaspiro[2.5]oct-4-ene Step2->Intermediate2 Step3 Ring Opening and Reduction Intermediate2->Step3 Intermediate3 Spiro[2.5]octan-5-ol Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway to this compound.

Step 1: Methyl Enol Ether Formation

  • Dissolve 1,3-cyclohexanedione in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the acid and remove the methanol under reduced pressure to yield 3-methoxycyclohex-2-en-1-one.

Step 2: Simmons-Smith Cyclopropanation

  • Dissolve the enol ether from Step 1 in an appropriate solvent (e.g., diethyl ether).

  • Add a solution of diethylzinc followed by diiodomethane.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction to isolate 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

Step 3: Ring Opening and Reduction

  • Treat the product from Step 2 with a suitable reducing agent (e.g., lithium aluminum hydride) in an ethereal solvent.

  • Stir the reaction at room temperature.

  • Quench the reaction carefully and work up to obtain Spiro[2.5]octan-5-ol.

Step 4: Oxidation

  • Dissolve the alcohol from Step 3 in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., pyridinium chlorochromate).

  • Stir the reaction at room temperature until the oxidation is complete.

  • Purify the crude product by chromatography to yield this compound.

In Vitro Assay Protocols

To quantitatively compare the performance of drug candidates built upon different scaffolds, a suite of standardized in vitro assays is essential.

1. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Materials: Test compound, liver microsomes (human, rat, or mouse), NADPH regenerating system, phosphate buffer (pH 7.4), acetonitrile, internal standard.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench an aliquot of the reaction with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]

2. Kinetic Solubility Assay (Nephelometry)

This high-throughput assay measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.

  • Materials: Test compound in DMSO, aqueous buffer (e.g., PBS, pH 7.4), 96- or 384-well plates.

  • Procedure:

    • Create a serial dilution of the test compound in DMSO in a microplate.

    • Add the aqueous buffer to another microplate.

    • Transfer a small volume of the DMSO stock solutions to the corresponding wells of the aqueous buffer plate.

    • Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

    • Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.[8]

3. Cell Viability Assay (MTT/MTS)

This colorimetric assay is used to assess the cytotoxicity of a compound against a cancer cell line.

  • Materials: Cancer cell line, cell culture medium, test compound, MTT or MTS reagent, solubilization solution (for MTT).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[4][9][10]

Conclusion: A Call for Three-Dimensional Thinking

The evidence strongly suggests that a departure from flat, aromatic scaffolds towards more three-dimensional structures is a fruitful strategy in modern drug discovery. The this compound scaffold, with its inherent rigidity, well-defined 3D geometry, and favorable physicochemical properties, represents a significant advancement in scaffold design. While direct, head-to-head comparative data with more traditional scaffolds is still emerging, the foundational principles of medicinal chemistry and the available data on spirocycles in general, point towards the superior potential of the this compound core.

By embracing such innovative, three-dimensional scaffolds, medicinal chemists can unlock new chemical space, design more potent and selective drug candidates, and ultimately, accelerate the delivery of novel and effective medicines to patients.

References

A Comparative Guide to the Efficacy of Oxidizing Agents for Spiro[2.5]octan-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of spirocyclic scaffolds is of paramount importance. These structures can significantly enhance the pharmacological properties of drug candidates, including potency, selectivity, and metabolic stability. Spiro[2.5]octan-5-one, a key intermediate in the synthesis of various pharmaceutical agents, is efficiently synthesized via the oxidation of its corresponding alcohol, spiro[2.5]octan-5-ol. The choice of oxidizing agent for this transformation is critical, directly impacting yield, purity, and scalability.

This in-depth technical guide provides a comparative analysis of various oxidizing agents for the synthesis of this compound. By examining experimental data and exploring the underlying reaction mechanisms, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Critical Transformation: From Alcohol to Ketone

The oxidation of the secondary alcohol, spiro[2.5]octan-5-ol, to the ketone, this compound, is a pivotal step in many synthetic pathways. The efficacy of this conversion is highly dependent on the chosen oxidizing agent, with considerations ranging from reaction conditions and functional group tolerance to safety and environmental impact.

Oxidation of Spiro[2.5]octan-5-ol Spiro_alcohol Spiro[2.5]octan-5-ol Spiro_ketone This compound Spiro_alcohol->Spiro_ketone Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Spiro_alcohol G cluster_0 General Alcohol Oxidation Pathway cluster_1 Specific Reagent Mechanisms Alcohol Alcohol Intermediate\n(e.g., Chromate Ester, Alkoxysulfonium Salt) Intermediate (e.g., Chromate Ester, Alkoxysulfonium Salt) Alcohol->Intermediate\n(e.g., Chromate Ester, Alkoxysulfonium Salt) Ketone Ketone Intermediate\n(e.g., Chromate Ester, Alkoxysulfonium Salt)->Ketone Jones Reagent Jones Reagent Chromate Ester Intermediate Chromate Ester Intermediate Jones Reagent->Chromate Ester Intermediate [O] Swern Reagents Swern Reagents Alkoxysulfonium Ylide Alkoxysulfonium Ylide Swern Reagents->Alkoxysulfonium Ylide Activation DMP DMP Periodinane Intermediate Periodinane Intermediate DMP->Periodinane Intermediate Ligand Exchange DMP_Workflow start Dissolve Alcohol in DCM add_dmp Add DMP start->add_dmp monitor Monitor by TLC add_dmp->monitor quench Quench with NaHCO₃/Na₂S₂O₃ monitor->quench extract Extract with Et₂O quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end This compound purify->end Swern_Workflow start Activate DMSO with Oxalyl Chloride at -78°C add_alcohol Add Alcohol Solution start->add_alcohol add_base Add Triethylamine add_alcohol->add_base warm Warm to Room Temperature add_base->warm quench Quench with Water warm->quench extract Extract and Workup quench->extract purify Purify by Chromatography extract->purify end This compound purify->end

Safety Operating Guide

Navigating the Disposal of Spiro[2.5]octan-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of Spiro[2.5]octan-5-one (CAS No. 25308-67-2), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical resource for researchers, scientists, and all professionals involved in the handling of this compound.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive toxicological profile may not be extensively documented, available data indicates that this compound presents specific risks that must be managed.

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram. Given its ketone functional group, it should also be treated as potentially flammable.

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical safety goggles

  • Solvent-resistant gloves (e.g., nitrile or neoprene)

  • A flame-retardant laboratory coat

All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization: A Regulatory Imperative

The U.S. Environmental Protection Agency (EPA) mandates that a hazardous waste determination be made at the point of generation.[1][2] This involves assessing whether the waste is a "listed" or "characteristic" hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]

Is this compound a Listed Waste?

This compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes. However, if it is used as a solvent and mixed with other listed solvents, the entire mixture may be considered a listed hazardous waste.[4][5] For instance, if mixed with toluene or methyl ethyl ketone, it could fall under the F005 waste code.[4]

Does this compound Exhibit Hazardous Characteristics?

Even if not a listed waste, this compound waste must be evaluated for the four characteristics of hazardous waste:

Characteristic Description Relevance to this compound
Ignitability (D001) Liquids with a flash point below 60°C (140°F).While the exact flash point is not readily available, ketones are often flammable. Therefore, it is prudent to manage this waste as potentially ignitable.
Corrosivity (D002) Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4]Unlikely for the pure compound, but the pH of any waste solution should be verified.
Reactivity (D003) Unstable under normal conditions, may react violently with water, or generate toxic gases.No specific data suggests high reactivity, but it should not be mixed with strong oxidizing or reducing agents without a thorough compatibility assessment.
Toxicity (D004-D043) Contains certain contaminants at or above specified concentrations.A Toxicity Characteristic Leaching Procedure (TCLP) would be required to definitively rule out this characteristic, although it is less likely for a research chemical of this nature unless it is contaminated with regulated heavy metals or pesticides.

Given the available information, it is most appropriate to manage waste this compound as a hazardous waste due to its potential ignitability and its known irritation properties.

On-Site Waste Management and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and efficient disposal.

Figure 1. Decision workflow for the segregation of this compound waste.

Step-by-Step Segregation Protocol:

  • Designated Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. The container should have a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Ignitable," "Irritant").

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Aqueous Waste: Keep aqueous waste streams containing this compound separate from organic solvent waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.

Disposal Procedures: The Final Step

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

The recommended disposal method for this compound is incineration in a licensed hazardous waste facility .

Disposal_Process cluster_Lab Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Licensed Disposal Facility A Waste Generation Segregation & Containerization B Temporary Storage Satellite Accumulation Area (SAA) A:f1->B:f0 C Waste Pickup Request Documentation (Waste Profile) B:f1->C:f0 D Transport to Central Accumulation Area (CAA) C:f1->D:f0 E Transportation off-site Manifesting D:f1->E:f0 F Final Disposal Incineration E:f1->F:f0

Figure 2. The cradle-to-grave disposal pathway for this compound.

Operational Protocol for Disposal:

  • Container Management: Keep the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must be kept closed at all times except when adding waste.

  • Contact EHS: Once the container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution. This will typically include the chemical name, quantity, and associated hazards.

  • Professional Disposal: Your EHS department will then coordinate with a licensed and reputable hazardous waste disposal company.[7] These companies are equipped to transport and dispose of chemical waste in a manner that is safe and compliant with all regulations. The "cradle-to-grave" responsibility for the waste ultimately lies with the generating institution.[6]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

In all cases of exposure, consult the Safety Data Sheet (SDS) for the most specific and detailed first-aid measures and show it to the attending physician.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles outlined in this guide are not merely procedural; they are a reflection of a commitment to scientific integrity and the well-being of our community.

References

Mastering the Safe Handling of Spiro[2.5]octan-5-one: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and handling of novel chemical entities demand an unwavering commitment to safety. Spiro[2.5]octan-5-one, a valuable building block in medicinal chemistry, presents a specific set of handling requirements that necessitate a thorough understanding of its hazard profile and the corresponding personal protective equipment (PPE). This guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1]. While comprehensive toxicological data for this specific compound is not extensively available, its classification as a ketone warrants a cautious approach, assuming potential for respiratory tract irritation upon inhalation of vapors or aerosols[2]. The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, a robust PPE strategy is the cornerstone of safe handling.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is not merely a procedural formality; it is a critical, science-driven decision to mitigate identified risks. The following table outlines the essential PPE for handling this compound, with detailed explanations for each selection.

PPE ComponentSpecifications and Rationale
Hand Protection Glove Type: Polyvinyl Alcohol (PVA) or Butyl rubber gloves are recommended for handling ketones. These materials have demonstrated high resistance to breakthrough from organic solvents.[3] Double Gloving: For extended handling periods or when working with larger quantities, double gloving provides an additional layer of protection. Inspection: Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety Glasses with Side Shields: Essential for all laboratory work to protect against splashes. Chemical Splash Goggles: Required when there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance. Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of energetic reactions or large-volume splashes.
Respiratory Protection Engineering Controls: A properly functioning chemical fume hood is the primary means of respiratory protection. All handling of this compound that may generate vapors or aerosols should be conducted within a fume hood. Respirator: In the absence of adequate ventilation or for emergency situations, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary.[4][5][6] Regular cartridge change-out schedules must be followed.
Protective Clothing Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect skin and clothing from splashes. Closed-toe Shoes: Impervious, closed-toe shoes are mandatory in the laboratory to protect feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical to minimizing exposure risk. The following workflow provides a logical sequence for the safe handling of this compound.

Pre-Handling Checklist:
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Assemble all Necessary PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Prepare a Clean Workspace: Ensure the work area within the fume hood is clean and uncluttered.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

Handling Procedure:
  • Transfer in a Fume Hood: All transfers of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Use Appropriate Tools: Utilize chemically resistant spatulas and glassware for transfers.

  • Avoid Creating Dust or Aerosols: Handle the compound gently to prevent the generation of dust or aerosols.

  • Seal Containers Promptly: Keep containers of this compound tightly sealed when not in use.

Post-Handling Procedure:
  • Decontaminate Work Area: Clean the work surface within the fume hood with an appropriate solvent and then soap and water.

  • Properly Remove PPE: Remove gloves using the proper technique to avoid skin contact with any residual contamination. Dispose of disposable gloves in the designated hazardous waste stream.

  • Wash Hands Thoroughly: Wash hands with soap and water immediately after handling the compound, even if gloves were worn.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 prep4 Locate Safety Equipment prep3->prep4 handle1 Transfer in Hood prep4->handle1 handle2 Use Proper Tools handle1->handle2 handle3 Avoid Aerosols handle2->handle3 handle4 Seal Containers handle3->handle4 post1 Decontaminate Area handle4->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any contaminated materials must be handled with the same level of rigor as its use. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Segregation and Collection:
  • Designated Waste Container: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").

Disposal Procedure:
  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.

  • Licensed Waste Disposal Service: The disposal of chemical waste must be carried out by a licensed professional waste disposal service.[2]

  • EPA Regulations: Ensure that all disposal practices are in compliance with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste.[7][8]

Disposal_Plan cluster_collection Waste Collection cluster_disposal Final Disposal collect1 Segregate Solid & Liquid Waste collect2 Use Designated Containers collect1->collect2 collect3 Label Containers Clearly collect2->collect3 dispose1 Follow Institutional Protocols collect3->dispose1 dispose2 Engage Licensed Disposal Service dispose1->dispose2 dispose3 Comply with EPA Regulations dispose2->dispose3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.